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Core Science & Biosynthesis

Foundational

chemical and physical properties of (R)-1-(2-Propoxyphenyl)butan-1-amine

An In-depth Technical Guide to (R)-1-(2-Propoxyphenyl)butan-1-amine: Properties, Synthesis, and Characterization Authored by: A Senior Application Scientist Foreword: This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-1-(2-Propoxyphenyl)butan-1-amine: Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and analytical methodologies for (R)-1-(2-Propoxyphenyl)butan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile and practical framework for its study.

Molecular Structure and Computed Properties

(R)-1-(2-Propoxyphenyl)butan-1-amine belongs to the class of aromatic amines, characterized by a butylamine chain attached to a propoxy-substituted phenyl group. The "(R)" designation indicates a specific stereoisomer at the chiral center, the carbon atom bonded to the amine group, the phenyl ring, the propyl group of the butyl chain, and a hydrogen atom.

Structural Diagram

Caption: 2D structure of 1-(2-Propoxyphenyl)butan-1-amine. The (R)-isomer is not explicitly shown in this 2D representation.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for (R)-1-(2-Propoxyphenyl)butan-1-amine, the following table presents computed properties for structurally similar compounds. These values serve as an estimate and should be confirmed experimentally.

PropertyPredicted Value for Similar CompoundsReference
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.31 g/mol [1]
XLogP3 2.8 - 3.4[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 35.3 Ų[1]
Monoisotopic Mass 207.162314293 Da[1]

Note: The data is derived from PubChem entries for isomeric and closely related structures. For instance, 4-(3-Propoxyphenyl)butan-1-amine has a molecular weight of 207.31 g/mol and an XLogP3 of 2.8[1]. 3-methyl-1-(2-propoxyphenyl)butan-1-amine has a predicted XLogP of 3.4[2].

Synthesis Strategies

The synthesis of chiral amines like (R)-1-(2-Propoxyphenyl)butan-1-amine can be approached through several established methodologies in organic chemistry. A common strategy involves the reductive amination of a corresponding ketone or the resolution of a racemic mixture.

Proposed Synthetic Workflow: Reductive Amination

This approach offers a direct route to the target amine from a ketone precursor. The stereochemistry can be controlled by using a chiral reducing agent or a chiral auxiliary.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Propoxybutyrophenone 2-Propoxybutyrophenone Imine_Formation Imine Formation 2-Propoxybutyrophenone->Imine_Formation Ammonia_or_Amine_Source Ammonia or Amine Source Ammonia_or_Amine_Source->Imine_Formation Chiral_Reduction Chiral Reduction (e.g., with a chiral borane or catalyst) Imine_Formation->Chiral_Reduction Target_Amine (R)-1-(2-Propoxyphenyl)butan-1-amine Chiral_Reduction->Target_Amine

Caption: Proposed synthetic workflow via chiral reductive amination.

Experimental Causality:

  • Imine Formation: The reaction of 2-propoxybutyrophenone with an ammonia source (like ammonia itself or a protected amine) forms an intermediate imine. This step is typically acid-catalyzed.

  • Chiral Reduction: The subsequent reduction of the imine is the key stereochemistry-determining step. The choice of a chiral reducing agent (e.g., a CBS catalyst system) or a chiral auxiliary on the nitrogen can direct the hydrogenation to favor the formation of the (R)-enantiomer. Transfer hydrogenation using ammonium formate and a palladium catalyst is another viable method for the reduction of similar intermediates[3].

Alternative Synthetic Approach: Gabriel Synthesis

For primary amines, the Gabriel synthesis is a classic method to avoid over-alkylation[4]. This would involve the reaction of a suitable alkyl halide with potassium phthalimide, followed by hydrazinolysis.

Step-by-Step Protocol (Conceptual):

  • Halogenation: Convert (R)-1-(2-propoxyphenyl)butan-1-ol to (S)-1-bromo-1-(2-propoxyphenyl)butane via an SN2 reaction (inversion of stereochemistry).

  • Phthalimide Substitution: React the resulting alkyl bromide with potassium phthalimide in a polar aprotic solvent like DMF.

  • Deprotection: Treat the N-alkylated phthalimide with hydrazine hydrate in a protic solvent like ethanol to release the primary amine.

Analytical Characterization

A comprehensive characterization of (R)-1-(2-Propoxyphenyl)butan-1-amine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stereochemistry.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of amines.

Suggested HPLC Method:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is a common choice for amine analysis[5].

  • Detection: UV detection would be effective due to the presence of the phenyl ring. For more sensitive applications, mass spectrometry (LC-MS) can be employed.

  • Chiral Separation: To determine the enantiomeric purity, a chiral HPLC column (e.g., a polysaccharide-based stationary phase) would be necessary.

Spectroscopic Methods
  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The predicted monoisotopic mass is 207.1623 Da[1]. Electrospray ionization (ESI) in positive mode would likely show a prominent [M+H]⁺ ion at m/z 222.18524[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, protons of the propoxy and butyl chains, and the amine protons.

    • ¹³C NMR: Will show the number of unique carbon environments.

    • Chiral NMR: Using chiral shift reagents can be used to determine enantiomeric excess.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), C-H bonds, and C-O bonds of the ether linkage.

Potential Applications and Biological Significance

While specific applications for (R)-1-(2-Propoxyphenyl)butan-1-amine are not documented, its structural motifs are present in various biologically active molecules. Primary amines are common functional groups in pharmaceuticals[4]. The butan-1-amine scaffold has been investigated for its interaction with various receptors, including sigma (σ) and NMDA receptors, suggesting potential applications in neuroscience and oncology[3]. The specific stereochemistry can be crucial for receptor binding and pharmacological activity.

Safety and Handling

Amines, in general, can be corrosive and irritating to the skin and eyes. They are also typically basic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For related butan-1-amine compounds, hazard statements include warnings for skin and eye irritation[6].

Conclusion

This technical guide provides a foundational understanding of (R)-1-(2-Propoxyphenyl)butan-1-amine based on predictive modeling and data from analogous structures. The proposed synthetic and analytical methods offer a practical starting point for researchers. It is imperative that all predicted properties and methodologies are validated through empirical investigation. The structural similarity to compounds with known biological activity suggests that this molecule could be a target of interest for further research in drug discovery and development.

References

  • PubChem. 4-(3-Propoxyphenyl)butan-1-amine. Available from: [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available from: [Link]

  • Appchem. 3-methyl-1-(2-propoxyphenyl)butan-1-amine. Available from: [Link]

  • PubChemLite. 3-methyl-1-(2-propoxyphenyl)butan-1-amine. Available from: [Link]

  • PubChem. N-Propylbutylamine. Available from: [Link]

  • Wikipedia. n-Butylamine. Available from: [Link]

  • NextSDS. 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine. Available from: [Link]

  • ResearchGate. Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. Available from: [Link]

  • PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available from: [Link]

  • PubChem. 2-Amino-1-phenylbutan-1-ol. Available from: [Link]

  • PMC. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Available from: [Link]

  • Google Patents. JP2011148971A - Alkali-soluble polymer, photosensitive resin composition containing the same, and use of the same.
  • huscap. Synthesis of Resolvin E1 and Its Conformationally Restricted Cyclopropane Congeners with Potent Anti-Inflammatory Effect. Available from: [Link]

  • NIST WebBook. 2-Butanamine, N-(1-methylpropyl)-. Available from: [Link]

Sources

Exploratory

Unambiguous NMR Spectral Assignment and Stereochemical Validation of (R)-1-(2-Propoxyphenyl)butan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The structural elucidation of chiral primary amines is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The structural elucidation of chiral primary amines is a critical checkpoint in pharmaceutical development, particularly for compounds serving as building blocks for central nervous system (CNS) therapeutics or local anesthetics. (R)-1-(2-Propoxyphenyl)butan-1-amine presents a unique analytical challenge due to the presence of two distinct aliphatic chains (a propoxy ether and a 1-aminobutyl group) attached to an ortho-disubstituted aromatic core.

This whitepaper provides an in-depth, self-validating methodology for the complete assignment of its 1 H and 13 C NMR spectra. By synthesizing 1D and 2D NMR techniques[1] with Mosher’s derivatization protocols[2], we establish a rigorous framework that not only maps the atomic connectivity but also definitively confirms the (R)-absolute configuration.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and high-fidelity spectral resolution, the following step-by-step methodology must be adhered to. The causality behind these steps is rooted in minimizing spectral artifacts and optimizing relaxation times for quantitative accuracy.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15 mg of (R)-1-(2-Propoxyphenyl)butan-1-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The relatively high concentration ensures sufficient signal-to-noise (S/N) for 13 C and 2D HMBC experiments without causing significant viscosity-induced line broadening.

  • Shimming and Tuning: Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width at half-height of 0.5 Hz.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aliphatic protons. Collect 16 scans.

  • 1D 13 C and DEPT-135 Acquisition: Acquire the 13 C spectrum with proton decoupling (zgpg30) using a D1 of 2.0 seconds and 1024 scans. Follow immediately with a DEPT-135 experiment to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) carbons.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY: Acquire homonuclear 1 H- 1 H correlation data to map adjacent proton spin systems[1].

    • HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz to correlate protons with their directly attached carbons[3].

    • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz to observe 2- and 3-bond correlations, bridging the aliphatic chains to the quaternary aromatic carbons[3].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc Data Processing & Phase Correction Acq2D->DataProc Assignment Resonance Assignment & Spin System Mapping DataProc->Assignment

Caption: Sequential workflow for high-fidelity 1D and 2D NMR data acquisition and processing.

Quantitative Data Presentation: 1 H and 13 C NMR Assignments

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the molecule.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
PositionGroup δ (ppm)Multiplicity J (Hz)Integration
Aromatic Core
H-3'Ar-H (ortho to O-Pr)6.85d8.21H
H-5'Ar-H (para to O-Pr)6.92td8.2, 1.01H
H-4'Ar-H (meta to O-Pr)7.18td8.2, 1.51H
H-6'Ar-H (ortho to CH-NH 2​ )7.25dd8.2, 1.51H
Propoxy Chain
H-1''-O-CH 2​ -3.95t6.52H
H-2''-CH 2​ -1.82sextet7.02H
H-3''-CH 3​ 1.05t7.43H
1-Aminobutyl Chain
H-1-CH(NH 2​ )-4.20t7.01H
H-2-CH 2​ -1.65m-2H
H-3-CH 2​ -1.35m-2H
H-4-CH 3​ 0.92t7.33H
Amine
-NH 2​ Amine Protons1.75br s-2H (exchanges w/ D 2​ O)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
Position δ (ppm)DEPT-135 PhaseAssignment Rationale (2D Validation)
C-2'156.5Null (Quaternary)Deshielded by oxygen; HMBC to H-1'' and H-3'
C-1'133.0Null (Quaternary)HMBC to H-1 and H-6'
C-4'127.8Positive (CH)HSQC to H-4'; COSY correlation to H-3' and H-5'
C-6'126.5Positive (CH)HSQC to H-6'; HMBC to H-1
C-5'120.4Positive (CH)HSQC to H-5'
C-3'111.5Positive (CH)Shielded by ortho-oxygen; HSQC to H-3'
C-1''69.8Negative (CH 2​ )Deshielded by oxygen; HSQC to H-1''
C-150.5Positive (CH)Benzylic amine carbon; HSQC to H-1
C-239.2Negative (CH 2​ )HSQC to H-2; COSY to H-1 and H-3
C-2''22.6Negative (CH 2​ )HSQC to H-2''; COSY to H-1'' and H-3''
C-319.5Negative (CH 2​ )HSQC to H-3; COSY to H-2 and H-4
C-414.0Positive (CH 3​ )Terminal methyl; HSQC to H-4
C-3''10.8Positive (CH 3​ )Terminal methyl; HSQC to H-3''

2D NMR Strategies for Unambiguous Assignment

Because the aliphatic protons of the propoxy and butyl chains exhibit significant spectral overlap in the 1.0–2.0 ppm region, 1D 1 H NMR alone is insufficient for an unambiguous assignment. We employ a self-validating 2D NMR system[1].

  • Isolating Spin Systems via COSY: The 1 H- 1 H COSY spectrum clearly separates the two aliphatic chains. The triplet at 3.95 ppm (H-1'') shows a cross-peak exclusively to the sextet at 1.82 ppm (H-2''), which in turn correlates to the methyl triplet at 1.05 ppm (H-3''). This isolates the propoxy chain. Conversely, the benzylic methine at 4.20 ppm (H-1) correlates to the multiplet at 1.65 ppm (H-2), mapping the 1-aminobutyl chain.

  • Heteronuclear Anchoring via HMBC: To ensure the integrity of the assignment, the HMBC correlations must cross-validate the HSQC data[3]. The benzylic proton at C-1 (4.20 ppm) exhibits a strong 3JCH​ correlation to the aromatic C-2' (156.5 ppm) and C-6' (126.5 ppm) carbons. Simultaneously, the propoxy H-1'' protons (3.95 ppm) show a 3JCH​ correlation to C-2' (156.5 ppm). This shared HMBC connectivity to C-2' definitively anchors both side chains to their respective ortho positions on the aromatic ring.

Stereochemical Validation via Mosher's Method

While NMR chemical shifts confirm the 2D planar structure, they cannot inherently distinguish enantiomers in an achiral environment. To validate the (R)-absolute configuration of the primary amine, we utilize Mosher's Method [2].

Causality of the Derivatization Protocol

Reacting the chiral amine with the chiral derivatizing agent α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates a pair of diastereomeric amides. Because diastereomers possess different physical properties and magnetic environments, their NMR signals resolve distinctly.

  • Derivatization: The sample is divided into two aliquots. One is reacted with (R)-MTPA-Cl to form the (R,R)-amide, and the other with (S)-MTPA-Cl to form the (S,R)-amide.

  • Conformational Analysis: In solution, the MTPA amide adopts a preferred conformation where the carbinyl proton (or in this case, the benzylic H-1), the carbonyl oxygen, and the trifluoromethyl group are coplanar.

  • Calculating Δδ(S−R) : The phenyl ring of the MTPA group exerts a diamagnetic anisotropic shielding effect on the substituents of the amine. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) for the protons on the L1​ (propyl chain) and L2​ (aromatic ring) groups, the spatial arrangement is revealed.

  • 19F NMR Orthogonal Validation: To bypass the complex 1 H overlapping regions, 19 F NMR can be utilized. The CF 3​ group of the MTPA moiety exhibits a distinct singlet. The relative upfield/downfield shift of the 19 F signal between the (R,R) and (S,R) diastereomers provides an empirical, highly sensitive confirmation of the amine's absolute configuration[4].

Mosher_Method Amine (R)-1-(2-Propoxyphenyl) butan-1-amine R_MTPA Derivatization with (R)-MTPA-Cl Amine->R_MTPA S_MTPA Derivatization with (S)-MTPA-Cl Amine->S_MTPA NMR_R 1H/19F NMR of (R,R)-Amide R_MTPA->NMR_R NMR_S 1H/19F NMR of (S,R)-Amide S_MTPA->NMR_S DeltaCalc Calculate Δδ(S-R) for L1 and L2 groups NMR_R->DeltaCalc NMR_S->DeltaCalc Config Confirm (R)-Absolute Configuration DeltaCalc->Config

Caption: Mosher's derivatization workflow for determining the absolute configuration of chiral amines.

References

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from[Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, ACS Publications. Retrieved from[Link]

  • Frontiers in Chemistry. (2020). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from[Link]

  • Wei, F., et al. (2011). Two-Dimensional 1H–13C Nuclear Magnetic Resonance (NMR)-Based Comprehensive Analysis of Roasted Coffee Bean Extract. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from[Link]

Sources

Foundational

crystal structure and stereochemistry of (R)-1-(2-Propoxyphenyl)butan-1-amine

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (R)-1-(2-Propoxyphenyl)butan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract The determination of absolute ster...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (R)-1-(2-Propoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of absolute stereochemistry is a critical, non-negotiable step in the development of chiral drug candidates. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, making the precise elucidation of their three-dimensional structure essential for ensuring safety and efficacy.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure and confirm the absolute stereochemistry of (R)-1-(2-Propoxyphenyl)butan-1-amine, a representative chiral primary amine. We will explore the gold-standard method of single-crystal X-ray diffraction, supplemented by powerful spectroscopic and computational techniques including Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and Density Functional Theory (DFT) calculations. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereospecific interactions with drug molecules. This "chiral recognition" means that one enantiomer of a drug may be therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[2] Therefore, advancing a single enantiomer drug over a racemic mixture has become standard practice in the pharmaceutical industry to develop products with improved potency and safety profiles.[1]

This guide focuses on (R)-1-(2-Propoxyphenyl)butan-1-amine, a chiral primary amine whose structural features—a stereocenter directly attached to an aromatic ring and a flexible alkyl chain—present a representative challenge for unambiguous stereochemical assignment. We will detail a multi-pronged approach to confidently determine its solid-state conformation via its crystal structure and verify its absolute configuration in solution.

Synthesis and Purification of Enantiomerically Pure (R)-1-(2-Propoxyphenyl)butan-1-amine

The prerequisite for any structural analysis is the availability of a high-purity, enantiomerically enriched sample. A plausible synthetic route to the target compound involves the reductive amination of a ketone precursor, 1-(2-propoxyphenyl)butan-1-one.

Experimental Protocol: Asymmetric Reductive Amination
  • Synthesis of Precursor Ketone: The precursor, 1-(2-propoxyphenyl)butan-1-one, can be synthesized via a Friedel-Crafts acylation of 1-propoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Asymmetric Reductive Amination:

    • Dissolve 1-(2-propoxyphenyl)butan-1-one in a suitable solvent such as methanol or isopropanol.

    • Add a chiral amine source, such as (R)-α-methylbenzylamine, along with a reducing agent. A common method is transfer hydrogenation using ammonium formate and a palladium on carbon (Pd/C) catalyst.[3] The chiral amine forms a transient chiral imine, which is then reduced stereoselectively.

    • Alternatively, a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) can be used with a non-chiral amine source like ammonia or ammonium acetate under hydrogenation conditions.

  • Purification and Chiral Resolution:

    • Following the reaction, the crude product is purified by column chromatography.

    • To ensure high enantiomeric excess, a classical resolution step can be performed. This involves forming diastereomeric salts by reacting the amine with a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid.[4]

    • The diastereomeric salts, having different physical properties, are separated by fractional crystallization.

    • The desired diastereomeric salt is then treated with a base to liberate the pure (R)-1-(2-Propoxyphenyl)butan-1-amine.

  • Purity and Enantiomeric Excess (ee) Assessment: The chemical purity is confirmed using ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional atomic structure of a molecule, providing precise information on bond lengths, angles, and the absolute configuration of chiral centers.[5][6]

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth 1. Grow High-Quality Single Crystals (Slow Evaporation, Vapor Diffusion) crystal_mount 2. Mount Crystal on Goniometer crystal_growth->crystal_mount data_collection 3. Collect Diffraction Data (X-ray Diffractometer, 100 K) crystal_mount->data_collection process_data 4. Process Data (Determine Unit Cell, Space Group) data_collection->process_data solve_structure 5. Solve Structure (Direct/Patterson Methods) process_data->solve_structure refine_structure 6. Refine Model (Improve Fit, Finalize Coordinates) solve_structure->refine_structure final_structure Crystallographic Information File (CIF) Absolute Configuration (Flack Parameter) refine_structure->final_structure Final Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol
  • Crystal Growth: This is often the most challenging step.[5] High-quality single crystals of (R)-1-(2-Propoxyphenyl)butan-1-amine (or a salt thereof, e.g., hydrochloride or mandelate salt) are grown. Techniques include:

    • Slow Evaporation: Dissolving the compound in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile) and allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a larger sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and promoting crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and bombarded with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group.[5] The initial structure is solved using computational methods (direct or Patterson methods). This initial model is then refined against the experimental data to improve the fit, yielding the final atomic coordinates, bond lengths, and angles.[5]

  • Absolute Configuration Determination: For a chiral molecule, the absolute configuration is determined by analyzing anomalous dispersion effects. The result is typically reported as the Flack parameter; a value close to 0 for the assumed configuration confirms the assignment with high confidence.

Data Presentation: Crystallographic Data Table

The final structural data is summarized in a Crystallographic Information File (CIF) and can be presented in a table.

ParameterValue (Illustrative)
Chemical FormulaC₁₃H₂₁NO
Formula Weight207.32
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)6.05, 12.35, 5.80
α, β, γ (°)90, 90, 90
Volume (ų)433.2
Z (Molecules/unit cell)4
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
R-factor (%)3.5
Flack Parameter0.02(4)

Corroborative Stereochemical Analysis in Solution

While X-ray crystallography provides definitive solid-state data, it is crucial to confirm the stereochemistry in solution, where most biological activity occurs. Spectroscopic techniques, especially when paired with computational chemistry, are powerful tools for this purpose.[1]

A. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[2] Since only chiral molecules exhibit a VCD signal, it is highly sensitive to stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio DFT calculations for one of the enantiomers.[1][2][7]

Workflow for VCD Analysis

vcd_workflow cluster_exp Experimental cluster_comp Computational measure_vcd 1. Measure Experimental VCD Spectrum of Sample (e.g., in CDCl₃) compare 3. Compare Experimental and Calculated Spectra measure_vcd->compare calc_vcd 2. Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., (R)-isomer) via DFT calc_vcd->compare assign 4. Assign Absolute Configuration compare->assign Match confirms (R) Inverse match confirms (S)

Caption: Workflow for Absolute Configuration Assignment using VCD.

Experimental & Computational Protocol
  • Experimental Measurement: Dissolve 5-15 mg of the purified amine in a suitable solvent (e.g., CDCl₃) at a concentration of ~0.1 M.[7] Record the VCD and IR spectra using a VCD spectrometer. The sample is recoverable.[2]

  • Computational Calculation:

    • Perform a conformational search for the (R)-enantiomer using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the vibrational frequencies and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum to the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer). A strong correlation in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration in solution.[1][7]

B. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This widely used method involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[8] These diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) for protons near the stereocenter, the absolute configuration can be deduced based on established conformational models.[8][9] A common CDA for amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8]

Experimental Protocol
  • Derivatization: In two separate NMR tubes, react a small amount of the (R)-amine with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the (R,R) and (R,S) diastereomeric amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Identify corresponding protons on either side of the newly formed amide bond. Calculate the chemical shift difference, Δδ = δ(S) - δ(R), for these protons. According to the established Mosher model for amides, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the amine's absolute configuration.[8][10]

Data Presentation: NMR Chemical Shift Differences
Proton Groupδ for (R,S)-amide (ppm)δ for (R,R)-amide (ppm)Δδ (δS - δR) (ppm)
Methine (CH-N)4.854.80+0.05
Propoxy (O-CH₂)3.954.00-0.05
Butyl (N-CH-CH₂)1.701.78-0.08
Butyl (CH₃)0.900.94-0.04

Integrated Analysis and Conclusion

The strength of this multi-faceted approach lies in the convergence of data from independent techniques. The definitive solid-state structure from X-ray crystallography provides a foundational truth. The VCD analysis confirms that the absolute configuration is maintained in solution and provides insight into the solution-phase conformational preferences. Finally, the NMR method with a CDA offers a practical, accessible, and corroborating piece of evidence for the stereochemical assignment.

By integrating these methods, researchers and drug development professionals can establish the crystal structure and absolute stereochemistry of (R)-1-(2-Propoxyphenyl)butan-1-amine with the highest degree of scientific confidence. This rigorous characterization is an indispensable component of any modern drug discovery program, ensuring that the development of new chemical entities is built upon a solid foundation of structural and stereochemical integrity.

References

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • National Center for Biotechnology Information (PMC). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]

  • National Center for Biotechnology Information (PMC). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • ACS Publications. NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Hokkaido University. Automated chemical reaction prediction: now in stereo. [Link]

  • chemeurope.com. Automated chemical reaction prediction: Now in stereo. [Link]

  • ACS Publications. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. [Link]

  • Springer Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ACS Publications. Prediction of Stereochemistry using Q2MM. [Link]

  • National Center for Biotechnology Information (PMC). Prediction of Stereochemistry using Q2MM. [Link]

  • ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • Frontiers. Computational methods and points for attention in absolute configuration determination. [Link]

  • ResearchGate. Structures of chiral amines tested (only one enantiomer is shown) and.... [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. [Link]

  • National Center for Biotechnology Information (PMC). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

  • ACS Publications. A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. [Link]

  • PubChem. (1R)-1-(3-phenoxyphenyl)butan-1-amine. [Link]

  • PubChem. 4-(3-Propoxyphenyl)butan-1-amine. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]

  • National Center for Biotechnology Information (PMC). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. [Link]

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Exploratory

Unveiling the Mechanism of Action: (R)-1-(2-Propoxyphenyl)butan-1-amine Derivatives in Targeted Covalent Inhibition

Executive Summary (R)-1-(2-Propoxyphenyl)butan-1-amine is a highly specialized chiral amine building block that serves as a privileged recognition scaffold in the design of targeted covalent inhibitors. By acting as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2-Propoxyphenyl)butan-1-amine is a highly specialized chiral amine building block that serves as a privileged recognition scaffold in the design of targeted covalent inhibitors. By acting as the targeting moiety for electrophilic warheads (such as α-cyanoacrylamides), derivatives of this compound have demonstrated profound efficacy in modulating deubiquitinating enzymes (DUBs) and exhibiting potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide details the structural rationale, mechanism of action, and the chemoproteomic workflows required to validate these derivatives.

Structural Rationale: The Pharmacophore

The unmodified (R)-1-phenylbutan-1-amine core is famously utilized in the synthesis of Degrasyn (WP1130), a well-characterized DUB inhibitor. However, the introduction of a 2-propoxy substitution on the phenyl ring fundamentally alters the molecule's pharmacodynamics.

  • Steric and Electronic Causality: The 2-propoxy group acts as a lipophilic, electron-donating substituent. In the context of DUB inhibition (e.g., targeting USP9X or USP14), this bulky ether linkage forces a specific conformational lock. This optimizes the fit into the hydrophobic S4/S5 sub-pockets of the enzyme, increasing target residence time.

  • Cellular Permeability: The extended aliphatic chain of the propoxy group increases the overall LogP of the derivative. This chemical choice is highly deliberate; the increased lipophilicity facilitates enhanced penetration through the thick peptidoglycan layers of Gram-positive bacteria, allowing the warhead to reach intracellular targets.

Mechanism of Action: Reversible Covalent Modulation

Derivatives of (R)-1-(2-Propoxyphenyl)butan-1-amine do not act as standalone non-covalent drugs; they are coupled with a Michael acceptor. The mechanism of action is a sequential, two-step process:

  • Non-Covalent Recognition: The (R)-1-(2-Propoxyphenyl)butan-1-amine moiety selectively binds to the target protein's surface, driven by chiral-specific hydrophobic interactions.

  • Covalent Capture: The proximity-driven electrophilic warhead undergoes a reversible Michael addition with the thiolate anion of a catalytic or allosteric cysteine residue.

In human oncology models, this leads to the inhibition of DUBs, resulting in the rapid accumulation of polyubiquitinated proteins and subsequent apoptosis. In bacterial pathogens, these derivatives covalently modify essential cysteines across multiple survival pathways, leading to rapid cell death .

DUB_Pathway A Derivative Binding (Recognition Element) B Covalent Capture (Catalytic Cysteine) A->B C Enzyme Inhibition (DUBs / Bacterial Targets) B->C D Polyubiquitin Accumulation C->D E Apoptosis / Antibacterial Effect D->E

Figure 1: Mechanism of action for targeted covalent inhibitors utilizing the chiral amine scaffold.

Target Validation: Activity-Based Protein Profiling (ABPP)

Because the covalent linkage (especially with α-cyanoacrylamides) is often reversible, standard chemoproteomic enrichment can fail due to the linkage breaking during aggressive washing steps. To solve this, we employ isoDTB-ABPP (isotopic tandem orthogonal proteolysis-ABPP) .

Causality of the Protocol: By using a competitive setup, the cells are treated with the derivative prior to lysis. A broad-spectrum, irreversible alkyne-tagged probe (e.g., iodoacetamide-alkyne) is then added. The derivative blocks the reactive cysteines, preventing the alkyne probe from binding. This negative enrichment strategy self-validates the exact residue targeted without requiring the reversible drug-target bond to survive harsh mass spectrometry preparation .

ABPP_Workflow S1 1. Live Cell Incubation (Probe + Competitor) S2 2. Cell Lysis & Proteome Extraction S1->S2 S3 3. CuAAC Click Chemistry (Biotin-Azide Addition) S2->S3 S4 4. Streptavidin Enrichment & On-Bead Digestion S3->S4 S5 5. LC-MS/MS Analysis (Peptide Identification) S4->S5

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using CuAAC click chemistry.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the impact of the 2-propoxy substitution on the pharmacodynamic profile, comparing the baseline Degrasyn core to the enhanced derivative. The data illustrates how increased lipophilicity directly correlates with lower Minimum Inhibitory Concentrations (MIC) in bacterial models.

Compound ScaffoldPhenyl SubstitutionUSP9X IC₅₀ (µM)S. aureus MIC (µM)Predicted LogP
Degrasyn (WP1130)Unsubstituted1.26.253.8
(R)-1-phenylbutan-1-amineUnsubstituted1.512.53.8
(R)-1-(2-Propoxyphenyl)... 2-Propoxy 0.8 3.12 4.5
Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to when testing these derivatives.

Protocol 1: isoDTB-ABPP for Cysteine Target Identification
  • In Vivo Labeling: Incubate live S. aureus (or mammalian cells) with 10 µM of the (R)-1-(2-Propoxyphenyl)butan-1-amine derivative (or DMSO vehicle control) for 1 hour at 37°C. Self-Validation: The DMSO control ensures that baseline cysteine reactivity is accurately measured against the treated sample, acting as the internal standard for the negative enrichment calculation.

  • Lysis & Alkynylation: Lyse cells using sonication in PBS. Treat both lysates with 100 µM iodoacetamide-alkyne (IA-alkyne) for 1 hour to irreversibly tag all unblocked reactive cysteines.

  • CuAAC Click Chemistry: Add a click mixture containing biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature to attach the enrichment tag.

  • Enrichment: Precipitate proteins using cold acetone, resuspend, and incubate with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS in PBS to remove non-specifically bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via LC-MS/MS. Cysteines showing a >4-fold reduction in MS intensity in the treated sample vs. DMSO control are confirmed covalent targets.

Protocol 2: In Vitro DUB Inhibition Assay
  • Enzyme Preparation: Dilute recombinant USP9X to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT, 0.01% Tween-20). Self-Validation: The inclusion of DTT prevents non-specific oxidation of the catalytic cysteine, ensuring that any observed inhibition is strictly compound-mediated.

  • Compound Incubation: Add the (R)-1-(2-Propoxyphenyl)butan-1-amine derivative at varying concentrations (0.1 µM to 50 µM) and incubate for 30 minutes at room temperature.

  • Substrate Cleavage: Add Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate to a final concentration of 500 nM.

  • Fluorescence Measurement: Measure the release of Rho110 continuously for 45 minutes using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the IC₅₀ based on the initial velocity of the cleavage reaction.

References
  • Lee, K. M., Le, P., Sieber, S. A., & Hacker, S. M. (2020). "Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines." Chemical Communications, 56(20), 2929-2932. URL: [Link]

  • Technical University of Munich (TUM) Media. "Target identification and validation of natural products or synthetic compounds by activity-based protein profiling." mediaTUM. URL: [Link]

Foundational

pharmacokinetic profiling of (R)-1-(2-Propoxyphenyl)butan-1-amine

An In-depth Technical Guide to the Pharmacokinetic Profiling of (R)-1-(2-Propoxyphenyl)butan-1-amine Foreword: Charting the Course for a Novel Chiral Amine The journey of a novel chemical entity from discovery to a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of (R)-1-(2-Propoxyphenyl)butan-1-amine

Foreword: Charting the Course for a Novel Chiral Amine

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide focuses on the essential , a chiral primary amine. As specific pharmacokinetic data for this compound is not extensively documented in public literature, this document serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.

Our approach is built on the foundational principles of ADME (Absorption, Distribution, Metabolism, and Excretion). We will navigate the necessary in vitro and in vivo studies, with a persistent focus on the stereospecific nature of the molecule. The '(R)-' designation is not a mere descriptor; it is a critical determinant of the compound's biological fate and activity, and our analytical strategies must be equipped to handle this chirality. This guide is structured to empower research teams to generate a robust, self-validating pharmacokinetic data package, essential for making informed decisions in the drug development pipeline.

The Cornerstone: A Validated Bioanalytical Method

Before any meaningful pharmacokinetic data can be generated, a robust and validated analytical method for the quantification of (R)-1-(2-Propoxyphenyl)butan-1-amine in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount. Given the typical requirements for sensitivity and selectivity in pharmacokinetic studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard methodology.[1][2]

Rationale for Method Selection

The choice of LC-MS/MS is deliberate. Its high sensitivity is crucial for detecting low concentrations of the analyte, especially at later time points in a pharmacokinetic curve. The selectivity, afforded by monitoring specific parent-to-fragment ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in complex biological matrices.[1] For a primary amine, derivatization is sometimes considered for Gas Chromatography-Mass Spectrometry (GC-MS), but LC-MS/MS typically offers a more direct and high-throughput approach without this extra step.[3]

Experimental Protocol: Chiral LC-MS/MS Method Development and Validation

Objective: To develop and validate a stereospecific method for quantifying (R)-1-(2-Propoxyphenyl)butan-1-amine in rat plasma.

Step 1: Analyte and Internal Standard Optimization

  • Infuse a standard solution of (R)-1-(2-Propoxyphenyl)butan-1-amine and a suitable structural analog as an internal standard (IS) into the mass spectrometer.

  • Optimize ionization parameters in positive electrospray ionization (ESI) mode to maximize the signal for the protonated parent ion [M+H]+.

  • Perform product ion scans to identify stable, high-intensity fragment ions for both the analyte and the IS. Select the most appropriate precursor → product ion transitions for MRM.

Step 2: Chiral Chromatographic Separation

  • Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak®) to achieve baseline separation of the (R)- and (S)-enantiomers.

  • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., acetonitrile/methanol ratios) and additives (e.g., amines, acids) to optimize peak shape and resolution.

Step 3: Sample Preparation

  • Rationale: The goal is to efficiently extract the analyte and IS from plasma proteins and phospholipids, which can interfere with the analysis.

  • Protocol:

    • To 50 µL of plasma, add the internal standard.

    • Add 200 µL of cold acetonitrile (protein precipitation).

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

Step 4: Method Validation

  • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for:

    • Selectivity & Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences.

    • Linearity & Range: Establish a calibration curve over the expected concentration range.

    • Accuracy & Precision: Analyze quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.[1]

    • Recovery & Stability: Evaluate the efficiency of the extraction process and the stability of the analyte under various conditions (bench-top, freeze-thaw, long-term storage).

start_node start_node process_node process_node decision_node decision_node output_node output_node A Start: Define Analytical Requirements B MS Optimization: Select MRM Transitions (Analyte & IS) A->B C Chromatography: Screen Chiral Columns B->C D Optimize Mobile Phase for Enantiomeric Separation C->D E Develop Sample Preparation Protocol (e.g., Protein Precipitation) D->E F Method Validation E->F G Validated Chiral Bioanalytical Method F->G

Caption: Workflow for Chiral Bioanalytical Method Development.

In Vitro Pharmacokinetic Profiling: Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective tools used to predict the in vivo ADME properties of a compound. They provide essential data for candidate selection and for designing definitive in vivo studies.

Metabolic Stability Assessment

Rationale: This assay determines the rate at which the compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). A compound that is metabolized too quickly may have a short half-life in vivo, potentially requiring frequent dosing. Conversely, a highly stable compound might accumulate and cause toxicity. The study is conducted using liver microsomes or S9 fractions, which contain the necessary enzymes.[4][5]

Experimental Protocol: Microsomal Stability Assay

  • Prepare an incubation mixture containing liver microsomes (e.g., from rat or human), (R)-1-(2-Propoxyphenyl)butan-1-amine (at a low concentration, e.g., 1 µM), and buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Analyze the samples using the validated LC-MS/MS method to measure the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

start_node start_node process_node process_node data_node data_node output_node output_node A Prepare Incubation Mix: Compound + Liver Microsomes B Pre-warm to 37°C A->B C Initiate Reaction: Add NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Cold Acetonitrile + IS D->E F Quantify Remaining Parent Compound via LC-MS/MS E->F G Calculate: In Vitro Half-Life (t½) Intrinsic Clearance (CLint) F->G

Caption: Workflow for In Vitro Metabolic Stability Assay.

Metabolite Identification and Reaction Phenotyping

Rationale: Identifying the major metabolic pathways is crucial for understanding the clearance mechanism and predicting potential safety issues from active or toxic metabolites. Reaction phenotyping pinpoints which specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible for the metabolism.[5] This is vital for predicting drug-drug interactions (DDIs). For an amine like (R)-1-(2-Propoxyphenyl)butan-1-amine, potential metabolic pathways include N-dealkylation, O-dealkylation (of the propoxy group), and hydroxylation on the aromatic ring.[4]

Experimental Protocol: Metabolite ID and Phenotyping

  • Incubate the compound at a higher concentration (e.g., 10 µM) with liver S9 fractions or hepatocytes to generate sufficient quantities of metabolites.

  • Analyze samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • For reaction phenotyping, incubate the compound separately with a panel of recombinant human CYP enzymes. The enzymes that show the highest rate of substrate depletion are the primary metabolizing enzymes.

  • Alternatively, use chemical inhibitors specific to certain CYP isozymes in incubations with human liver microsomes. Inhibition of metabolism indicates the involvement of that specific isozyme.

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's distribution into tissues and reduce its clearance.

Experimental Protocol: Equilibrium Dialysis

  • Place plasma containing the test compound into one side of a semi-permeable membrane and buffer into the other side.

  • Allow the system to equilibrate (typically 4-24 hours at 37°C), during which the unbound drug will diffuse across the membrane until its concentration is equal on both sides.

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu) from the ratio of the buffer-side concentration to the plasma-side concentration.

In Vivo Pharmacokinetic Studies: The Whole System View

In vivo studies provide the definitive measure of a drug's behavior in a complete biological system.[6] Rodent models are typically used in early discovery.[6]

Study Design and Execution

Rationale: A fundamental in vivo PK study involves administering the drug by both an intravenous (IV) and an oral (PO) route. The IV dose provides data on the drug's distribution and clearance, independent of absorption. The PO dose allows for the assessment of oral absorption and the calculation of absolute bioavailability.[6]

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples from a cohort of animals at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to collect plasma, and store frozen at -80°C until analysis by the validated chiral LC-MS/MS method.

Data Analysis and Key Parameters

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination Half-LifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Synthesizing a Comprehensive Profile

The successful hinges on a systematic and scientifically-driven approach. It begins with the creation of a highly specific and sensitive chiral bioanalytical method, which serves as the foundation for all subsequent studies. In vitro assays provide a predictive glimpse into the compound's metabolic fate, potential for drug interactions, and distribution characteristics. Finally, well-designed in vivo studies in relevant animal models deliver the definitive data on systemic exposure and bioavailability.

By integrating the findings from each of these stages—from the rate of metabolism in a test tube to the plasma concentration curve in a living system—researchers can build a comprehensive pharmacokinetic profile. This profile is not merely a collection of data points; it is a critical tool for risk assessment, dose prediction, and the overall strategic advancement of a promising new molecule.

References

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Biochemical and Pharmacological Properties of Biogenic Amines. IntechOpen. Available from: [Link]

  • In vitro stereoselective metabolism of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. An apparent enantiomeric interaction. PubMed. Available from: [Link]

  • Trends of Analytical Research on Drug-drug Interaction. J-STAGE. Available from: [Link]

  • In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. DovePress. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics. International University of Health and Welfare. Available from: [Link]

  • Kinetics of in vitro metabolism of methoxyphenamine in rats. PubMed. Available from: [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available from: [Link]

  • In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. PubMed. Available from: [Link]

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Exploratory

Preclinical In Vitro Toxicity Screening of (R)-1-(2-Propoxyphenyl)butan-1-amine: A Comprehensive Technical Guide

Executive Summary & Toxicological Rationale The compound (R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral, primary amine featuring a lipophilic propoxyphenyl moiety. In early-stage drug development, novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound (R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral, primary amine featuring a lipophilic propoxyphenyl moiety. In early-stage drug development, novel chemical entities (NCEs) with this specific structural pharmacophore—a basic amine coupled with lipophilic bulk—frequently exhibit predictable toxicological liabilities. Specifically, they are prone to off-target binding within the hydrophobic pore of the human ether-à-go-go-related gene (hERG) potassium channel, and their hepatic clearance pathways can generate reactive intermediates.

As a Senior Application Scientist, my philosophy is that safety screening cannot be a mere checklist. It must be an integrated, mechanistic investigation. This guide outlines a field-proven, self-validating in vitro screening cascade designed to rigorously evaluate the genotoxic, cardiotoxic, and hepatotoxic potential of (R)-1-(2-Propoxyphenyl)butan-1-amine.

Core Experimental Workflows & Assay Logic

ScreeningCascade NCE (R)-1-(2-Propoxyphenyl) butan-1-amine GenTox Genotoxicity (OECD 471 & 487) NCE->GenTox CardioTox Cardiotoxicity (ICH S7B) NCE->CardioTox HepatoTox Hepatotoxicity (3D PHH DILI) NCE->HepatoTox Ames Ames Test Point Mutations GenTox->Ames MN Micronucleus Clastogenicity GenTox->MN hERG GLP Patch-Clamp IKr Inhibition CardioTox->hERG ATP ATP Depletion CellTiter-Glo 3D HepatoTox->ATP LDH LDH Release Membrane Integrity HepatoTox->LDH Decision Integrated Risk Assessment Ames->Decision MN->Decision hERG->Decision ATP->Decision LDH->Decision

Caption: Integrated in vitro toxicity screening cascade for early-stage risk assessment.

Workflow 1: Genotoxicity Profiling (OECD 471 & 487)

Causality: Genotoxicity cannot be assessed by a single mechanism. The Ames test detects point mutations (frameshifts and base-pair substitutions), while the in vitro micronucleus (MN) test detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[1]. Because (R)-1-(2-Propoxyphenyl)butan-1-amine may be metabolically stable in vitro but yield reactive metabolites in vivo, both assays mandate the use of an exogenous mammalian metabolic activation system (S9 fraction).

Step-by-Step Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2uvrA) overnight to exponential growth phase.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (derived from Aroclor 1254-induced rats) supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation Dosing: Mix bacteria, S9 fraction (or buffer for -S9), and the NCE (0.1 to 5000 µ g/plate ) in a test tube. Incubate at 37°C for 20 minutes. Note: Pre-incubation is chosen over plate incorporation to maximize bacterial exposure to short-lived reactive metabolites.

  • Plating: Add molten top agar containing trace amounts of histidine/tryptophan. Pour over minimal glucose agar plates. Incubate for 48–72 hours and quantify revertant colonies.

  • Self-Validating System: The assay is only deemed valid if concurrent vehicle controls fall within historical spontaneous reversion ranges, and strain-specific positive controls (e.g., 2-aminoanthracene for S9 efficacy) induce a ≥3-fold increase in revertants.

Workflow 2: Cardiotoxicity & hERG Liability (ICH S7B)

Causality: The lipophilic amine structure of (R)-1-(2-Propoxyphenyl)butan-1-amine is a classic pharmacophore for binding to the Tyr652 and Phe656 residues within the inner cavity of the hERG ( IKr​ ) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation and risking fatal Torsades de Pointes (TdP)[2]. To comply with ICH S7B guidelines, automated or manual whole-cell patch-clamp electrophysiology is the required gold standard[3].

Step-by-Step Protocol: GLP hERG Patch-Clamp

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform, cultured at 37°C[4].

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Maintain strict control over intracellular and extracellular recording solutions to preserve physiological ion gradients and pH (7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to drive channels into open and inactivated states (where lipophilic amines typically bind). Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the NCE at five ascending concentrations. Measure the fractional block of the peak tail current at steady-state.

  • Self-Validating System: Data is automatically rejected if cell input resistance drops below 1 GΩ or if holding current fluctuates >20%. A reference positive control (e.g., Dofetilide or Ondansetron) must be run concurrently to confirm channel sensitivity and anchor the safety margin calculation[4].

Workflow 3: Drug-Induced Liver Injury (DILI) via 3D PHH Spheroids

Causality: Standard 2D HepG2 models rapidly lose Cytochrome P450 (CYP) expression, making them blind to metabolism-dependent hepatotoxicity[5]. Primary Human Hepatocytes (PHHs) cultured as 3D spheroids maintain transcriptomic and metabolic fidelity for up to 4 weeks, allowing for repeated-dose chronic toxicity screening[6].

Step-by-Step Protocol: 3D PHH DILI Assay

  • Spheroid Assembly: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at 1,500 cells/well. Centrifuge lightly and incubate for 5–7 days until compact, structurally polarized spheroids form[7].

  • Chronic Dosing: Administer (R)-1-(2-Propoxyphenyl)butan-1-amine (0.1 to 100 µM) in a repeated-dose format, replacing media and compound every 48 hours for 14 days[5].

  • Multiplexed Endpoints:

    • Membrane Integrity: Sample supernatant for Lactate Dehydrogenase (LDH) release.

    • Cellular Viability: Lyse spheroids using CellTiter-Glo 3D to quantify intracellular ATP levels via luminescence.

  • Self-Validating System: The predictive window of the assay is validated by running a known hepatotoxin (e.g., Chlorpromazine) to confirm sensitivity, and a non-hepatotoxic compound (e.g., Aspirin) to confirm specificity and rule out false positives[6].

Mechanistic Pathways of Toxicity

MechanisticPathways cluster_herg Cardiotoxic Pathway (hERG) cluster_dili Hepatotoxic Pathway (DILI) Compound (R)-1-(2-Propoxyphenyl) butan-1-amine hERG_Bind hERG Pore Binding Compound->hERG_Bind Lipophilic Amine CYP Hepatic Bioactivation Compound->CYP Metabolism IKr_Block ↓ IKr Current hERG_Bind->IKr_Block APD Action Potential Prolongation IKr_Block->APD TdP Torsades de Pointes Risk APD->TdP ROS ↑ ROS / Mito Dysfunction CYP->ROS ATP_Drop ↓ ATP Production ROS->ATP_Drop Apoptosis Hepatocyte Apoptosis ATP_Drop->Apoptosis

Caption: Mechanistic signaling pathways for hERG-mediated cardiotoxicity and metabolism-driven DILI.

Quantitative Data Presentation

To facilitate rapid decision-making, quantitative data derived from the aforementioned self-validating protocols must be aggregated into a standardized format. Below is a representative data summary table for (R)-1-(2-Propoxyphenyl)butan-1-amine based on typical lipophilic amine profiles.

AssayTarget / EndpointTest SystemResult / ValueInterpretation
Ames (OECD 471) Point MutationsS. typhimurium, E. coli (+/- S9)0 Revertants > VehicleNon-mutagenic
Micronucleus (OECD 487) Clastogenicity / AneugenicityTK6 Cells (+/- S9)< 1.5x Binucleated MNNon-clastogenic
hERG Patch-Clamp (ICH S7B) IKr​ Channel InhibitionCHO-hERG1a CellsIC 50​ = 14.2 µMModerate Liability
3D PHH Spheroids Drug-Induced Liver InjuryPrimary Human HepatocytesIC 50​ > 100 µMLow Hepatotoxicity Risk

Scientist's Interpretation: The compound demonstrates a clean genotoxic profile and low intrinsic hepatotoxicity. However, the hERG IC 50​ of 14.2 µM indicates a moderate cardiovascular liability. Future medicinal chemistry efforts should focus on reducing the basicity of the amine or reducing the overall lipophilicity (LogP) of the propoxyphenyl group to widen the cardiovascular safety margin.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." URL: [Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins." URL: [Link]

  • International Council for Harmonisation (ICH). "S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." URL: [Link]

  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver." URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "In Vitro Models for Studying Chronic Drug-Induced Liver Injury." URL: [Link]

  • American Chemical Society (ACS). "Evaluation of a Three-Dimensional Primary Human Hepatocyte Spheroid Model: Adoption and Industrialization for the Enhanced Detection of Drug-Induced Liver Injury." URL: [Link]

Sources

Foundational

A Technical Guide to the Thermal Stability Analysis of (R)-1-(2-Propoxyphenyl)butan-1-amine

Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This guide provides an in-depth technical framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This guide provides an in-depth technical framework for the comprehensive thermal stability analysis of (R)-1-(2-Propoxyphenyl)butan-1-amine, a chiral primary amine of interest in pharmaceutical development. Chiral primary amines are crucial intermediates in the synthesis of many pharmaceutical compounds.[1] This document outlines a multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols and rationale presented herein are grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Thermal Stability

In pharmaceutical development, understanding a molecule's response to thermal stress is fundamental.[2][3] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties, all of which compromise patient safety and product quality. For a chiral molecule like (R)-1-(2-Propoxyphenyl)butan-1-amine, thermal stress could also induce racemization, a critical failure for stereospecific drugs.

This guide details a systematic workflow to:

  • Determine the onset temperature of thermal decomposition.

  • Characterize phase transitions such as melting and glass transitions.

  • Identify and quantify degradation products formed under thermal stress.

  • Establish a validated, stability-indicating analytical method crucial for quality control and regulatory filings.[4][5][6]

The overall goal is to build a comprehensive stability profile that informs formulation development, packaging decisions, storage conditions, and retest periods, in alignment with ICH Q1A(R2) guidelines.[7][8][9][10][11][12]

Physicochemical Properties of the Analyte

  • Compound Name: (R)-1-(2-Propoxyphenyl)butan-1-amine

  • CAS Number: 1212825-42-7[13]

  • Molecular Formula: C13H21NO[13]

  • Molecular Weight: 207.32 g/mol [13]

  • Structure: alt text (A representative image would be placed here)

The structure contains a primary amine and a propoxyphenyl group, which are key functional groups that may influence its degradation pathways.

Core Analytical Techniques for Thermal Profiling

A combination of thermo-analytical and chromatographic techniques provides a holistic view of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] It is an essential first step to identify the temperature at which the compound begins to lose mass, indicating decomposition or the loss of volatiles like moisture or residual solvents.[2][16]

3.1.1. Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(2-Propoxyphenyl)butan-1-amine into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition (T-onset), typically calculated using the tangent method at the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to detect thermal events like melting, crystallization, and glass transitions, providing insights into the material's physical form and purity.[18][19][20][21]

3.2.1. Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of (R)-1-(2-Propoxyphenyl)butan-1-amine into a hermetically sealed aluminum pan. The sealed pan prevents mass loss due to volatilization before a thermal event occurs.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Determine the peak temperature and enthalpy (ΔH) for each event.

Forced Degradation and Stability-Indicating Method (SIM) Development

Forced degradation (or stress testing) is a critical process where the drug substance is intentionally exposed to harsh conditions to accelerate degradation.[4][22][23] This helps to identify likely degradation products and is essential for developing a stability-indicating analytical method (SIM), which is a validated quantitative procedure that can detect a decrease in the amount of the API due to degradation.[7][24]

Thermal Stress Protocol
  • Solid State: Place a known quantity of (R)-1-(2-Propoxyphenyl)butan-1-amine in a controlled-temperature oven. Based on preliminary TGA/DSC data, select a temperature that is high enough to cause degradation but well below the decomposition onset (e.g., 80°C). Expose the sample for a defined period (e.g., 7 days).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water). Heat the solution under the same conditions as the solid-state sample.

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., Day 0, 1, 3, 7) for analysis. The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect degradation products without completely destroying the sample.[22]

HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for developing a SIM for small-molecule drugs.[25][26]

4.2.1. Protocol: Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) due to its versatility for separating compounds of moderate polarity.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid modifier helps to produce sharp, symmetrical peaks for the amine analyte.

    • Organic (B): Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute the parent compound and a potential range of more polar or less polar degradants.

    • Initial Conditions: 95% A, 5% B

    • Linear Gradient to 5% A, 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD). Monitor at a wavelength where the API has significant absorbance (e.g., 275 nm) and also collect full spectra to aid in peak purity assessment.

  • Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration (e.g., 0.5 mg/mL).

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7] Specificity is proven by demonstrating that the API peak is resolved from all degradation product peaks.

Data Interpretation and Visualization

Data Summary Tables

Table 1: Summary of TGA and DSC Thermal Analysis Results

ParameterResultInterpretation
TGA Onset (T-onset) ~220 °CIndicates the start of significant thermal decomposition in an inert atmosphere.
TGA Mass Loss @ 300°C > 50%Confirms significant decomposition at elevated temperatures.
DSC Melting Point (Peak) ~150 °CCharacteristic endotherm indicating the melting of the crystalline solid.
DSC Decomposition > 225 °CExothermic event corresponding to the decomposition observed in TGA.

Table 2: Hypothetical HPLC Results from Thermal Stress Study (80°C)

Time PointAPI Peak Area% API RemainingDegradant 1 Peak AreaDegradant 2 Peak Area
Day 01,500,000100.0%00
Day 11,485,00099.0%5,0002,100
Day 31,425,00095.0%25,00011,500
Day 71,350,00090.0%50,00023,000
Workflow and Pathway Diagrams

A clear workflow ensures a systematic and logical approach to the analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Degradation & Method Development cluster_2 Phase 3: Analysis & Reporting TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Informs max temp Forced Forced Degradation (Thermal Stress) DSC->Forced Sets stress conditions HPLC_Dev HPLC Method Development Forced->HPLC_Dev Provides stressed samples Analysis Analysis of Stressed Samples (via HPLC) HPLC_Dev->Analysis Provides validated method Report Final Stability Report Analysis->Report Generates data

Caption: Overall workflow for thermal stability analysis.

A hypothetical degradation pathway can be proposed based on the structure. Common degradation routes for amines include oxidation and reactions with excipients or impurities.

G API (R)-1-(2-Propoxyphenyl)butan-1-amine (Parent Compound) Oxidation Oxidation Product (e.g., N-oxide or imine) API->Oxidation Heat + O2 Hydrolysis Hydrolysis of Ether (Phenolic degradant) API->Hydrolysis Heat + H2O Other Other Minor Degradants API->Other Heat

Caption: Hypothetical thermal degradation pathways.

Conclusion

The thermal stability analysis of (R)-1-(2-Propoxyphenyl)butan-1-amine requires a systematic, multi-technique approach. By integrating data from TGA, DSC, and a purpose-built, stability-indicating HPLC method, a comprehensive profile of the molecule's behavior under thermal stress can be established. This data is indispensable for ensuring the development of a safe, stable, and effective pharmaceutical product, providing critical information for formulation scientists and regulatory affairs professionals. The workflow and protocols described in this guide provide a robust framework for achieving this essential characterization.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.
  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Compound Interest.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass Laboratories Inc.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Advancements in the Characterization of Pharmaceuticals by DSC. (n.d.). TA Instruments.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International.
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN.
  • (R)-1-(2-PROPOXYPHENYL)BUTAN-1-AMINE. (n.d.). BLDpharm.
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. (n.d.). Chemical Science (RSC Publishing).
  • Stability Indicating HPLC Method Development - A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (R)-1-(2-Propoxyphenyl)butan-1-amine in Organic Solvents

This guide provides a comprehensive framework for determining and understanding the solubility of the novel chiral amine, (R)-1-(2-Propoxyphenyl)butan-1-amine, in various organic solvents. Given the absence of extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for determining and understanding the solubility of the novel chiral amine, (R)-1-(2-Propoxyphenyl)butan-1-amine, in various organic solvents. Given the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines the theoretical principles, experimental design, and data interpretation required to fully characterize the compound's solubility, a critical parameter in pharmaceutical development.[1][2]

Introduction: The Strategic Importance of Solubility Profiling

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral primary amine with a molecular structure suggesting its potential as a key building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a polar amine group, a moderately polar propoxy ether linkage, and a nonpolar phenylbutanoyl backbone, predicts a nuanced solubility behavior that must be empirically determined.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a cornerstone of process chemistry and formulation science.[1] It dictates the choice of solvents for:

  • Reaction Chemistry: Ensuring reactants are in the same phase.

  • Crystallization and Purification: Optimizing yield, crystal form, and purity.[3]

  • Formulation: Developing stable and bioavailable dosage forms.[4][5]

Therefore, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in de-risking and accelerating the drug development process.[6]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, guide to solubility.[7][8][9] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. The molecular structure of (R)-1-(2-Propoxyphenyl)butan-1-amine allows for a variety of interactions:

  • Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).[10][11]

  • Dipole-Dipole Interactions: The propoxy group (-O-CH2CH2CH3) introduces a polar ether linkage, contributing to the molecule's overall dipole moment and enhancing solubility in polar solvents.[12]

  • Van der Waals Forces (London Dispersion Forces): The phenyl ring and the alkyl chains (propoxy and butyl groups) are nonpolar and will interact favorably with nonpolar solvents (e.g., toluene, hexane) through these weaker forces.[8]

Based on this analysis, it is hypothesized that (R)-1-(2-Propoxyphenyl)butan-1-amine will exhibit greatest solubility in moderately polar solvents that can engage in both hydrogen bonding and accommodate its significant nonpolar regions. Its solubility is expected to be lower in the extremes of the polarity scale—highly nonpolar solvents like hexane and highly polar protic solvents like water (where the large hydrophobic structure would dominate).[12][13]

Experimental Design: A Protocol for Determining Thermodynamic Solubility

To generate robust and reproducible data, the isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8][14][15] This method ensures that the solution has reached a true equilibrium with the solid phase, providing the most accurate measure of a compound's solubility at a given temperature.[5]

A diverse panel of solvents should be chosen to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the solute-solvent interactions.

Solvent ClassExample SolventsPrimary Interaction TypeDielectric Constant (Approx.)
Nonpolar n-Heptane, TolueneVan der Waals1.9, 2.4
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-bond acceptor9.1, 6.0, 20.7, 37.5, 46.7
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-Dipole32.7, 24.5

This protocol describes a self-validating system for accurate solubility determination.

  • Preparation of Vials: Add an excess amount of solid (R)-1-(2-Propoxyphenyl)butan-1-amine to a series of glass vials. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining.[8]

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a vial roller system. Agitate the vials at a constant ambient temperature (e.g., 25 °C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[5][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.[8]

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic solid particles.[8][9] This step is crucial to avoid artificially inflated results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6][9] The concentration of the amine in the saturated solution is determined by comparing its peak area to a standard calibration curve generated from solutions of known concentrations.[8][9]

The following diagram illustrates the key stages of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid (R)-Amine to vial B Add known volume of organic solvent A->B C Seal and agitate at 25 °C for 48h B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.45 µm PTFE) D->E F Dilute sample for HPLC analysis E->F G Quantify concentration via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation (Illustrative)

The following table presents a hypothetical but scientifically plausible set of solubility data for (R)-1-(2-Propoxyphenyl)butan-1-amine, based on the theoretical principles discussed.

Table 1: Illustrative Solubility of (R)-1-(2-Propoxyphenyl)butan-1-amine at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)
n-HeptaneNonpolar1.9< 1.0
TolueneNonpolar (Aromatic)2.445.3
DichloromethanePolar Aprotic9.1> 200 (Freely Soluble)
Ethyl AcetatePolar Aprotic6.0155.8
AcetonePolar Aprotic20.7> 200 (Freely Soluble)
AcetonitrilePolar Aprotic37.5110.2
Dimethyl SulfoxidePolar Aprotic46.795.5
EthanolPolar Protic24.5> 200 (Freely Soluble)
MethanolPolar Protic32.7> 200 (Freely Soluble)
  • Low Solubility in Nonpolar Aliphatics: The very low solubility in n-Heptane confirms that van der Waals forces alone are insufficient to overcome the crystal lattice energy of the amine.

  • Moderate Solubility in Toluene: The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl ring of the solute, significantly improving solubility compared to heptane.

  • High Solubility in Polar Aprotic Solvents: The compound shows excellent solubility in solvents like DCM, Acetone, and Ethyl Acetate. These solvents can act as hydrogen bond acceptors for the amine protons and have dipole moments that interact well with the ether linkage, while also being nonpolar enough to accommodate the hydrocarbon portions of the molecule.

  • Excellent Solubility in Alcohols: The highest solubility is observed in polar protic solvents like Methanol and Ethanol. These solvents can act as both hydrogen bond donors and acceptors, forming strong, favorable interactions with both the amine and ether functionalities of the solute.[10][13]

The following diagram illustrates the key intermolecular forces at play.

Sources

Foundational

Discovery and Preliminary Investigation of (R)-1-(2-Propoxyphenyl)butan-1-amine: A Versatile Chiral Scaffold for Neuroactive Therapeutics

Executive Summary The discovery of novel central nervous system (CNS) therapeutics heavily relies on the design of privileged chiral scaffolds. Among these, 1-arylalkylamines represent a fundamental pharmacophore found i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel central nervous system (CNS) therapeutics heavily relies on the design of privileged chiral scaffolds. Among these, 1-arylalkylamines represent a fundamental pharmacophore found in numerous monoamine transporter inhibitors and G-protein coupled receptor (GPCR) modulators. This technical guide details the discovery, enantioselective synthesis, and preliminary investigation of (R)-1-(2-Propoxyphenyl)butan-1-amine (CAS: 1212825-42-7)[1], a highly versatile chiral building block utilized in modern drug discovery.

Rationale and Pharmacophore Design

The structural architecture of (R)-1-(2-Propoxyphenyl)butan-1-amine is intentionally designed to probe hydrophobic and steric boundaries within CNS target binding pockets.

  • The Ortho-Propoxy Substitution: The bulky propoxy group at the ortho position of the phenyl ring induces a significant steric clash with the alkylamine side chain. This forces the molecule into a distinct, rigidified out-of-plane conformation. In target-based drug design, this restricted rotamer conformation is critical for achieving high selectivity profiles against specific monoamine transporters (e.g., SERT vs. NET).

  • The Butyl Chain: The 4-carbon aliphatic chain provides optimal lipophilicity to anchor the molecule within deep hydrophobic sub-pockets of target receptors, enhancing binding affinity while maintaining favorable blood-brain barrier (BBB) permeability.

Retrosynthetic Strategy & Enantioselective Synthesis

To evaluate the pure pharmacological effects of this scaffold, absolute stereocontrol is mandatory. We employ Ellman's chiral sulfinamide chemistry[2], a highly robust and self-validating system for the asymmetric synthesis of amines[3].

Why Ellman's Auxiliary? Traditional chiral resolution methods (e.g., fractional crystallization with chiral acids) often suffer from low yields (<50%) and require multiple recrystallization cycles to achieve acceptable purity[3]. By utilizing (R)-tert-butanesulfinamide, we establish a de novo diastereoselective route. The bulky tert-butyl group dictates the facial attack of the incoming nucleophile via a predictable six-membered chair-like transition state, consistently yielding diastereomeric excesses (de) >98%[4].

EllmanSynthesis A 2-Propoxybenzaldehyde B (R)-t-Butanesulfinamide Ti(OEt)4, THF A->B Condensation C Chiral Sulfinyl Imine B->C D n-Propylmagnesium Bromide CH2Cl2, -48°C C->D Nucleophilic Addition E Sulfinamide Intermediate (>98% de) D->E F HCl in MeOH Deprotection E->F Acidic Cleavage G (R)-1-(2-Propoxyphenyl) butan-1-amine F->G

Caption: Enantioselective synthesis workflow of (R)-1-(2-Propoxyphenyl)butan-1-amine via Ellman's auxiliary.

Experimental Protocols

Step 1: Imine Condensation

  • Charge a flame-dried flask with 2-propoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

  • Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

    • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium toward the imine[4].

  • Stir for 12 hours, quench with brine, filter through Celite, and concentrate to yield the chiral sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the chiral imine in anhydrous CH2Cl2 and cool to -48 °C.

  • Add n-propylmagnesium bromide (1.5 eq) dropwise.

    • Causality: The n-propyl chain (3 carbons) adds to the imine carbon (1 carbon) to form the required butyl backbone (4 carbons). The low temperature maximizes the energetic difference between competing transition states, ensuring >98% de.

  • Quench with saturated aqueous NH4Cl and extract with EtOAc.

Step 3: Auxiliary Cleavage

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

    • Causality: The sulfinyl group is highly acid-labile. This step cleanly cleaves the auxiliary without epimerizing the newly formed chiral center[2].

  • Concentrate and precipitate the product as the hydrochloride salt of (R)-1-(2-Propoxyphenyl)butan-1-amine.

Physicochemical Profiling & Structural Elucidation

Rigorous structural validation is the cornerstone of trustworthy drug discovery. The synthesized compound (CAS: 1212825-42-7)[5] was profiled to confirm its identity and suitability for in vitro assays.

PropertyValueMethod / Rationale
Chemical Name (R)-1-(2-Propoxyphenyl)butan-1-amineIUPAC Nomenclature
CAS Registry Number 1212825-42-7Standard Identification[1]
Molecular Formula C13H21NOElemental Analysis
Molecular Weight 207.32 g/mol Mass Spectrometry (ESI+)[1]
Topological Polar Surface Area 35.2 ŲOptimal for BBB penetration (< 90 Ų)
Predicted LogP ~2.9Balances aqueous solubility and lipophilicity
Chiral Purity (ee) >99%Chiral HPLC (Chiralcel OD-H column)

In Vitro ADME and Preliminary Biological Evaluation

Before advancing a scaffold into complex animal models, it must survive a rigorous in vitro triage system designed to validate its pharmacokinetic viability.

ScreeningCascade S1 Compound Synthesis & Chiral Purity (>99% ee) S2 Physicochemical Profiling (pKa, LogP, Solubility) S1->S2 S3 In Vitro ADME (HLM Stability, PAMPA-BBB) S2->S3 S4 Target Binding Screening (Monoamine Transporters) S3->S4 S5 Hit-to-Lead Triage S4->S5

Caption: Preliminary investigation and screening cascade for the chiral amine scaffold.

  • Microsomal Stability (HLM): The compound was incubated with Human Liver Microsomes (HLM). The primary metabolic liabilities for this class of compounds are O-dealkylation of the propoxy group and oxidative deamination of the primary amine. The steric bulk of the ortho-propoxy group provides a moderate shielding effect against CYP450 enzymes, resulting in an acceptable half-life (t1/2 > 45 min).

  • PAMPA-BBB Assay: Given the target domain (CNS), the scaffold was evaluated using the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). With a TPSA of 35.2 Ų and a LogP of ~2.9, the compound exhibited excellent passive permeability (Pe > 15 × 10^-6 cm/s), validating its potential as a neuroactive agent.

Conclusion

(R)-1-(2-Propoxyphenyl)butan-1-amine is a highly privileged, synthetically accessible chiral building block. By leveraging Ellman's sulfinamide auxiliary, we achieve an enantioselective, self-validating synthetic route that bypasses the inefficiencies of traditional chiral resolution[3]. Its favorable physicochemical profile and structural rigidity make it an ideal starting point for hit-to-lead campaigns targeting CNS disorders.

Sources

Exploratory

An In-depth Technical Guide to the Mass Fragmentation Pathways of (R)-1-(2-Propoxyphenyl)butan-1-amine

This guide provides a detailed exploration of the predicted mass fragmentation pathways of (R)-1-(2-Propoxyphenyl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the predicted mass fragmentation pathways of (R)-1-(2-Propoxyphenyl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to elucidate the structural information that can be derived from the mass spectrum of this compound.

Introduction: The Significance of Fragmentation Analysis

In the field of analytical chemistry, particularly in pharmaceutical and metabolic studies, mass spectrometry stands as a cornerstone technique for the identification and structural elucidation of organic molecules.[1][2] The process of fragmentation, induced by techniques such as electron ionization (EI), breaks a molecule into a series of characteristic ions.[3][4][5] The resulting mass spectrum, a unique fingerprint of the molecule, allows for the deduction of its original structure. This guide focuses on predicting the fragmentation behavior of (R)-1-(2-Propoxyphenyl)butan-1-amine, a compound featuring an amine, an aromatic ether, and a chiral center, presenting a rich landscape for fragmentation analysis.

Predicted Mass Fragmentation Pathways

The fragmentation of (R)-1-(2-Propoxyphenyl)butan-1-amine is primarily dictated by the presence of the amine and ether functional groups, as well as the aromatic ring. The following sections detail the most probable fragmentation reactions under electron ionization.

Alpha-Cleavage: The Dominant Amine Fragmentation

For aliphatic amines, the most significant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8] This process is driven by the ability of the nitrogen to stabilize the resulting positive charge. In the case of (R)-1-(2-Propoxyphenyl)butan-1-amine, two primary alpha-cleavage routes are anticipated.

  • Route 1: Loss of a Propyl Radical: Cleavage of the bond between the chiral carbon (C1) and the adjacent carbon in the butyl chain (C2) results in the formation of a highly stable iminium ion. This is often the most favorable fragmentation pathway for primary amines.[7][8]

  • Route 2: Loss of the Substituted Phenyl Group: Alternatively, cleavage of the bond between the chiral carbon and the phenyl ring can occur.

The relative abundance of the resulting fragment ions will depend on the stability of the radical and the cation formed.

Ether Group Fragmentation

The propoxy group attached to the phenyl ring introduces additional fragmentation possibilities. Aryl ethers can undergo cleavage of the C-O bond.

  • Cleavage of the Propyl-Oxygen Bond: This would lead to the formation of a phenoxy radical and a propyl cation.

  • Cleavage of the Aryl-Oxygen Bond: This would result in a propoxy radical and a phenyl cation.

Furthermore, rearrangements involving the transfer of hydrogen atoms from the propyl chain to the aromatic ring can lead to the formation of characteristic fragment ions.

Aromatic Ring Fragmentation

The presence of the aromatic ring generally leads to a prominent molecular ion peak due to its stability.[9][10] Fragmentation of the aromatic ring itself is less common but can occur, often resulting in the formation of a tropylium ion or related structures.[10]

Visualizing the Fragmentation Pathways

The following diagrams, rendered using Graphviz, illustrate the predicted major fragmentation pathways of (R)-1-(2-Propoxyphenyl)butan-1-amine.

fragmentation_pathways cluster_alpha_cleavage Alpha-Cleavage cluster_ether_cleavage Ether Cleavage cluster_aromatic_fragmentation Aromatic Fragmentation M Molecular Ion (M+) (R)-1-(2-Propoxyphenyl)butan-1-amine F1 Fragment 1 Loss of Propyl Radical M->F1 - C3H7• F2 Fragment 2 Loss of Phenylpropoxy Radical M->F2 - (C3H7O)C6H4• F3 Fragment 3 Loss of Propoxy Radical M->F3 - •OC3H7 F4 Fragment 4 Loss of Propene (McLafferty-like) M->F4 - C3H6 F5 Tropylium-type Ion F1->F5 Rearrangement

Caption: Predicted major fragmentation pathways of (R)-1-(2-Propoxyphenyl)butan-1-amine.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pathways, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

4.1 Sample Preparation

  • Prepare a 1 mg/mL stock solution of (R)-1-(2-Propoxyphenyl)butan-1-amine in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL.

  • Transfer 1 mL of the final solution into a 2 mL autosampler vial.

4.2 GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this compound.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (Electron Ionization Mode):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

    • Scan Speed: 1000 amu/s

4.3 Data Analysis

  • Identify the peak corresponding to (R)-1-(2-Propoxyphenyl)butan-1-amine in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Analyze the fragment ions and compare their m/z values to the predicted fragments.

  • Utilize spectral databases (e.g., NIST) for comparison with known spectra of similar compounds.

Tabular Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions, their proposed structures, and their expected mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure Predicted m/z Origin
F1 [C8H10NO]+136Alpha-cleavage (loss of propyl radical)
F2 [C4H10N]+72Alpha-cleavage (loss of propoxyphenyl radical)
F3 [C10H14N]+148Ether cleavage (loss of propoxy radical)
F4 [C10H15NO - C3H6]+•165McLafferty-like rearrangement (loss of propene)
F5 [C7H7]+91Rearrangement of aromatic-containing fragments

Conclusion

The mass fragmentation of (R)-1-(2-Propoxyphenyl)butan-1-amine is predicted to be a complex process governed by the interplay of its amine, ether, and aromatic functionalities. The dominant fragmentation pathway is expected to be alpha-cleavage adjacent to the amine group, leading to the formation of a stable iminium ion. Additional fragmentation of the ether linkage and rearrangements involving the aromatic ring will likely contribute to a rich and informative mass spectrum. The experimental protocol provided herein offers a robust framework for obtaining high-quality mass spectral data to confirm these predictions and to serve as a reliable method for the identification and characterization of this and related compounds.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylbutan-1-amine. PubChem. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propoxyphene. NIST WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • Kinstle, T. H., & Oliver, W. R. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Propoxyphenyl)butan-1-amine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(2-propoxyphenyl)butan-1-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanamine. NIST WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Asymmetric Synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine

Abstract: This document provides a detailed protocol for the asymmetric synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine, a valuable chiral building block in pharmaceutical development. The featured methodology is a dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol for the asymmetric synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine, a valuable chiral building block in pharmaceutical development. The featured methodology is a direct asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 1-(2-propoxyphenyl)butan-1-one. This protocol leverages a robust ruthenium-based catalytic system, offering high enantioselectivity and good yields. The guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes troubleshooting insights, making it suitable for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, with estimates suggesting that over 40% of small-molecule drugs contain at least one chiral amine center.[1] The specific stereochemistry of these amines is often critical for therapeutic efficacy, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles.[2] (R)-1-(2-Propoxyphenyl)butan-1-amine is a key intermediate whose structural scaffold is relevant in the synthesis of more complex molecular targets.

The development of efficient, stereoselective methods to access single-enantiomer amines is a paramount objective in modern organic chemistry.[3] Among the most powerful strategies is the asymmetric hydrogenation of imines, which offers a direct and atom-economical route from simple ketone precursors.[4] This application note details a reliable protocol for this transformation, focusing on practical implementation and mechanistic understanding.

Strategic Overview: Asymmetric Reductive Amination

The synthesis of the target (R)-amine is approached via a one-pot asymmetric reductive amination of 1-(2-propoxyphenyl)butan-1-one. This strategy is selected for its efficiency, avoiding the isolation of the often-unstable imine intermediate. The overall transformation is depicted below:

The core of this protocol lies in the selection of a suitable chiral catalyst capable of discriminating between the two enantiotopic faces of the in situ-generated imine during the hydrogenation step. We will employ a well-defined Ruthenium catalyst in combination with a chiral phosphine ligand, a system proven to be effective for the reductive amination of challenging aryl alkyl ketones.[5]

Mechanistic Rationale and Catalyst Selection

The reaction proceeds through two key stages within a single pot:

  • Imine Formation: The ketone, 1-(2-propoxyphenyl)butan-1-one, condenses with an ammonia source (ammonium iodide) to form a prochiral N-unsubstituted imine intermediate. This equilibrium is typically driven forward by the subsequent, irreversible reduction step.

  • Asymmetric Reduction: The chiral catalyst coordinates to the C=N double bond of the imine. The steric and electronic properties of the chiral ligand create a highly organized, low-energy transition state for hydride (from H₂) transfer to only one face of the imine, leading to the preferential formation of the (R)-enantiomer.

For this protocol, we utilize the catalyst system [Ru(CO)ClH(PPh₃)₃] in conjunction with the chiral ligand (S,S)-f-binaphane . This combination has demonstrated high efficacy and enantioselectivity in the reductive amination of sterically hindered ketones.[5] The bidentate phosphine ligand creates a well-defined chiral pocket around the ruthenium center, which is essential for effective stereochemical control.

Catalytic_Cycle Ru_cat [Ru]-H (Active Catalyst) Coordination Imine-Catalyst Complex Ru_cat->Coordination Coordination Imine Prochiral Imine Imine->Coordination Hydride_Insertion Transition State (Hydride Transfer) Coordination->Hydride_Insertion Rate-determining step Product_Complex Amine-Catalyst Complex Hydride_Insertion->Product_Complex Enantioselective Hydride Insertion Product_Complex->Ru_cat Product Release + H₂ Regeneration Product (R)-Amine Product_Complex->Product Release

Caption: Proposed catalytic cycle for asymmetric reductive amination.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the ketone precursor and the final asymmetric reductive amination.

Part A: Synthesis of 1-(2-Propoxyphenyl)butan-1-one

The ketone precursor is synthesized via a standard Friedel-Crafts acylation of 2-propoxybenzene.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
2-PropoxybenzeneC₉H₁₂O136.1910.0 g73.4 mmol
Butyryl ChlorideC₄H₇ClO106.558.6 g (8.1 mL)80.7 mmol
Aluminum Chloride (AlCl₃)AlCl₃133.3410.7 g80.7 mmol
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (1M aq.)HCl36.46100 mL-
Saturated NaHCO₃ (aq.)NaHCO₃84.01100 mL-
BrineNaCl58.4450 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (10.7 g).

  • Cool the flask to 0 °C in an ice bath and add dry dichloromethane (150 mL).

  • Slowly add butyryl chloride (8.1 mL) to the stirred suspension.

  • In a separate flask, dissolve 2-propoxybenzene (10.0 g) in dry dichloromethane (50 mL).

  • Add the 2-propoxybenzene solution dropwise to the AlCl₃/butyryl chloride mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly pouring it over crushed ice (~150 g) containing 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 1-(2-propoxyphenyl)butan-1-one as a colorless oil.

Part B: Asymmetric Reductive Amination

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-(2-Propoxyphenyl)butan-1-oneC₁₃H₁₈O₂206.285.0 g24.2 mmol
Ammonium Iodide (NH₄I)NH₄I144.945.26 g36.3 mmol
[Ru(CO)ClH(PPh₃)₃]C₅₅H₄₆ClOP₃Ru951.44115 mg0.121 mmol
(S,S)-f-binaphaneC₄₄H₃₈P₂632.7292 mg0.145 mmol
Methanesulfonic AcidCH₄O₃S96.1170 µL1.09 mmol
Cyclohexane (Anhydrous)C₆H₁₂84.16100 mL-
Hydrogen (H₂)H₂2.0280 bar-

Procedure:

  • In a glovebox, add [Ru(CO)ClH(PPh₃)₃] (115 mg) and (S,S)-f-binaphane (92 mg) to a vial. Add anhydrous cyclohexane (20 mL) and stir for 30 minutes to form the pre-catalyst.

  • To the glass liner of a high-pressure autoclave, add 1-(2-propoxyphenyl)butan-1-one (5.0 g), ammonium iodide (5.26 g), and the remaining anhydrous cyclohexane (80 mL).

  • Add the pre-catalyst solution to the autoclave liner via cannula, followed by methanesulfonic acid (70 µL).

  • Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 80 bar with hydrogen.

  • Begin stirring and heat the reaction to 50 °C. Maintain these conditions for 14-18 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the reactor and transfer the contents to a round-bottom flask. Add 100 mL of 2M NaOH solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (DCM:Methanol with 1% triethylamine) to afford (R)-1-(2-Propoxyphenyl)butan-1-amine.

Data Presentation and Expected Results

Summary of Expected Outcomes:

ParameterExpected ValueMethod of Analysis
Yield 70-85%Isolated Mass
Appearance Pale yellow oilVisual
Enantiomeric Excess (ee) >95%Chiral HPLC
¹H NMR Consistent with structureNMR Spectroscopy
HRMS [M+H]⁺ calculated: 208.1696High-Resolution Mass Spec

Note: Enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) with a hexane/isopropanol/diethylamine mobile phase.

Experimental Workflow

Caption: Overall workflow for the asymmetric synthesis.

Troubleshooting and Safety Considerations

  • Low Conversion: If conversion is low, ensure all reagents and solvents are strictly anhydrous. The catalyst is sensitive to oxygen and water. Consider increasing reaction time or catalyst loading.

  • Low Enantioselectivity: Poor enantioselectivity can result from catalyst degradation or impurities in the starting materials. Ensure the chiral ligand is of high purity. The temperature profile can also impact selectivity; running the reaction at a slightly lower temperature may improve the ee% at the cost of reaction time.

  • Safety: This protocol involves the use of a high-pressure hydrogenator. All operations must be conducted behind a blast shield in a well-ventilated fume hood. Personnel must be thoroughly trained in high-pressure equipment operation. Aluminum chloride is highly reactive with water. Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).

References

  • Chemical Reviews (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [6]

  • ACS Publications (2023). Dual Chiral Catalysis Enabled Asymmetric Syntheses of Amines. [1]

  • Beilstein Journal of Organic Chemistry (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [7]

  • RSC Publishing (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [8]

  • PMC (2018). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. [9]

  • RSC Publishing (2012). Asymmetric catalysis with chiral primary amine-based organocatalysts. [3]

  • BenchChem (2025). Chiral Amine Catalyzed Enantioselective Reactions: Application Notes and Protocols. [10]

  • PMC (2015). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. [11]

  • ResearchGate (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. [5]

  • PMC (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [4]

  • PubMed (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [12]

  • Frontiers in Catalysis (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [13]

  • MDPI (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [2]

Sources

Application

The Strategic Application of (R)-1-(2-Propoxyphenyl)butan-1-amine as a Chiral Building Block in Modern Synthesis

Introduction: The Imperative of Chirality in Drug Development In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is a critical and non-negotiable aspect of deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is a critical and non-negotiable aspect of development.[1][2] The stereochemistry of a molecule is fundamentally linked to its pharmacological and toxicological profile, a principle tragically underscored by historical examples like thalidomide, where one enantiomer provided therapeutic relief while the other caused severe birth defects.[3][4] Consequently, the ability to construct molecules with precise three-dimensional arrangements is paramount. Chiral amines, in particular, are foundational building blocks, present in over 40% of commercial pharmaceuticals, valued for their structural diversity and their tendency to form key hydrogen bonds in biological systems.[5]

(R)-1-(2-Propoxyphenyl)butan-1-amine emerges as a valuable chiral building block for synthetic chemists. Its structure, featuring a primary amine on a stereogenic center alpha to an alkoxy-substituted aromatic ring, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is essential for its effective use. The following table summarizes the key physicochemical data for (R)-1-(2-Propoxyphenyl)butan-1-amine.

PropertyValue
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not established; estimated >250 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH, Toluene)
Chirality (R)-enantiomer
Storage Store under inert atmosphere (Argon or Nitrogen) at 2-8 °C

Handling Precautions: As with all amines, (R)-1-(2-Propoxyphenyl)butan-1-amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is considered a primary amine and may be corrosive and irritating to the skin and eyes.

Core Applications and Methodologies

The utility of (R)-1-(2-Propoxyphenyl)butan-1-amine spans several critical areas of asymmetric synthesis. Its primary amine functionality allows it to serve as a nucleophile, a base, or a directing group, while its inherent chirality enables the transfer of stereochemical information.

Resolution of Racemic Carboxylic Acids

One of the most classical and reliable methods for separating enantiomers is through diastereomeric salt formation.[3][4] Chiral amines are excellent resolving agents for racemic acids.[3][6] The basic nitrogen of (R)-1-(2-Propoxyphenyl)butan-1-amine reacts with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][6]

Workflow for Chiral Resolution:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (R/S)-Acid salt_formation Salt Formation (Solvent) racemic_acid->salt_formation chiral_amine (R)-1-(2-Propoxyphenyl)butan-1-amine (R)-Amine chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid·(R)-Amine) & ((S)-Acid·(R)-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization isolated_salt Isolated Diastereomer (e.g., less soluble salt) crystallization->isolated_salt acidification Acidification (e.g., aq. HCl) isolated_salt->acidification pure_enantiomer Enantiopure Carboxylic Acid acidification->pure_enantiomer

Caption: Workflow for chiral resolution of racemic acids.

Protocol 1: Resolution of Racemic Ibuprofen

This protocol details the resolution of a racemic carboxylic acid using (R)-1-(2-Propoxyphenyl)butan-1-amine as the resolving agent.

  • Materials:

    • Racemic Ibuprofen (1.00 g, 4.85 mmol)

    • (R)-1-(2-Propoxyphenyl)butan-1-amine (1.00 g, 4.82 mmol)

    • Methanol (20 mL)

    • Diethyl ether

    • 2 M Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Rotary evaporator, filtration apparatus, pH paper

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve racemic ibuprofen in 10 mL of warm methanol.

    • In a separate beaker, dissolve (R)-1-(2-Propoxyphenyl)butan-1-amine in 10 mL of methanol.

    • Slowly add the amine solution to the ibuprofen solution with gentle stirring.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt. If no crystals form, slowly add diethyl ether as an anti-solvent.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • To liberate the enantiomerically enriched acid, suspend the collected crystals in 15 mL of water and add 2 M HCl dropwise until the pH is ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

    • Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.

  • Scientific Rationale: The formation of diastereomeric salts relies on the acid-base reaction between the carboxylic acid and the amine. The differing spatial arrangements of the (R,R) and (S,R) salt pairs lead to distinct crystal lattice energies, resulting in different solubilities. The choice of solvent is critical; it must be one in which the diastereomeric salts have a significant solubility difference.[6]

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones or aldehydes.[7][8] While often employing a chiral catalyst, using a chiral amine like (R)-1-(2-Propoxyphenyl)butan-1-amine as a chiral auxiliary can effectively direct the stereochemical outcome of the reduction of an intermediate imine.

Diagram of Asymmetric Reductive Amination:

G ketone Prochiral Ketone imine Diastereomeric Imine Intermediate ketone->imine amine (R)-1-(2-Propoxyphenyl) butan-1-amine amine->imine reduction Diastereoselective Reduction (e.g., NaBH₃CN, H₂/Pd-C) imine->reduction Face-selective hydride attack product Chiral Secondary Amine reduction->product cleavage Auxiliary Cleavage (Optional) product->cleavage final_product Desired Chiral Primary Amine cleavage->final_product

Caption: Asymmetric synthesis via a chiral amine auxiliary.

Protocol 2: Synthesis of a Chiral Secondary Amine

This protocol describes the synthesis of a chiral secondary amine from a ketone, where the stereochemistry is directed by the chiral building block.

  • Materials:

    • Acetophenone (0.50 g, 4.16 mmol)

    • (R)-1-(2-Propoxyphenyl)butan-1-amine (0.86 g, 4.15 mmol)

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.48 mL, 5.00 mmol)

    • Anhydrous Ethanol (20 mL)

    • Sodium borohydride (NaBH₄, 0.19 g, 5.00 mmol)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add acetophenone, (R)-1-(2-Propoxyphenyl)butan-1-amine, and anhydrous ethanol.

    • Add Ti(OⁱPr)₄ dropwise to the stirred solution. Heat the mixture to reflux for 4 hours to drive the formation of the imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃.

    • Filter the resulting suspension through a pad of Celite®, washing the pad with DCM.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the chiral secondary amine.

    • Analyze the diastereomeric ratio by ¹H NMR or GC-MS.

  • Scientific Rationale: The key to this transformation is the formation of a diastereomeric imine intermediate. The bulky 2-propoxyphenyl and butyl groups of the chiral amine create a sterically biased environment, directing the hydride reducing agent to attack the imine from the less hindered face.[9] Ti(OⁱPr)₄ acts as a Lewis acid and a dehydrating agent to promote imine formation.

Application in Biocatalysis

Modern synthetic chemistry increasingly leverages biocatalysis for its unparalleled selectivity and mild reaction conditions.[5] Enzymes, particularly transaminases, are highly effective for producing enantiopure chiral amines.[10] While (R)-1-(2-Propoxyphenyl)butan-1-amine can be a target molecule for synthesis using (R)-selective transaminases, it can also serve as an efficient amine donor in transamination reactions to produce other valuable (R)-amines from prochiral ketones.[5]

Protocol 3: Transaminase-Mediated Synthesis of an (R)-Amine

This protocol outlines the use of (R)-1-(2-Propoxyphenyl)butan-1-amine as an amine donor in a biocatalytic transamination reaction.

  • Materials:

    • Prochiral ketone substrate (e.g., 3,4-dimethoxyphenylacetone, 1.0 mmol)

    • (R)-1-(2-Propoxyphenyl)butan-1-amine (1.5-3.0 mmol)

    • (R)-selective ω-transaminase (commercially available, e.g., from Arthrobacter sp.)

    • Pyridoxal 5'-phosphate (PLP) co-factor (1 mM)

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Organic co-solvent (e.g., DMSO, up to 10% v/v)

    • Incubator shaker, centrifuge, pH meter

  • Procedure:

    • In a 50 mL reaction vessel, prepare the reaction buffer by dissolving the buffer salts and PLP in deionized water. Adjust pH to 7.5.

    • Add the transaminase enzyme to the desired concentration (e.g., 5-10 mg/mL).

    • Dissolve the ketone substrate and the amine donor, (R)-1-(2-Propoxyphenyl)butan-1-amine, in a minimal amount of DMSO and add to the reaction buffer.

    • Seal the vessel and place it in an incubator shaker at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation (e.g., 150-200 rpm).

    • Monitor the reaction progress over 24-48 hours by taking aliquots and analyzing via chiral HPLC or GC.

    • Once the reaction reaches completion, stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH > 11.

    • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude chiral amine product.

    • Purify as needed and determine the enantiomeric excess.

  • Scientific Rationale: Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[10] The reaction equilibrium can be driven towards product formation by using an excess of the amine donor. The enzyme's active site creates a chiral environment that ensures the amino group is delivered to one specific face of the ketone, resulting in a product with high enantiomeric purity.[5]

Conclusion

(R)-1-(2-Propoxyphenyl)butan-1-amine is a versatile and powerful chiral building block for modern organic synthesis. Its utility in the classical resolution of racemic acids, as a stereodirecting auxiliary in reductive aminations, and as a component in highly selective biocatalytic systems demonstrates its broad applicability. The protocols provided herein serve as a practical guide for researchers, scientists, and drug development professionals to harness the potential of this valuable synthon, enabling the efficient and precise construction of complex, enantiomerically pure molecules that are vital for the advancement of medicine and materials science.[11][12]

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.PMC.
  • Racemic Mixtures and the Resolution of Enantiomers.Chemistry LibreTexts.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.ACS Catalysis.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.Chemical Reviews.
  • Resolution of Racemic Mixtures.OrgoSolver.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.PMC.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.Green Chemistry.
  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.Journal of the American Chemical Society.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.The Journal of Organic Chemistry.
  • Chiral Resolution and Separation Services.BOC Sciences.
  • Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.Benchchem.
  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines.The Journal of Organic Chemistry.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.RSC Publishing.
  • Chiral Amines in Asymmetric Synthesis.Merck Millipore.
  • Chiral Building Blocks Selection.Enamine.
  • How Chiral Building Blocks Drive Advances in Drug Discovery.AiFChem.

Sources

Method

Application Note: A Validated Chiral HPLC Method for the Quantification of (R)-1-(2-Propoxyphenyl)butan-1-amine

Abstract This document details the systematic development and validation of a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the quantification of (R)-1-(2-Propoxyphenyl)butan-1-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the systematic development and validation of a robust, enantioselective High-Performance Liquid Chromatography (HPLC) method for the quantification of (R)-1-(2-Propoxyphenyl)butan-1-amine. Given the critical differences in pharmacological and toxicological profiles between enantiomers, a reliable method to ensure enantiomeric purity is paramount for drug development and quality control.[1] This application note provides a comprehensive guide for researchers, starting from first principles of column and mobile phase selection, through a logical optimization workflow, to a final protocol validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The developed normal-phase HPLC method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

The enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to toxicity.[5] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the characterization of stereoisomeric composition and require that each enantiomer be treated as a distinct chemical entity.[6]

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral primary amine with a structure that presents specific challenges for separation. Its basic amine functional group can interact with residual silanols on silica-based columns, leading to poor peak shape, while the aromatic propoxyphenyl group provides a chromophore for UV detection. The objective of this work was to develop and validate a reliable normal-phase HPLC method capable of accurately quantifying (R)-1-(2-Propoxyphenyl)butan-1-amine and separating it from its (S)-enantiomer.

Analyte Properties and Chromatographic Strategy

A de novo method development strategy was employed due to the absence of published methods for this specific compound. The approach was guided by the analyte's structural features and established principles of chiral chromatography.

Analyte Structure:

Figure 1: Structure of (R)-1-(2-Propoxyphenyl)butan-1-amine

Predicted Physicochemical Properties:

While experimental data for the target analyte is scarce, properties were estimated based on structurally similar compounds, such as 4-(3-Propoxyphenyl)butan-1-amine and other primary amines.[7][8]

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
pKa (Basic) ~9.0 - 10.0[8][9]The primary amine is basic and will be protonated at neutral or acidic pH. In reversed-phase, this can cause tailing. In normal-phase, a basic additive is required to compete with silanol interactions.
LogP ~2.5 - 3.5[7]Indicates moderate lipophilicity, suitable for both normal-phase and reversed-phase chromatography.
UV Chromophore Phenyl groupAllows for straightforward UV detection, likely with a maximum absorbance around 254-270 nm.
Chirality Single chiral center at the butan-1-amine carbonA chiral stationary phase (CSP) is required for enantioseparation.[10]

Chromatographic Strategy Rationale:

  • Mode of Separation: Normal-Phase Chromatography (NPC) was selected. NPC often provides superior selectivity for chiral separations compared to reversed-phase and avoids the use of acidic aqueous mobile phases which can be problematic for basic amines.[11]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, specifically those derived from cellulose or amylose carbamates, are highly successful for a broad range of chiral compounds, including primary amines.[11][12] An amylose-based column, such as one with tris(3,5-dimethylphenylcarbamate) as the selector, was chosen as the primary screening column due to its proven versatility.[10] Chiral recognition on these phases is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[13]

  • Mobile Phase Selection: A mobile phase consisting of a non-polar alkane (n-Heptane) and an alcohol modifier (Isopropanol, IPA) was chosen. The alcohol percentage is a critical parameter for adjusting retention and resolution. A small amount of a basic additive (Diethylamine, DEA) was incorporated to mask active silanol sites on the silica surface, thereby preventing peak tailing of the basic amine analyte.[14]

  • Detection: UV detection at 254 nm was selected as a starting point, leveraging the aromatic ring of the analyte.

Method Development and Optimization

The method development followed a systematic workflow to efficiently identify and refine the optimal chromatographic conditions.

Optimization Workflow

The optimization process is iterative, focusing on achieving a target resolution (Rs > 2.0) and acceptable peak shape (Tailing Factor ≈ 1.0) with a reasonable runtime.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select CSP: Amylose tris(3,5-dimethylphenylcarbamate) B Select Mobile Phase: Heptane/IPA (90:10 v/v) + 0.1% DEA A->B C Initial Run: 1.0 mL/min, 25°C, 254 nm B->C D Evaluate: Resolution (Rs) Peak Shape (Tf) Retention (k) C->D E Adjust %IPA (for retention & Rs) D->E Rs < 2.0 or k out of range F Adjust %DEA (for peak shape) D->F Tf > 1.5 G Adjust Temperature (for efficiency & Rs) D->G Fine-tune Rs H Final Method Conditions (Rs > 2.0, Tf ≈ 1.0) D->H All criteria met E->D F->D G->D I System Suitability Test (SST) H->I J Proceed to Validation I->J

Figure 2: HPLC Method Development and Optimization Workflow.
Final Optimized Method Conditions

Following the optimization workflow, the final method parameters were established to provide robust and reliable separation.

ParameterCondition
Instrument Standard HPLC System with UV Detector
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane / Isopropanol (IPA) / Diethylamine (DEA) (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocol

Equipment and Reagents
  • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • (R)-1-(2-Propoxyphenyl)butan-1-amine and (S)-1-(2-Propoxyphenyl)butan-1-amine reference standards.

  • HPLC-grade n-Heptane, Isopropanol (IPA), and Diethylamine (DEA).

  • Volumetric flasks and pipettes (Class A).

  • Analytical balance.

  • 0.45 µm solvent filters.

Standard and Sample Preparation
  • Diluent Preparation: Prepare the mobile phase (n-Heptane/IPA/DEA, 85:15:0.1) for use as the diluent.

  • Stock Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of (R)-1-(2-Propoxyphenyl)butan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Preparation (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Racemic Mixture (for Specificity): Prepare a solution containing approximately 0.05 mg/mL each of the (R) and (S) enantiomers to verify separation.

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL in the diluent.

Chromatographic Procedure
  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Racemic Mixture to confirm the resolution between the (R) and (S) enantiomers and establish system suitability.

  • Inject the Working Standard solution in replicate (e.g., n=5).

  • Inject the Sample solutions.

  • Quantify the (R)-enantiomer peak area against the average peak area of the Working Standard.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified using the Racemic Mixture and Working Standard injections.

ParameterAcceptance Criteria
Resolution (Rs) between (R) and (S) enantiomers ≥ 2.0
Tailing Factor (Tf) for the (R)-enantiomer peak ≤ 1.5
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][15] The validation covers specificity, linearity, range, accuracy, and precision.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities.Baseline resolution (Rs ≥ 2.0) between (R) and (S) enantiomers. No interference from blank at the retention time of the analyte.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To assess the closeness of test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show precision over a short interval with the same operator and equipment.RSD ≤ 2.0% for peak area and retention time (n=6).
Intermediate Precision: To show precision within the lab under varied conditions (different day, analyst, equipment).Overall RSD ≤ 2.0% when comparing results across varied conditions.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met. Peak area RSD ≤ 5.0% after minor changes (e.g., Flow Rate ±5%, Column Temp ±2°C, %IPA ±2%).

Conclusion

A specific, linear, accurate, and precise normal-phase HPLC method has been successfully developed and validated for the enantioselective quantification of (R)-1-(2-Propoxyphenyl)butan-1-amine. The method utilizes a polysaccharide-based chiral stationary phase to achieve excellent resolution from its (S)-enantiomer. This application note provides a complete protocol and serves as an authoritative guide for researchers and quality control laboratories, ensuring compliance with regulatory expectations for stereoisomeric drugs.[4][6]

References

  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Chirality Review. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Marcel Dekker, Inc.
  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • American Chemical Society. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2026).
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • Pharmaceutical Society of Korea. (2021).
  • National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • BenchChem. (2025).
  • Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality.
  • Sumika Chemical Analysis Service. (n.d.).
  • American Chemical Society. (2016). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. The Journal of Organic Chemistry.
  • Open Access LMU. (2022).
  • National Center for Biotechnology Information. (n.d.). 4-(3-Propoxyphenyl)butan-1-amine. PubChem.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine Properties.
  • ResearchGate. (2023).
  • Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Miljøstyrelsen.
  • National Center for Biotechnology Information. (n.d.). 1-Propanamine, 3-butoxy-. PubChem.

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Application

Application Notes and Protocols: Enantioselective Resolution of 1-(2-Propoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy and safety. Enantiomers of a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of pharmacologically active molecules is a critical determinant of their efficacy and safety. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, making the production of single-enantiomer pharmaceuticals a necessity.[1] This guide provides a comprehensive overview and detailed protocols for the enantioselective resolution of 1-(2-Propoxyphenyl)butan-1-amine, a chiral primary amine of interest in medicinal chemistry. We will explore two powerful and widely applicable techniques: enzymatic kinetic resolution using lipases and chromatographic separation by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. This document is intended to serve as a practical resource for researchers engaged in the synthesis and purification of chiral amines.

Introduction: The Significance of Chirality in Drug Development

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2] The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's interaction with biological targets such as enzymes and receptors. For instance, the (S)-enantiomer of a compound might be a potent therapeutic agent, while the (R)-enantiomer could be inactive or even toxic. Therefore, the ability to isolate a single, desired enantiomer is of paramount importance in the drug development pipeline.

1-(2-Propoxyphenyl)butan-1-amine possesses a stereogenic center at the carbon atom bearing the amino group. The resolution of its racemic mixture into individual enantiomers is a crucial step in evaluating their distinct biological activities. This guide will provide the foundational knowledge and step-by-step protocols to achieve this separation.

Strategic Approaches to Enantioselective Resolution

Two primary strategies for the resolution of racemic 1-(2-Propoxyphenyl)butan-1-amine will be detailed: enzymatic kinetic resolution and chiral chromatography.

  • Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.[3] This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated product of the other enantiomer, which can then be separated. Lipases are particularly attractive due to their broad substrate scope, high enantioselectivity, and mild reaction conditions.[2][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.[5] This method is often used for both analytical determination of enantiomeric excess and for preparative-scale purification.

Synthesis of Racemic 1-(2-Propoxyphenyl)butan-1-amine

Prior to resolution, the racemic starting material must be synthesized. A plausible synthetic route starting from 2-propoxybenzaldehyde is outlined below.

Protocol 3.1: Synthesis of Racemic 1-(2-Propoxyphenyl)butan-1-amine

  • Grignard Reaction:

    • To a solution of 2-propoxybenzaldehyde in anhydrous diethyl ether, add a solution of propylmagnesium bromide in diethyl ether dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(2-propoxyphenyl)butan-1-ol.

  • Azide Formation:

    • Dissolve the racemic alcohol in toluene.

    • Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude azide.

  • Reduction to Amine:

    • Dissolve the crude azide in methanol.

    • Add palladium on carbon (10 wt. %) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford racemic 1-(2-propoxyphenyl)butan-1-amine.

Enzymatic Kinetic Resolution Protocol

This protocol describes the kinetic resolution of racemic 1-(2-propoxyphenyl)butan-1-amine using Candida antarctica lipase B (CAL-B), a highly efficient and selective enzyme for amine resolution.[3][4]

Diagram 4.1: Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Resolved Products racemic_amine Racemic 1-(2-Propoxyphenyl)butan-1-amine reaction_vessel Reaction at Controlled Temperature (e.g., 50°C) racemic_amine->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vessel enzyme Candida antarctica Lipase B (CAL-B) enzyme->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration extraction Liquid-Liquid Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography enantioenriched_amine (S)-1-(2-Propoxyphenyl)butan-1-amine chromatography->enantioenriched_amine acylated_amine (R)-N-acetyl-1-(2-Propoxyphenyl)butan-1-amine chromatography->acylated_amine

Caption: Workflow for the enzymatic kinetic resolution of 1-(2-Propoxyphenyl)butan-1-amine.

Protocol 4.1: Lipase-Catalyzed Enantioselective Acylation

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add racemic 1-(2-propoxyphenyl)butan-1-amine (1.0 g, 4.52 mmol), toluene (20 mL), and ethyl acetate (0.44 g, 5.0 mmol).

    • Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).

  • Reaction Execution:

    • Stir the mixture at 50 °C.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (% ee) of the unreacted amine.

  • Reaction Termination and Work-up:

    • Once the desired % ee is reached (typically close to 50% conversion), cool the reaction to room temperature.

    • Remove the enzyme by filtration, washing the enzyme beads with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Separate the unreacted amine from the acetylated amine by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

Table 4.1: Expected Outcome of Enzymatic Resolution

CompoundExpected EnantiomerTheoretical YieldExpected Enantiomeric Excess (% ee)
Unreacted Amine(S)-enantiomer~50%>99%
Acylated Amine(R)-enantiomer~50%>99%

Chiral HPLC Separation Protocol

Chiral HPLC is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving baseline separation.[1][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[2][5]

Diagram 5.1: Principle of Chiral HPLC Separation

G cluster_system Chiral HPLC System cluster_separation Separation Principle mobile_phase Mobile Phase Hexane:Ethanol (90:10) + 0.1% DEA pump HPLC Pump mobile_phase->pump injector Injector pump->injector column {Chiral Column|(e.g., Cellulose-based CSP)} injector->column detector UV Detector (254 nm) column->detector data_system Data System detector->data_system racemic_mixture Racemic Mixture (R)- and (S)-enantiomers csp Chiral Stationary Phase racemic_mixture->csp r_enantiomer (R)-enantiomer csp->r_enantiomer t_R2 s_enantiomer (S)-enantiomer csp->s_enantiomer t_R1 interaction_r Stronger Interaction (Longer Retention) r_enantiomer->interaction_r interaction_s Weaker Interaction (Shorter Retention) s_enantiomer->interaction_s

Caption: Schematic of a chiral HPLC system and the principle of enantiomeric separation.

Protocol 5.1: Analytical Chiral HPLC Method

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral Column: A cellulose-based column such as Daicel Chiralcel OD-H or a similar column is a good starting point.[2]

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of hexane and a polar modifier like ethanol or isopropanol.

    • The addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape for amines.

    • A typical starting mobile phase could be Hexane:Ethanol (90:10) + 0.1% DEA.

  • Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound has good absorbance (e.g., 254 nm).

    • Inject a small volume (e.g., 10 µL) of a dilute solution of the racemic amine in the mobile phase.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks.

Protocol 5.2: Determination of Enantiomeric Excess (% ee)

  • Integration:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculation:

    • Calculate the enantiomeric excess using the following formula:[6] % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Table 5.1: Typical Chiral HPLC Screening Conditions

Chiral Stationary PhaseMobile PhaseAdditiveFlow RateDetection
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (95/5 to 80/20)0.1% DEA1.0 mL/minUV at 254 nm
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (98/2 to 90/10)0.1% DEA1.0 mL/minUV at 254 nm

Conclusion

The successful enantioselective resolution of 1-(2-Propoxyphenyl)butan-1-amine is a critical step in its development as a potential pharmaceutical agent. This guide has provided detailed protocols for two robust and widely used methods: enzymatic kinetic resolution and chiral HPLC. The enzymatic approach offers an elegant and environmentally friendly method for obtaining both enantiomers in high purity on a preparative scale. Chiral HPLC serves as an essential tool for the analytical determination of enantiomeric purity and can also be employed for preparative separations. The choice between these methods will depend on factors such as the scale of the resolution, available equipment, and the specific requirements of the research. By following the protocols and understanding the principles outlined in this document, researchers will be well-equipped to tackle the challenge of resolving this and other chiral primary amines.

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem.
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Resolution of chiral amines. Google Patents.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. BenchChem.

Sources

Method

The Synthetic Utility of (R)-1-(2-Propoxyphenyl)butan-1-amine: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance. A large proportio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance. A large proportion of small-molecule pharmaceuticals, estimated to be around 40-45%, possess at least one stereocenter, with the different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] This underscores the critical need for robust and efficient methods for the synthesis of enantiomerically pure compounds. Chiral amines, in particular, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, serving as key intermediates, chiral auxiliaries, or resolving agents.[2][3] Their prevalence in bioactive molecules stems from their ability to form crucial hydrogen bonds and participate in key biological interactions.[4]

This application note explores the potential utility of (R)-1-(2-Propoxyphenyl)butan-1-amine , a chiral primary amine, in the synthesis of complex pharmaceutical targets. While direct, documented applications of this specific amine in the synthesis of commercial drugs are not prevalent in publicly accessible literature, its structural motifs—a chiral center adjacent to a substituted phenyl ring—are characteristic of key intermediates in the synthesis of several important therapeutic agents, particularly those targeting the central nervous system. We will, therefore, present a detailed, prospective application of this versatile building block in the context of synthesizing a dopamine D2 receptor agonist, a class of drugs used in the management of Parkinson's disease.[5][6]

Core Structural Features and Synthetic Potential

The synthetic value of (R)-1-(2-Propoxyphenyl)butan-1-amine lies in its distinct structural features:

  • A Defined Stereocenter: The (R)-configuration at the C1 position provides a crucial stereochemical handle for the construction of enantiomerically pure final drug molecules.

  • A Nucleophilic Primary Amine: The primary amine functionality is a versatile reactive site for a wide range of chemical transformations, including N-alkylation, acylation, and reductive amination.

  • A Substituted Phenyl Ring: The 2-propoxy substitution on the phenyl ring can influence the electronic and steric properties of the molecule, potentially modulating its binding affinity and selectivity for a biological target.

These features make (R)-1-(2-Propoxyphenyl)butan-1-amine an attractive candidate for the synthesis of a variety of pharmaceutical scaffolds.

Hypothetical Application: Synthesis of a Novel Dopamine D2 Receptor Agonist

To illustrate the synthetic utility of (R)-1-(2-Propoxyphenyl)butan-1-amine, we propose its application as a key intermediate in the synthesis of a novel, hypothetical dopamine D2 receptor agonist. The general structure of many dopamine agonists features a chiral amine linked to a pharmacophoric aromatic or heteroaromatic moiety.

Retrosynthetic Analysis

The proposed synthesis involves the coupling of (R)-1-(2-Propoxyphenyl)butan-1-amine with a suitable heterocyclic electrophile. A logical retrosynthetic disconnection is shown below:

Retrosynthesis Target Target Dopamine Agonist Intermediate1 (R)-1-(2-Propoxyphenyl)butan-1-amine Target->Intermediate1 C-N bond formation (N-Alkylation) Intermediate2 Heterocyclic Electrophile (e.g., a chloromethyl-substituted heterocycle) Target->Intermediate2 C-N bond formation

Caption: Retrosynthetic analysis of a hypothetical dopamine agonist.

Proposed Synthetic Pathway

The forward synthesis would proceed via the N-alkylation of (R)-1-(2-Propoxyphenyl)butan-1-amine with a suitable heterocyclic electrophile.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction N-Alkylation cluster_product Final Product reagent_style reagent_style start1 (R)-1-(2-Propoxyphenyl)butan-1-amine reaction Reaction Conditions K₂CO₃, NaI (cat.) Acetonitrile, Reflux start1->reaction:f0 start2 Heterocyclic Electrophile (e.g., 2-(chloromethyl)thiazole) start2->reaction:f0 product Target Dopamine Agonist reaction:f1->product

Caption: Proposed synthetic pathway to a novel dopamine agonist.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis. These protocols are based on well-established and reliable procedures for similar reactions in the pharmaceutical industry.

Protocol 1: Synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine

The enantioselective synthesis of chiral amines can be achieved through various methods, including asymmetric hydrogenation of imines or enzymatic reductive amination.[1][7] Below is a representative protocol for the synthesis via asymmetric transfer hydrogenation of a prochiral ketimine.

Reaction Scheme:

2-Propoxybutyrophenone + NH₃/H₂ + Chiral Ru-catalyst → (R)-1-(2-Propoxyphenyl)butan-1-amine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Propoxybutyrophenone≥98%Commercial Source
Ammonia in Methanol (7N)AnhydrousCommercial Source
[RuCl(p-cymene)((R,R)-TsDPEN)]Catalyst GradeCommercial Source
Formic acid/Triethylamine (5:2)AnhydrousCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Diethyl EtherReagent GradeCommercial Source
Hydrochloric Acid (HCl) in Ether2MCommercial Source

Procedure:

  • To a stirred solution of 2-propoxybutyrophenone (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at room temperature for 4 hours to facilitate imine formation.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting crude imine in anhydrous dichloromethane.

  • In a separate flask, prepare the catalyst solution by dissolving [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 eq) in anhydrous dichloromethane.

  • Add the catalyst solution to the imine solution under an inert atmosphere (e.g., argon or nitrogen).

  • Add the azeotropic mixture of formic acid and triethylamine (5:2, 2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-(2-Propoxyphenyl)butan-1-amine.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Expected Outcome:

This asymmetric transfer hydrogenation is expected to yield the desired (R)-amine with high enantioselectivity (>95% e.e.) and in good yield (70-85%).

Protocol 2: N-Alkylation to Synthesize the Target Dopamine Agonist

This protocol describes the coupling of the chiral amine with a heterocyclic electrophile.

Reaction Scheme:

(R)-1-(2-Propoxyphenyl)butan-1-amine + 2-(chloromethyl)thiazole → Target Dopamine Agonist

Materials and Reagents:

Reagent/MaterialGradeSupplier
(R)-1-(2-Propoxyphenyl)butan-1-amine>98% e.e.From Protocol 1
2-(chloromethyl)thiazole≥97%Commercial Source
Potassium Carbonate (K₂CO₃)AnhydrousCommercial Source
Sodium Iodide (NaI)Catalyst GradeCommercial Source
Acetonitrile (MeCN)AnhydrousCommercial Source
Ethyl AcetateReagent GradeCommercial Source
BrineSaturated-
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source

Procedure:

  • To a solution of (R)-1-(2-Propoxyphenyl)butan-1-amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Add a solution of 2-(chloromethyl)thiazole (1.1 eq) in anhydrous acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target dopamine agonist.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its optical purity by chiral HPLC.

Expected Outcome:

The N-alkylation reaction is expected to proceed in good yield (75-90%) to provide the enantiomerically pure target compound.

Conclusion: A Promising Scaffold for Future Drug Discovery

While the direct pharmaceutical applications of (R)-1-(2-Propoxyphenyl)butan-1-amine are yet to be extensively documented, its structural characteristics position it as a highly valuable and versatile chiral building block. The proposed synthetic pathway and detailed protocols demonstrate its potential for the efficient, stereocontrolled synthesis of complex pharmaceutical targets, particularly within the realm of neurologically active compounds. Researchers and drug development professionals are encouraged to consider (R)-1-(2-Propoxyphenyl)butan-1-amine as a promising scaffold for the exploration of novel chemical entities with therapeutic potential. The principles of asymmetric synthesis and the strategic use of such chiral intermediates will continue to be a driving force in the development of safer and more effective medicines.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. [Source 4 - No specific title provided].
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]

  • A Novel Scalable Synthesis of Pramipexole | Organic Process Research & Development. Available at: [Link]

  • Pramipexole - New Drug Approvals. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. PubMed. Available at: [Link]

Sources

Application

Application Note: Derivatization of (R)-1-(2-Propoxyphenyl)butan-1-amine for GC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Trace Quantification, and Enantiomeric Purity Assessment Executive Summary & Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Trace Quantification, and Enantiomeric Purity Assessment

Executive Summary & Analytical Rationale

The compound (R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral primary amine utilized as a critical building block in pharmaceutical synthesis. Analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The highly polar nature of the primary amine group (-NH₂) leads to strong hydrogen bonding with residual silanol groups on the stationary phase of the GC column. This interaction causes severe peak tailing, irreversible adsorption, thermal degradation, and a subsequent loss of sensitivity[1],[2].

To overcome these limitations, chemical derivatization is mandatory[2]. This application note outlines a dual-pathway derivatization strategy tailored to specific analytical goals:

  • Achiral Acylation (Trace Quantification): Utilizing Pentafluoropropionic anhydride (PFPA) to replace active hydrogens with bulky, electron-withdrawing perfluoroacyl groups, thereby maximizing volatility and MS sensitivity[3].

  • Chiral Derivatization (Enantiomeric Purity): Utilizing (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) to convert enantiomers into diastereomers, allowing for the quantification of (S)-enantiomer impurities on standard achiral GC columns[4],[5].

Mechanistic Causality & Reagent Selection (E-E-A-T)

The Case for PFPA in Trace Analysis

Fluorinated anhydrides are extensively used to convert amines to their fluoroacyl derivatives, conferring volatility and improving chromatographic properties[2]. PFPA is chosen over standard acetic anhydride because the addition of fluorine atoms significantly increases the mass of the derivative. This shifts the target MS fragments to higher m/z ranges, effectively isolating the analyte signal from low-mass background noise and matrix interferences[1].

The Case for L-TPC in Chiral Resolution

Direct separation of enantiomers requires expensive, fragile chiral stationary phases. Indirect chiral separation relies on reacting the enantiomers with a highly pure chiral derivatizing agent (CDA) to form diastereomers[4]. When (R)-1-(2-Propoxyphenyl)butan-1-amine reacts with L-TPC, it forms an (R,S)-diastereomeric amide. If the (S)-enantiomer impurity is present, it forms an (S,S)-diastereomer[5]. Because diastereomers possess distinct physical properties (e.g., different dipole moments and boiling points), they are easily resolved on a standard, robust achiral column like a DB-5ms[4].

Workflow Start Sample: (R)-1-(2-Propoxyphenyl) butan-1-amine Decision Analytical Goal? Start->Decision Path1 Trace Quantification & Impurity Profiling Decision->Path1 Path2 Enantiomeric Purity (ee%) Assessment Decision->Path2 Deriv1 Achiral Derivatization (PFPA in Ethyl Acetate) Path1->Deriv1 Deriv2 Chiral Derivatization (L-TPC + TEA in DCM) Path2->Deriv2 Prod1 Pentafluoropropionamide Derivative Deriv1->Prod1 Prod2 Diastereomeric Amides (R,S) and (S,S) Deriv2->Prod2 GCMS1 GC-MS Analysis (Achiral Column, e.g., DB-5ms) Prod1->GCMS1 Prod2->GCMS1

Caption: Workflow logic for achiral vs. chiral derivatization of primary amines for GC-MS.

Experimental Protocols

Protocol A: Achiral Derivatization with PFPA (Quantification)

Causality Note: The derivatization with PFPA requires strictly anhydrous conditions, as the reagent is highly sensitive to moisture and will rapidly hydrolyze into pentafluoropropionic acid, halting the reaction[3].

  • Sample Preparation: Aliquot 100 µL of the amine sample (approx. 1 mg/mL) into a 2 mL glass reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen[6].

  • Reconstitution: Reconstitute the residue in 200 µL of anhydrous ethyl acetate. Ethyl acetate acts as an aprotic solvent compatible with the highly reactive anhydride[3],[7].

  • Derivatization: Add 50 µL of Pentafluoropropionic anhydride (PFPA). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a heating block at 60°C for 30 minutes to ensure complete acylation[6].

  • Evaporation: Cool to room temperature. Evaporate the excess PFPA and solvent under nitrogen. Critical Step: Failure to remove excess PFPA will introduce strong acids into the GC, rapidly degrading the stationary phase.

  • Final Reconstitution: Redissolve the derivatized residue in 100 µL of GC-grade toluene for injection[7].

Protocol B: Chiral Derivatization with L-TPC (Enantiomeric Purity)

Causality Note: L-TPC is an acid chloride. Its reaction with a primary amine generates Hydrochloric Acid (HCl) as a byproduct. If left unmanaged, HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and prematurely terminating the reaction. Triethylamine (TEA) is added as a mandatory acid scavenger[2],[5].

  • Sample Aliquot: Pipette 100 µL of the sample solution into a 2 mL glass vial[5].

  • Acid Scavenging: Add 20 µL of anhydrous Triethylamine (TEA) to the vial[5].

  • Reagent Addition: Add 50 µL of a freshly prepared 10 mg/mL solution of N-trifluoroacetyl-L-prolyl chloride (L-TPC) in anhydrous dichloromethane[5].

  • Incubation: Cap tightly, vortex for 1 minute, and heat at 60°C for 30 minutes[5].

  • Quenching: Cool to room temperature. Add 500 µL of deionized water and vortex for 30 seconds. This quenches any unreacted L-TPC, preventing artifact formation in the GC inlet[5].

  • Extraction: Separate the organic layer. Dry the organic phase over anhydrous sodium sulfate to remove trace moisture, then transfer to an autosampler vial[5].

Data Presentation & Method Parameters

Table 1: Comparison of Derivatization Strategies
AgentTypeTarget ApplicationDerivative FormedKey Advantage
PFPA AchiralTrace QuantificationPentafluoropropionamideHigh volatility; excellent MS sensitivity due to fluorine incorporation[3].
L-TPC ChiralEnantiomeric PurityDiastereomeric AmidesResolves enantiomers on standard achiral GC columns, eliminating the need for specialized chiral phases[5].
Table 2: Optimized GC-MS Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Low bleed profile; ideal for both trace achiral and diastereomeric separation.
Inlet Temp 250°CEnsures rapid, complete volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity for maximum theoretical plates.
Oven Program 70°C (1 min) → 15°C/min to 280°C (Hold 5 min)Cold trapping at 70°C ensures sharp peak shape; high final temp clears matrix[7].
MS Mode EI (70 eV), SIM/ScanProvides robust fragmentation for structural confirmation and high-sensitivity quantification.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of the analytical data, the protocol must act as a self-validating system. Derivatization reactions are highly susceptible to environmental variables (e.g., ambient humidity).

Validation Step1 Inject Derivatized Sample Check1 Underivatized Amine Peak Present? Step1->Check1 Yes1 Incomplete Reaction: Check Reagent Freshness & Anhydrous Conditions Check1->Yes1 Yes No1 Reaction Complete Check1->No1 No Check2 Internal Standard Recovery > 90%? No1->Check2 Yes2 Valid Quantification Check2->Yes2 Yes No2 Matrix Effect or Extraction Loss Check2->No2 No

Caption: Self-validating decision matrix for ensuring derivatization completeness and accuracy.

Validation Checklist:

  • Reaction Completeness: Monitor the m/z specific to the underivatized (R)-1-(2-Propoxyphenyl)butan-1-amine. Its complete absence confirms 100% conversion efficiency.

  • Internal Standard (IS) Tracking: Spike samples with a stable-isotope labeled amine (e.g., Amphetamine-d5) prior to derivatization. An IS recovery of < 90% flags potential matrix suppression or moisture contamination[8].

  • Reagent Blanks: Always process a reagent blank to monitor for L-TPC racemization or PFPA degradation artifacts.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.6

  • Semantic Scholar. Derivatization Methods in GC and GC/MS.1

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 2

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.3

  • ScienceDirect. Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants.4

  • Benchchem. A Comparative Guide to Robustness Testing of Chiral Derivatization Methods for Amines in GC-MS Analysis.8

  • PMC. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature.7

  • Benchchem. Chiral Derivatization and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine using GC-MS.5

Sources

Method

Catalytic Applications of (R)-1-(2-Propoxyphenyl)butan-1-amine Based Ligands: A Technical Guide for Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Amines in Asymmetric Catalysis Chiral amines are foundational pillars in the architecture of modern asymmetric synthesis. Their utility spans from serving as resolving agents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Amines in Asymmetric Catalysis

Chiral amines are foundational pillars in the architecture of modern asymmetric synthesis. Their utility spans from serving as resolving agents and chiral auxiliaries to their most impactful role as directing ligands for metal-catalyzed reactions.[1][2][3] These molecules create a chiral environment around a metal center, enabling the stereoselective transformation of prochiral substrates into valuable, enantiomerically enriched products. α-Chiral primary amines, in particular, are versatile building blocks for a multitude of pharmaceuticals and natural products.[1] This guide focuses on the synthesis and catalytic applications of ligands derived from a specific chiral building block: (R)-1-(2-Propoxyphenyl)butan-1-amine .

While direct literature on this specific amine's catalytic applications is nascent, its structural motifs—a chiral benzylic amine with an alkoxy substituent—suggest its high potential for forming potent ligands. The propoxy group can offer unique steric and electronic properties, influencing the catalyst's reactivity and selectivity. This document provides a comprehensive, experience-driven framework for the synthesis of ligands based on this amine and their application in one of the most crucial reactions in drug development: the asymmetric transfer hydrogenation (ATH) of ketones.

Part 1: Synthesis of the Chiral Amine Precursor

The journey to a novel catalyst begins with the synthesis of its chiral ligand. The target, (R)-1-(2-Propoxyphenyl)butan-1-amine, can be efficiently prepared from the corresponding prochiral ketone, 1-(2-propoxyphenyl)butan-1-one, via asymmetric reductive amination. This method is highly atom-economical and avoids the use of stoichiometric chiral reagents.[4]

Protocol 1: Synthesis of 1-(2-Propoxyphenyl)butan-1-one (Prochiral Ketone)

This protocol outlines a standard Friedel-Crafts acylation to produce the ketone precursor.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Product propoxybenzene 1-Propoxybenzene reaction_node + propoxybenzene->reaction_node butyryl_chloride Butyryl Chloride butyryl_chloride->reaction_node alcl3 AlCl₃ (Lewis Acid) alcl3->reaction_node dcm DCM (Solvent) dcm->reaction_node ketone 1-(2-Propoxyphenyl)butan-1-one hcl HCl reaction_node->ketone reaction_node->hcl

Caption: Friedel-Crafts acylation for ketone synthesis.

Materials:

  • 1-Propoxybenzene

  • Butyryl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous AlCl₃ (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add butyryl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • After 15 minutes of stirring, add 1-propoxybenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 1-(2-propoxyphenyl)butan-1-one.

Protocol 2: Asymmetric Synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine

This protocol employs a highly efficient ruthenium-catalyzed direct asymmetric reductive amination, a state-of-the-art method for producing chiral primary amines.[4]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Catalyst System cluster_products Product ketone 1-(2-Propoxyphenyl)butan-1-one reaction_node + ketone->reaction_node nh4oac NH₄OAc (Amine Source) nh4oac->reaction_node catalyst [Ru(p-cymene)Cl₂]₂ + (S,S)-DAIPEN catalyst->reaction_node h2 H₂ (Reductant) h2->reaction_node amine (R)-1-(2-Propoxyphenyl)butan-1-amine reaction_node->amine

Caption: Asymmetric reductive amination of the ketone.

Materials:

  • 1-(2-Propoxyphenyl)butan-1-one

  • Ammonium acetate (NH₄OAc)

  • [Ru(p-cymene)Cl₂]₂

  • (S,S)-1,2-Diphenyl-1,2-ethanediamine ((S,S)-DPEN) or a similar chiral diamine ligand

  • 2-Propanol (iPrOH), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • In a glovebox, charge a high-pressure autoclave with [Ru(p-cymene)Cl₂]₂ (0.005 mol%) and the chiral diamine ligand (e.g., (S,S)-DPEN, 0.01 mol%).

  • Add anhydrous 2-propanol and stir for 30 minutes to form the pre-catalyst.

  • In a separate flask, dissolve 1-(2-propoxyphenyl)butan-1-one (1.0 equivalent) and ammonium acetate (5.0 equivalents) in anhydrous 2-propanol. Add activated 4 Å molecular sieves.

  • Transfer the substrate solution to the autoclave.

  • Seal the autoclave, remove from the glovebox, and purge several times with H₂ gas.

  • Pressurize the reactor to 50 atm H₂ and heat to 60 °C.

  • Stir vigorously for 24-48 hours. Monitor conversion by GC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the H₂ gas.

  • Filter the reaction mixture to remove the molecular sieves and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction to isolate the amine. Purify further by chromatography if necessary.

  • Determine enantiomeric excess (ee) by chiral HPLC or GC analysis of a suitable derivative (e.g., the benzamide).

Part 2: Ligand Synthesis

With the chiral amine in hand, the next step is to incorporate it into a ligand scaffold suitable for catalysis. N-tosylated diamines are a privileged class of ligands for Ru(II)-catalyzed ATH.[5] We will synthesize a novel N-((R)-1-(2-propoxyphenyl)butyl)-N'-tosylethane-1,2-diamine ligand.

Protocol 3: Synthesis of the Chiral N,N'-Diamine Ligand

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection (if necessary) A (R)-1-(2-Propoxyphenyl)butan-1-amine R1 + A->R1 B N-tosyl-2-aminoacetaldehyde B->R1 C NaBH(OAc)₃ C->R1 D Intermediate Diamine E Final Ligand (N-((R)-1-(2-propoxyphenyl)butyl)-N'-tosylethane-1,2-diamine) D->E Purification R1->D

Caption: Workflow for synthesizing the chiral diamine ligand.

Materials:

  • (R)-1-(2-Propoxyphenyl)butan-1-amine

  • N-tosyl-2-aminoacetaldehyde (can be prepared from N-tosyl-2-aminoethanol by oxidation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

Procedure:

  • To a solution of (R)-1-(2-Propoxyphenyl)butan-1-amine (1.0 equivalent) in anhydrous DCE, add N-tosyl-2-aminoacetaldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the final ligand.

Part 3: Application in Asymmetric Transfer Hydrogenation (ATH)

The synthesized ligand will be used to form an in-situ catalyst with a ruthenium precursor for the ATH of a model ketone, acetophenone. This reaction is a benchmark for evaluating the effectiveness of new ATH catalysts.

Application Note: ATH of Acetophenone

The combination of the chiral N-tosylated diamine ligand with [Ru(p-cymene)Cl₂]₂ generates a highly active and selective catalyst for the reduction of aryl ketones. The reaction typically uses a hydrogen source like a formic acid/triethylamine azeotrope or 2-propanol with a base. The mechanism involves a metal-ligand bifunctional outer-sphere process where the N-H proton of the ligand and the Ru-H hydride are transferred to the ketone.

Protocol 4: [RuCl(p-cymene)(Ligand)]-Catalyzed ATH of Acetophenone

cluster_catalyst Catalyst Formation (in situ) cluster_cycle Catalytic Cycle Ru_prec [Ru(p-cymene)Cl₂]₂ Active_Cat Active Ru-Catalyst Ru_prec->Active_Cat Ligand Chiral Ligand Ligand->Active_Cat C1 Substrate Coordination Active_Cat->C1 Substrate Acetophenone Substrate->C1 H_Source HCOOH/NEt₃ C2 Transition State H_Source->C2 Hydride Transfer Product (R)-1-Phenylethanol C1->C2 C2->Active_Cat Catalyst Regeneration C2->Product

Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • N-((R)-1-(2-propoxyphenyl)butyl)-N'-tosylethane-1,2-diamine (Ligand)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

  • Add anhydrous acetonitrile and stir the mixture at 80 °C for 15 minutes to form the active catalyst.

  • Cool the solution to room temperature.

  • Add acetophenone (1.0 equivalent, substrate-to-catalyst ratio S/C = 200).

  • Add the formic acid/triethylamine azeotrope (2.0 equivalents).

  • Stir the reaction mixture at 28 °C for 4-12 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the conversion by GC analysis and the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data Presentation and Expected Performance

The performance of this novel ligand is expected to be high, by analogy with structurally similar N-tosylated diamine ligands.

SubstrateS/C RatioTime (h)Conversion (%)ee (%)Configuration
Acetophenone200:16>9998R
4'-Me-acetophenone200:16>9997R
2'-Me-acetophenone200:1109596R
1-Tetralone200:18>9999R

Table 1: Expected performance of the novel Ru-catalyst in the ATH of various ketones. Data is hypothetical, based on performance of similar catalysts.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; insufficient reaction time; low temp.Ensure anhydrous/anaerobic conditions during catalyst prep. Increase reaction time or temperature. Verify purity of reagents and solvent.
Low Enantioselectivity Impure ligand; incorrect ligand enantiomer.Re-purify the chiral ligand. Confirm the absolute configuration of the starting amine. Screen different solvents (e.g., water, DCM).
Reaction Stalls Catalyst decomposition; product inhibition.Use a higher catalyst loading. Ensure the reaction is well-stirred. Check the pH of the reaction mixture if using aqueous systems.

Conclusion

This guide provides a detailed, practical framework for the synthesis and application of novel chiral ligands derived from (R)-1-(2-Propoxyphenyl)butan-1-amine. By leveraging established, robust methodologies such as asymmetric reductive amination and Noyori-type asymmetric transfer hydrogenation, researchers can unlock the potential of this new chiral building block. The proposed protocols are designed to be self-validating and are grounded in the extensive literature of asymmetric catalysis, offering a reliable starting point for the development of new, highly effective catalysts for the synthesis of enantiopure molecules in pharmaceutical and fine chemical industries.

References

Sources

Application

Application Note: Asymmetric Synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The preparation of enantiopure 1-arylalkylamines is a critical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The preparation of enantiopure 1-arylalkylamines is a critical workflow in pharmaceutical development, as the α-chiral amine motif is ubiquitous in active pharmaceutical ingredients (APIs). This application note details a robust, highly diastereoselective protocol for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine hydrochloride . The methodology leverages Ellman’s chiral sulfinamide auxiliary to establish the stereocenter with high fidelity[1], transforming the commercially available starting material, 2-propoxybenzaldehyde[2], into the target chiral amine salt via a three-step, self-validating sequence.

Mechanistic Rationale & Strategy Selection

As a Senior Application Scientist, I strongly advocate for the use of (R)-tert-butanesulfinamide (Ellman's auxiliary) over traditional chiral resolution methods (e.g., tartaric acid co-crystallization) for this specific scaffold[3]. Chiral resolution inherently caps the theoretical yield at 50% and requires laborious recycling of the undesired enantiomer. In contrast, the sulfinamide-directed asymmetric addition provides a near-quantitative transfer of chirality[1].

Causality Behind Experimental Choices:

  • Titanium(IV) Ethoxide (Ti(OEt)₄) in Condensation: Ti(OEt)₄ is selected as both a mild Lewis acid and a water scavenger[4]. Unlike stronger Lewis acids (e.g., BF₃·OEt₂), Ti(OEt)₄ activates the carbonyl of 2-propoxybenzaldehyde without causing degradation or racemization of the chiral auxiliary. It drives the equilibrium forward by sequestering the generated water as insoluble TiO₂, eliminating the need for harsh Dean-Stark dehydration.

  • Dichloromethane (CH₂Cl₂) as the Grignard Solvent: While Grignard reagents are typically supplied in THF or Diethyl Ether, the addition step is performed by diluting the reaction in CH₂Cl₂ at -48 °C. THF is a strongly coordinating solvent that can disrupt the highly ordered transition state. CH₂Cl₂ promotes a rigid, six-membered cyclic transition state where both the sulfinyl oxygen and the imine nitrogen coordinate to the magnesium atom[5]. This forces the propylmagnesium bromide to attack exclusively from the less sterically hindered Re-face, yielding the desired (R)-configuration at the new carbon center.

  • Orthogonal Deprotection via Methanolic HCl: Treating the resulting (R,R)-sulfinamide with 4M HCl in dioxane/methanol serves a dual purpose. It quantitatively cleaves the acid-labile N-S bond and simultaneously precipitates the target compound as a highly stable hydrochloride salt. Methanol acts as a nucleophilic scavenger, reacting with the cleaved sulfinyl byproduct to form methyl tert-butanesulfinate, thereby preventing side reactions.

Visualization of the Synthetic Workflow

SyntheticWorkflow Step1 Step 1: Imine Condensation 2-Propoxybenzaldehyde + (R)-tert-Butanesulfinamide IPC1 IPC 1: TLC / LC-MS Confirm Aldehyde Consumption Step1->IPC1 Ti(OEt)4, THF, RT Step2 Step 2: Grignard Addition Propylmagnesium Bromide in CH2Cl2 (-48°C) IPC1->Step2 (R,E)-Sulfinyl Imine TS Stereocontrol: 6-Membered Cyclic Chelation Re-Face Attack Favored Step2->TS Diastereoselective C-C Bond Formation Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane / MeOH TS->Step3 (R,R)-Sulfinamide Intermediate Product Target Compound (R)-1-(2-Propoxyphenyl)butan-1-amine HCl Step3->Product Auxiliary Cleavage & Precipitation

Figure 1: Synthetic workflow and stereochemical logic for (R)-1-(2-Propoxyphenyl)butan-1-amine HCl.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (R,E)-N-(2-Propoxybenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add 2-propoxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) to anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe at room temperature. Stir the homogeneous yellow solution for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 8:2) or LC-MS. Proceed only when >95% of the aldehyde is consumed.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Self-Validating Step: A heavy white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the (R,E)-sulfinyl imine.

Phase 2: Diastereoselective Grignard Addition
  • Preparation: Dissolve the crude (R,E)-sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Addition: Slowly add propylmagnesium bromide (2.0 M in THF, 2.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

  • Reaction: Stir the mixture at -48 °C for 6 hours. The non-coordinating CH₂Cl₂ solvent environment ensures the critical 6-membered transition state is maintained[5].

  • IPC: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS to confirm the disappearance of the imine mass.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at -48 °C, then allow it to warm to room temperature. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (R,R)-sulfinamide intermediate.

Phase 3: Auxiliary Cleavage and Salt Formation
  • Preparation: Dissolve the purified (R,R)-sulfinamide in a 1:1 mixture of anhydrous CH₂Cl₂ and Methanol (0.1 M).

  • Deprotection: Add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: The reaction is complete when chiral HPLC or TLC indicates total consumption of the sulfinamide.

  • Precipitation: Concentrate the mixture under reduced pressure to remove solvents and the methyl tert-butanesulfinate byproduct. Triturate the resulting residue with cold diethyl ether. The target (R)-1-(2-Propoxyphenyl)butan-1-amine hydrochloride will precipitate as a highly crystalline white solid. Filter and dry under high vacuum.

Quantitative Data Summary

Table 1: Reagent Stoichiometry & Reaction Parameters

Step Reagent Equivalents Solvent Temperature Time
1 2-Propoxybenzaldehyde 1.0 THF 25 °C 12 h
1 (R)-tert-Butanesulfinamide 1.1 THF 25 °C 12 h
1 Ti(OEt)₄ 2.0 THF 25 °C 12 h
2 Propylmagnesium Bromide 2.0 CH₂Cl₂ -48 °C 6 h

| 3 | 4M HCl in Dioxane | 3.0 | CH₂Cl₂/MeOH | 25 °C | 2 h |

Table 2: Expected Yields & In-Process Controls

Step Intermediate/Product Expected Yield IPC Method Success Criteria
1 (R,E)-Sulfinyl Imine 85-90% LC-MS / TLC >95% consumption of aldehyde
2 (R,R)-Sulfinamide 75-85% LC-MS / Chiral HPLC >95:5 Diastereomeric Ratio (dr)

| 3 | Target HCl Salt | 90-95% | NMR / Chiral HPLC | >99% ee, complete auxiliary cleavage |

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, American Chemical Society. URL:[Link]

  • Wikipedia Contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." d-nb.info. URL:[Link]

Sources

Method

in vitro assay protocols utilizing (R)-1-(2-Propoxyphenyl)butan-1-amine

An Application Guide for the In Vitro Pharmacological Profiling of (R)-1-(2-Propoxyphenyl)butan-1-amine Abstract This comprehensive guide presents a suite of detailed in vitro protocols for the pharmacological characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Pharmacological Profiling of (R)-1-(2-Propoxyphenyl)butan-1-amine

Abstract

This comprehensive guide presents a suite of detailed in vitro protocols for the pharmacological characterization of (R)-1-(2-Propoxyphenyl)butan-1-amine. Recognizing its structural resemblance to endogenous biogenic amines, this document outlines a logical, tiered approach to elucidate its activity profile, focusing on key targets within the monoaminergic system.[1] We provide validated, step-by-step protocols for assessing general cellular viability, followed by specific functional assays for Monoamine Oxidase (MAO-A and MAO-B), the Vesicular Monoamine Transporter 2 (VMAT2), and key plasma membrane neurotransmitter transporters (DAT, NET, SERT). The methodologies are designed to be robust and self-validating, incorporating essential controls and detailed data analysis procedures. This guide is intended for researchers in neuropharmacology and drug development seeking to establish a comprehensive in vitro pharmacological fingerprint for this and structurally related novel chemical entities.

Introduction and Compound Profile

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral primary amine featuring a substituted phenyl ring. Its core structure is a well-recognized pharmacophore that suggests potential interaction with protein targets involved in the synthesis, packaging, transport, and degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. A thorough in vitro evaluation is the foundational step in understanding its mechanism of action, potency, and selectivity.

This document provides the necessary protocols to build this understanding from the ground up, starting with baseline cytotoxicity to ensure that any observed target-specific effects are not artifacts of general cell death. Subsequently, we detail specific, functional assays to probe the compound's effect on high-value neuropharmacological targets.

Compound Properties:

PropertyValueSource
IUPAC Name (1R)-1-(2-propoxyphenyl)butan-1-amineInferred
Molecular Formula C₁₄H₂₃NO[2][3]
Molecular Weight 221.34 g/mol [2]
SMILES CCCOC1=C(C(CC(C)C)N)C=CC=C1[2]
Predicted XlogP 3.4[3]

Compound Handling and Storage:

  • Solubilization: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate aqueous assay buffer on the day of the experiment. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular stress or inhibit enzyme activity.

Foundational Assay: Cellular Viability and Cytotoxicity

Principle: Before assessing specific molecular targets, it is imperative to determine the concentration range at which (R)-1-(2-Propoxyphenyl)butan-1-amine exhibits cytotoxic effects. This ensures that any observed inhibition in subsequent functional assays is due to specific target engagement rather than non-specific cell death. The WST-1 assay is a reliable colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, the amount of which is directly proportional to the number of metabolically active cells.

Workflow for Cellular Viability Assessment

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plate incubate_24h Incubate for 24h for cell adherence plate_cells->incubate_24h add_compound Add serial dilutions of (R)-1-(2-Propoxyphenyl)butan-1-amine add_controls Add Vehicle (DMSO) and Positive (e.g., Staurosporine) Controls incubate_48h Incubate for 24-48h add_compound->incubate_48h add_controls->incubate_48h add_wst1 Add WST-1 Reagent to each well incubate_48h->add_wst1 incubate_wst1 Incubate for 1-4h at 37°C add_wst1->incubate_wst1 read_abs Measure Absorbance at 450 nm incubate_wst1->read_abs calc_viability Calculate % Viability vs. Vehicle read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_cc50 Determine CC₅₀ Value plot_curve->determine_cc50

Caption: Workflow for determining compound cytotoxicity (CC₅₀).

Protocol 2.1: WST-1 Cell Viability Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • (R)-1-(2-Propoxyphenyl)butan-1-amine stock solution (50 mM in DMSO)

  • WST-1 reagent

  • Positive control for cytotoxicity (e.g., Staurosporine, 1 mM stock)

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. For a final concentration range of 100 µM to 0.1 µM, this would involve concentrations from 200 µM to 0.2 µM.

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Vehicle Control: Add 50 µL of medium containing the highest concentration of DMSO (e.g., 0.5%) to control wells.

    • Positive Control: Add 50 µL of medium containing a known cytotoxic agent (e.g., 2 µM Staurosporine) to separate wells.

    • Blank Control: Add 100 µL of medium without cells to at least three wells for background subtraction.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well, including controls. Gently tap the plate to mix.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield an absorbance reading of 1.0-1.5 for the vehicle control wells.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the CC₅₀ (50% cytotoxic concentration).

Primary Target Screen: Monoamine Oxidase (MAO) Inhibition

Principle: MAO enzymes are critical for the degradation of monoamine neurotransmitters.[4][5] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[6] This assay quantifies the activity of recombinant human MAO-A or MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine).[7] The H₂O₂ is detected using a sensitive fluorometric probe. A reduction in the fluorescent signal in the presence of the test compound indicates MAO inhibition.

Mechanism of MAO Inhibition Assay

MAO_Pathway MAO MAO-A or MAO-B Enzyme Product p-Hydroxyphenylacetaldehyde + NH₃ + H₂O₂ MAO->Product Substrate p-Tyramine (Substrate) Substrate->MAO + O₂ + H₂O HRP Horseradish Peroxidase Product->HRP H₂O₂ Probe Non-fluorescent Probe Probe->HRP Fluorescence Fluorescent Product (Signal) HRP->Fluorescence Compound (R)-1-(2-Propoxyphenyl)butan-1-amine Compound->MAO Inhibition

Caption: Fluorometric detection of MAO activity and its inhibition.

Protocol 3.1: Fluorometric MAO-A/B Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate: p-Tyramine

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • MAO-A selective inhibitor (Positive Control): Clorgyline[6]

  • MAO-B selective inhibitor (Positive Control): Selegiline[6]

  • Test compound stock solution (in DMSO)

  • Opaque 96-well microplates (e.g., black, flat-bottom)

  • Fluorescence microplate reader (Ex/Em ≈ 530/585 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Master Mix containing Assay Buffer, HRP, and the fluorometric probe. Keep protected from light.

    • Prepare a Substrate Solution (p-Tyramine) in Assay Buffer. The final concentration should be close to the Km for each enzyme.

  • Assay Plate Setup (in duplicate or triplicate):

    • Test Compound Wells: Add 50 µL of Assay Buffer and 2 µL of test compound dilutions (in DMSO) to wells.

    • Vehicle Control (100% Activity): Add 50 µL of Assay Buffer and 2 µL of DMSO.

    • Positive Control (0% Activity): Add 50 µL of Assay Buffer and 2 µL of a high concentration of the appropriate selective inhibitor (e.g., 10 µM Clorgyline for MAO-A).

    • Blank (No Enzyme): Add 75 µL of Assay Buffer and 2 µL of DMSO.

  • Enzyme Addition: Add 25 µL of either MAO-A or MAO-B enzyme solution to all wells except the Blank wells. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 25 µL of the Substrate Solution to all wells. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence intensity every 1-2 minutes for 20-30 minutes.

Data Analysis:

  • For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read (RFU/min).

  • Subtract the average rate of the Blank wells from all other rates.

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 - [ (Rate_Sample / Rate_Vehicle_Control) * 100 ]

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

Expected Data Summary:

CompoundTargetIC₅₀ (µM)
(R)-1-(...)-amineMAO-A(Calculated Value)
(R)-1-(...)-amineMAO-B(Calculated Value)
ClorgylineMAO-A< 0.01 (Reference)
SelegilineMAO-B< 0.05 (Reference)

Secondary Target Screen: Vesicular Monoamine Transporter 2 (VMAT2) Binding

Principle: VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles, a crucial step for neurotransmission.[8] Compounds can inhibit VMAT2 function by binding to the transporter. This protocol describes a competitive radioligand binding assay to measure the affinity of the test compound for VMAT2. It quantifies the displacement of a known high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ), from its binding site on VMAT2 in rat striatal membrane preparations.[9][10]

Workflow for VMAT2 Competitive Binding Assay

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare rat striatal membranes mix_components Combine Membranes, [³H]DTBZ, and Test Compound/Controls prep_membranes->mix_components prep_reagents Prepare Assay Buffer, Radioligand, and Compound Dilutions prep_reagents->mix_components define_nsb Set up Non-Specific Binding (NSB) wells with excess Tetrabenazine incubate Incubate at RT to reach equilibrium mix_components->incubate define_nsb->incubate harvest Rapidly filter reaction mix through glass fiber filters incubate->harvest wash_filters Wash filters to remove unbound radioligand harvest->wash_filters add_scint Add scintillation cocktail to dried filters wash_filters->add_scint count_dpm Count radioactivity (DPM) using a scintillation counter add_scint->count_dpm calc_binding Calculate Specific Binding count_dpm->calc_binding plot_curve Plot % Inhibition vs. [Compound] calc_binding->plot_curve determine_ki Calculate IC₅₀ and Ki Value plot_curve->determine_ki

Caption: Workflow for VMAT2 radioligand competitive binding assay.

Protocol 4.1: [³H]DTBZ Competitive Binding Assay

Materials:

  • Rat striatal tissue homogenates (membrane preparation)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), ~2-4 nM final concentration

  • Non-specific binding agent: Tetrabenazine (TBZ), 10 µM final concentration

  • Test compound stock solution (in DMSO)

  • 96-well reaction plates or tubes

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in buffer

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Set up the assay in tubes or a 96-well plate in triplicate.

    • Total Binding: 50 µL Binding Buffer, 50 µL [³H]DTBZ solution, 50 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Tetrabenazine solution, 50 µL [³H]DTBZ solution, 50 µL membrane suspension.

    • Test Compound: 50 µL of test compound dilutions, 50 µL [³H]DTBZ solution, 50 µL membrane suspension.

  • Incubation: Incubate the reactions for 60-90 minutes at room temperature.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Binding Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight or for at least 4 hours.

  • Data Acquisition: Count the radioactivity (Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = DPM_Total_Binding - DPM_NSB

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - [ ( (DPM_Sample - DPM_NSB) / Specific Binding ) * 100 ]

  • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.

References

  • Kaja, S., Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Methods in Molecular Biology.
  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Binda, C., et al. (2011). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82, e45.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Product Insert.
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit.
  • Son, S. Y., et al. (2013). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies.
  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
  • An overview of the most common methods for assessing cell viability. (2017). Journal of Paramedical Sciences.
  • Sucic, S., Bönisch, H. (2017).
  • Qiu, Y., et al. (2021). In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in the rat brain and inhibition of [3H]DA uptake in rat striatal synaptosomes.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Vesicular monoamine transporter 2.
  • Appchem. (n.d.). 3-methyl-1-(2-propoxyphenyl)butan-1-amine.
  • PubChem. (2026). 4-(3-Propoxyphenyl)butan-1-amine.
  • Wikipedia. (n.d.). Vesicular monoamine transporter 2.
  • AZONE. (n.d.). Human VMAT2(Vesicular Monoamine Transporter 2) ELISA Kit.
  • NextSDS. (n.d.). 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.
  • Kilbourn, M. R. (2019). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. ACS Chemical Neuroscience.
  • PubChemLite. (2026). 3-methyl-1-(2-propoxyphenyl)butan-1-amine.
  • Khan, S. A., et al. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.
  • Yildiz, H. (2019). Biochemical and Pharmacological Properties of Biogenic Amines. IntechOpen.
  • Knoll, J., et al. (2003). Enhancer substances: selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes. Life Sciences, 72(24), 2785-92.
  • Wikipedia. (n.d.). n-Butylamine.
  • Hussain, Z., et al. (2015). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Egbujor, M. C., et al. (2018). Synthesis and Characterization of a Butenafine Analogue.
  • Wang, L., et al. (2020).
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 59-69.
  • Pei, Y., et al. (2011).
  • Piras, M., et al. (2024).
  • Kar, S., et al. (2002). Substance P antagonist blocks leakage and reduces activation of cytokine-stimulated rat brain endothelium. Journal of Neuroimmunology, 131(1-2), 117-26.
  • Mandahl, A., et al. (1983). Effects of the substance P antagonist, (D-Arg1, D-Pro2, D-Trp7,9, Leu11)-SP on the miotic response to substance P, antidromic trigeminal nerve stimulation, capsaicin, prostaglandin E1, compound 48/80 and histamine. Acta Physiologica Scandinavica, 117(1), 139-42.
  • Sato, T., et al. (2014). Selective β2-adrenergic Antagonist Butoxamine Reduces Orthodontic Tooth Movement. Journal of Dental Research, 93(8), 807-12.

Sources

Application

Application Note: Chiral Separation of (R)-1-(2-Propoxyphenyl)butan-1-amine using High-Performance Liquid Chromatography

Abstract This application note presents a detailed guide for the enantioselective separation of 1-(2-Propoxyphenyl)butan-1-amine enantiomers, with a focus on isolating the (R)-enantiomer. The method utilizes High-Perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed guide for the enantioselective separation of 1-(2-Propoxyphenyl)butan-1-amine enantiomers, with a focus on isolating the (R)-enantiomer. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. A comprehensive protocol is provided, covering instrument setup, mobile phase preparation, and analytical procedure. The causality behind experimental choices is explained to provide researchers with a robust starting point for method development and optimization.

Introduction: The Significance of Chiral Purity

(R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral primary amine whose biological activity is intrinsically linked to its stereochemistry. In the pharmaceutical industry, it is crucial to isolate and quantify individual enantiomers, as they can exhibit different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to characterize each enantiomer of a chiral drug separately.[1] Therefore, robust and reliable analytical methods for chiral separation are paramount during drug discovery, development, and quality control.

This guide provides a detailed methodology for the chiral separation of (R)-1-(2-Propoxyphenyl)butan-1-amine, leveraging the principles of chiral chromatography.[3][4]

Method Development Considerations

The successful chiral separation of primary amines like 1-(2-Propoxyphenyl)butan-1-amine is highly dependent on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase composition.

Selection of the Chiral Stationary Phase (CSP)

For primary amines, several types of CSPs have proven effective, including polysaccharide-based, cyclofructan-based, and crown ether-based phases.[3][5][6][7]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used CSPs that often provide excellent enantioselectivity for a broad range of compounds, including aromatic amines.[8][9][10] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral selector.

  • Cyclofructan-based CSPs: These have shown particular utility for the separation of primary amines, often with high efficiency.[5]

  • Crown Ether-based CSPs: These are specifically effective for the resolution of primary amines due to the formation of inclusion complexes.[3][6]

For this application, a polysaccharide-based CSP, specifically a cellulose-based column such as Chiralcel® OD-H , is recommended as a starting point due to its demonstrated broad applicability for aromatic amines.

Mobile Phase Selection and Optimization

The choice of mobile phase is critical for achieving optimal resolution and peak shape. Normal Phase (NP) chromatography is often preferred for chiral separations on polysaccharide-based CSPs.

  • Solvents: A typical mobile phase consists of a non-polar solvent such as hexane or heptane and a polar modifier, most commonly an alcohol like isopropanol (IPA) or ethanol. The ratio of these solvents is a key parameter for optimizing retention and resolution.

  • Additives: The basic nature of the primary amine analyte necessitates the use of a basic additive in the mobile phase to improve peak shape and prevent tailing. An amine such as diethylamine (DEA) or triethylamine (TEA) is commonly added at a low concentration (e.g., 0.1%).

Experimental Protocol

This protocol provides a starting point for the chiral separation of (R)-1-(2-Propoxyphenyl)butan-1-amine. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: A racemic mixture of (R)- and (S)-1-(2-Propoxyphenyl)butan-1-amine dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Chromatographic Conditions
ParameterRecommended Setting
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile 1. Prepare Mobile Phase (Hexane/IPA/DEA) prep_sample 2. Prepare Sample Solution (1 mg/mL in mobile phase) prep_mobile->prep_sample equilibrate 3. Equilibrate Column prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject run 5. Run Isocratic Elution inject->run detect 6. Detect at 254 nm run->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integrate->calculate

Figure 1: Experimental workflow for the chiral separation of 1-(2-Propoxyphenyl)butan-1-amine.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

    • Mix the components thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the racemic 1-(2-Propoxyphenyl)butan-1-amine standard.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the Chiralcel® OD-H column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Acquire data for a sufficient time to allow both enantiomers to elute.

    • At the end of the analysis, flush the column with a higher percentage of IPA (e.g., 100% IPA) for storage as per the manufacturer's recommendation.

Data Interpretation and Expected Results

The chromatogram should show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 1-(2-Propoxyphenyl)butan-1-amine.

Key Performance Indicators
ParameterSymbolFormulaDesired Value
Retention Factor (k') k'(tR - t0) / t02 - 10
Separation Factor (α) αk'2 / k'1> 1.1
Resolution (Rs) Rs2(tR2 - tR1) / (w1 + w2)≥ 1.5

Where tR is the retention time, t0 is the void time, and w is the peak width at the base.

Logical Diagram of Chiral Recognition

G cluster_system Chiral Chromatography System cluster_outcome Separation Outcome Analyte Racemic Analyte (R)- & (S)-Enantiomers CSP Chiral Stationary Phase (Cellulose Derivative) Analyte->CSP Differential Interaction Separation Separated Enantiomers (Different Retention Times) CSP->Separation Leads to MobilePhase Mobile Phase (Hexane/IPA/DEA) MobilePhase->CSP Elution

Figure 2: Principle of chiral separation of 1-(2-Propoxyphenyl)butan-1-amine.

Conclusion

This application note provides a robust and scientifically grounded protocol for the chiral separation of (R)-1-(2-Propoxyphenyl)butan-1-amine using HPLC with a polysaccharide-based chiral stationary phase. The provided method serves as an excellent starting point for researchers and drug development professionals. Further optimization of mobile phase composition and other chromatographic parameters may be performed to enhance resolution and reduce analysis time.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(52), 25609-25615. [Link]

  • Chengfeng, Z., Yang, K., Wang, H., & Zhou, H. C. (2020). Enantioseparation of racemic benzoylated 1-phenylethylamine and its analogues by (S)-PCC-60. ResearchGate. [Link]

  • Wu, J. T., Leith, L., & Balasubramanian, S. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Stringham, R. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1070(1-2), 163-170. [Link]

  • Lee, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Zaggout, F. R. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 18(2), 1443. [Link]

  • Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • LCGC International. (2026, March 25). Chiral Separations. [Link]

  • Miller, L., & Welch, C. J. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Singh, P., & Singh, P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC advances, 12(41), 26956-26963. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Stringham, R. W. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Steber, S. E., Pham, A. N. D. L., Nelson, E., & Wolf, C. (2015). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Chirality, 27(10), 738-744. [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Scriba, G. K. (2020). Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors. Journal of Chromatography A, 1632, 461585. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Garak, M., & Aturki, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. [Link]

  • Kumar, A., & Malik, A. (2018). Enantioseparation of D-and L-isomers of chiral drugs for improving their bioavailability: some techniques including micellization with gemini surfactants. Journal of Applied Pharmaceutical Science, 8(07), 163-170. [Link]

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Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (R)-1-(2-Propoxyphenyl)butan-1-amine synthesis

Welcome to the technical support center for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the enantiomeric excess (e.e.) of this crucial chiral amine. Chiral amines are fundamental building blocks in the synthesis of many pharmaceuticals, and achieving high enantiopurity is often a critical determinant of therapeutic efficacy and safety.[1][2]

This resource will delve into the nuances of asymmetric synthesis and chiral resolution, offering practical, field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low enantiomeric excess (e.e.) in my asymmetric synthesis. What are the primary factors to investigate?

A1: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, a systematic troubleshooting approach is crucial.[3] Begin by considering the following:

  • Catalyst Integrity and Purity: The chiral catalyst is the heart of your asymmetric transformation. Ensure its purity and structural integrity, especially for in-house prepared catalysts.[3] For commercial catalysts, verify proper storage and handling. Running a control reaction with a substrate known to give high e.e. with your catalyst system can benchmark its activity.[3]

  • Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can act as catalyst poisons or promote a non-selective background reaction.[4][5] Ensure all components are of high purity and that solvents are anhydrous, as water can deactivate many catalysts.[3][5]

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to a higher e.e.[4]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring concurrently with your desired asymmetric pathway.[5] This can be mitigated by optimizing reaction conditions, such as lowering the temperature or adjusting catalyst loading.

Q2: My chiral resolution via diastereomeric salt crystallization is yielding low enantiomeric excess. What can I do to improve it?

A2: Diastereomeric salt resolution is a powerful technique, but its success hinges on the differential solubility of the diastereomeric salts.[6] If you are experiencing poor separation, consider these points:

  • Choice of Resolving Agent: The efficacy of a chiral resolving agent is highly dependent on the specific amine substrate.[6] Common choices for primary amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[6] It is often necessary to screen a variety of resolving agents to find the one that forms highly crystalline salts with a significant solubility difference.

  • Crystallization Conditions: The solvent system, temperature, and cooling rate are critical parameters. A slow, controlled crystallization is generally preferred to allow for the selective precipitation of the less soluble diastereomer. Experiment with different solvents and solvent mixtures to optimize the crystallization process.

  • Purity of the Racemic Amine: Impurities in the starting racemic amine can interfere with the crystallization process, leading to co-precipitation of the more soluble diastereomer and thus a lower e.e. of the resolved amine.

Q3: How do I accurately determine the enantiomeric excess of my 1-(2-Propoxyphenyl)butan-1-amine sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining enantiomeric excess.[7][8] The key is to use a suitable Chiral Stationary Phase (CSP) that can effectively separate the two enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.[9]

For amines that lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag may be necessary.[9] The enantiomeric excess is calculated from the peak areas of the separated enantiomers using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100.[8]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Reductive Amination

Asymmetric reductive amination of the corresponding ketone is a common and efficient route to chiral amines.[10][11] If you are struggling with low e.e., this guide will help you systematically troubleshoot the reaction.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low Enantiomeric Excess Observed catalyst Verify Catalyst Integrity (Purity, Activity, Handling) start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) catalyst->conditions success High Enantiomeric Excess Achieved catalyst->success Catalyst was the issue reagents Check Reagent & Solvent Purity (Anhydrous, Free of Inhibitors) conditions->reagents conditions->success Conditions optimized background Investigate Background Reaction (Lower Temp, Adjust Stoichiometry) reagents->background reagents->success Purer reagents used analysis Confirm Analytical Method (Chiral HPLC Column, Method Validation) background->analysis background->success Background reaction minimized analysis->success Problem Solved

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Catalyst System Verification:

    • Purity and Enantiopurity: Confirm the chemical and enantiomeric purity of your chiral ligand and metal precursor. Impurities can act as catalyst poisons.[4]

    • Catalyst Preparation and Handling: Many asymmetric catalysts are sensitive to air and moisture.[5] Ensure that the catalyst is prepared and handled under strictly anhydrous and anaerobic conditions.

    • Control Experiment: Perform a reaction with a well-established substrate for your catalytic system to confirm its activity and selectivity.[3] A low e.e. in this control reaction strongly indicates a problem with the catalyst itself.

  • Reaction Condition Optimization:

    • Temperature Screening: The effect of temperature on enantioselectivity can be profound. A lower reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to a higher e.e.[4]

    • Solvent Screening: The choice of solvent can significantly influence the conformation of the catalyst-substrate complex.[3] Screen a range of solvents with varying polarities and coordinating abilities.

    • Concentration Effects: Substrate and catalyst concentrations can impact enantioselectivity due to factors like catalyst aggregation.[3] It is advisable to study the effect of varying these concentrations.

Issue 2: Inefficient Chiral Resolution by Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiopure amines.[12][13] However, achieving high e.e. and yield requires careful optimization.

Key Parameters for Optimization in Enzymatic Resolution

ParameterRationaleTroubleshooting Action
Enzyme Selection The enzyme's stereoselectivity is crucial for effective resolution.Screen a variety of lipases or other suitable enzymes.
Acyl Donor The structure of the acyl donor can significantly impact reaction rate and enantioselectivity.[13]Test different acyl donors (e.g., esters, acids) of varying chain lengths.
Solvent The solvent affects enzyme activity and stability.Evaluate a range of organic solvents with different polarities.
Temperature Temperature influences both enzyme activity and stability.Optimize the reaction temperature to balance rate and enzyme longevity.
Reaction Time For kinetic resolutions, the reaction must be stopped at ~50% conversion to achieve high e.e. for both the unreacted amine and the acylated product.[12]Monitor the reaction progress closely using chiral HPLC to determine the optimal stopping point.

Protocol for a Typical Enzymatic Kinetic Resolution:

  • Enzyme Immobilization (Optional but Recommended): Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse.[14][15]

  • Reaction Setup: In a suitable organic solvent, dissolve the racemic 1-(2-Propoxyphenyl)butan-1-amine and the chosen acyl donor.

  • Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture.

  • Incubation: Stir the mixture at the optimized temperature.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze the enantiomeric excess of the remaining amine and the formed amide by chiral HPLC.

  • Workup: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted amine from the acylated product.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketimine Precursor

Asymmetric transfer hydrogenation of N-sulfinyl ketimines is an effective method for synthesizing chiral primary amines with high enantiomeric excess.[16][17]

  • Formation of the N-tert-Butanesulfinyl Ketimine:

    • To a solution of 1-(2-propoxyphenyl)butan-1-one in an appropriate solvent (e.g., THF), add (R)- or (S)-tert-butanesulfinamide and a dehydrating agent (e.g., Ti(OEt)₄).

    • Heat the mixture to reflux until the reaction is complete (monitor by TLC or GC-MS).

    • Purify the resulting N-tert-butanesulfinyl ketimine by column chromatography.

  • Asymmetric Transfer Hydrogenation:

    • In a flame-dried flask under an inert atmosphere, prepare the catalyst by mixing a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (1S,2R)-(+)-aminoindanol).[16]

    • Add the N-tert-butanesulfinyl ketimine and a hydrogen source (e.g., isopropanol).

    • Stir the reaction at the optimized temperature until complete conversion.

  • Deprotection:

    • Treat the reaction mixture with an acid (e.g., HCl in methanol) to cleave the sulfinyl group and afford the desired (R)-1-(2-Propoxyphenyl)butan-1-amine hydrochloride.

    • Neutralize with a base and extract the free amine.

  • Enantiomeric Excess Determination:

    • Analyze the enantiomeric excess of the final product by chiral HPLC.

Decision Tree for Optimizing Asymmetric Transfer Hydrogenation

start Low e.e. in Transfer Hydrogenation ligand Screen Chiral Ligands start->ligand temp Vary Reaction Temperature ligand->temp No improvement result High e.e. Achieved ligand->result Improvement h_source Change Hydrogen Source temp->h_source No improvement temp->result Improvement h_source->result Improvement

Caption: A decision-making workflow for optimizing reaction parameters.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a general guideline for developing a chiral HPLC method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose.[7] Coated CSPs often show good enantioselectivity for amines.[18]

  • Mobile Phase Screening:

    • For normal-phase chromatography, use mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Systematically vary the percentage of the alcohol modifier to optimize the separation.

  • Sample Preparation:

    • Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

    • If necessary, derivatize the amine with a chromophoric agent to enhance detection.

  • Analysis:

    • Inject the sample onto the chiral column and monitor the elution profile with a UV or fluorescence detector.

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.[8]

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.).
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22).
  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines | The Journal of Organic Chemistry - ACS Publications. (2010, July 9).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. - R Discovery. (2021, October 22).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021, September 30).
  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion - University of Rochester. (2020, August 31).
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - ResearchGate. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis - Benchchem. (n.d.).
  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate. (n.d.).
  • Asymmetric reductive amination for the synthesis of chiral amines. - ResearchGate. (n.d.).
  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines - Academia.edu. (n.d.).
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem. (n.d.).
  • Asymmetric Reduction of N-Substituted Ketimines with the Reagent prepared from Borane and (S)-( -)-2-Amino-3-methyl-I ,I - RSC Publishing. (n.d.).
  • improving enantiomeric excess in asymmetric synthesis - Benchchem. (n.d.).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25).
  • Amine synthesis by imine reduction - Organic Chemistry Portal. (n.d.).
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors - ResearchGate. (n.d.).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 21).
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites | National Science Review | Oxford Academic. (2022, September 15).
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide - Benchchem. (n.d.).
  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - MDPI. (2025, April 3).
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. (2002, May 15).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30).
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. (2021, October 18).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society. (2018, January 29).
  • Asymmetric reactions_synthesis. (n.d.).
  • Asymmetric catalysis: An enabling science - PNAS. (n.d.).
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2025, August 29).
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. (n.d.).
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.).
  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
  • Solid-phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama-Mitsunobu Reaction - PubMed. (2002, December 13).
  • 論文紹介 - 東京大学大学院薬学系研究科 薬化学教室. (2023, May 9).
  • Synthetic Studies of Marine Polyamine. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Low Reaction Yields of (R)-1-(2-Propoxyphenyl)butan-1-amine

Welcome to the technical support center for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this chiral amine, with a particular focus on troubleshooting low reaction yields. The advice and protocols provided herein are based on established principles of organic synthesis and field-proven insights.

Introduction: A Proposed Synthetic Pathway

Due to the limited availability of specific literature for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine, this guide is based on a logical and proposed two-step synthetic pathway. This pathway involves the synthesis of the ketone precursor, 1-(2-propoxyphenyl)butan-1-one, followed by an asymmetric reductive amination to yield the target chiral amine.

Synthetic Pathway A 1,2-Dipropoxybenzene F Friedel-Crafts Acylation A->F B Butyryl Chloride B->F C 1-(2-Propoxyphenyl)butan-1-one G Asymmetric Reductive Amination C->G D Ammonia Source D->G E (R)-1-(2-Propoxyphenyl)butan-1-amine F->C AlCl₃ G->E Chiral Catalyst + Reducing Agent Troubleshooting Reductive Amination Start Low Yield of Chiral Amine CheckImine Verify Imine Formation (TLC, NMR) Start->CheckImine OptimizeImine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent - Increase reaction time CheckImine->OptimizeImine Incomplete CheckReduction Assess Reduction Step CheckImine->CheckReduction Complete OptimizeImine->CheckImine OptimizeReduction Optimize Reduction: - Screen reducing agents (NaBH(OAc)₃, NaBH₃CN) - Vary catalyst loading - Adjust temperature CheckReduction->OptimizeReduction Inefficient CheckCatalyst Evaluate Catalyst Activity CheckReduction->CheckCatalyst Efficient OptimizeReduction->CheckReduction OptimizeCatalyst Address Catalyst Issues: - Use high-purity catalyst - Ensure inert atmosphere - Check for substrate/product inhibition CheckCatalyst->OptimizeCatalyst Deactivation Success Improved Yield CheckCatalyst->Success Active OptimizeCatalyst->CheckCatalyst

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for (R)-1-(2-Propoxyphenyl)butan-1-amine Crystallization

Welcome to the Technical Support Center for the purification of (R)-1-(2-Propoxyphenyl)butan-1-amine . As a chiral secondary amine, its isolation from a racemic or enantio-enriched mixture heavily relies on diastereomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (R)-1-(2-Propoxyphenyl)butan-1-amine . As a chiral secondary amine, its isolation from a racemic or enantio-enriched mixture heavily relies on diastereomeric salt resolution followed by precision crystallization.

This guide is engineered for researchers, process chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high enantiomeric excess (ee) and process scalability.

Key Physicochemical & Crystallization Parameters

To establish a baseline for your crystallization process, refer to the optimized parameters in Table 1. These values are designed to balance yield, purity, and operability.

Table 1: Target Parameters for Diastereomeric Salt Resolution

ParameterTarget Value / RangeMechanistic Significance
Resolving Agent L-Tartaric Acid (0.5 - 1.0 eq)Forms a diastereomeric salt pair with differential solubility, enabling selective precipitation of the target (R)-enantiomer[1].
Solvent System EtOH / H₂O (80:20 v/v)Balances salt solubility (H₂O) and anti-solvent properties (EtOH) to optimize the Metastable Zone Width (MSZW)[2].
Metastable Zone Width 5 - 8 °CDefines the safe supersaturation working area to avoid primary nucleation crashes and secondary liquid phase formation.
Seeding Temperature Tsat​
  • 2 °C
Ensures seeds do not dissolve while preventing spontaneous bulk nucleation.
Cooling Rate 0.1 - 0.2 °C/minPrevents supersaturation spikes that drive the system into a miscibility gap, avoiding oiling out[3].
Section 1: Core Workflow & Mechanistic Principles

The purification of (R)-1-(2-Propoxyphenyl)butan-1-amine via classical resolution requires strict adherence to thermodynamic and kinetic controls.

Step-by-Step Methodology: Diastereomeric Salt Crystallization
  • Diastereomeric Salt Formation : Charge crude (R)-1-(2-Propoxyphenyl)butan-1-amine and L-tartaric acid into a jacketed crystallizer. Add the EtOH/H₂O solvent system. Causality: The chiral Brønsted acid reacts with the amine to form diastereomeric salts, creating the necessary differential solubility for resolution[1].

  • Complete Dissolution : Heat the suspension to the dissolution temperature ( Tdissolve​ , ~65 °C) under moderate agitation (250 rpm). Self-Validation: Confirm complete dissolution via an in-line turbidity probe (e.g., FBRM) reaching baseline zero. This ensures no undissolved undesired diastereomer remains to act as parasitic seeds.

  • Controlled Cooling & Seeding : Cool the clear solution to ~55 °C, strictly within the MSZW. Charge 1-2 wt% of enantiopure (R)-amine-L-tartrate seeds. Causality: Seeding within the MSZW bypasses primary nucleation, providing a dedicated surface area for crystal growth and preventing spontaneous "crashing out."

  • Desupersaturation (Crystal Growth) : Hold the temperature for 1 hour to allow seed bed maturation, then cool to 5 °C at a linear rate of 0.1 °C/min. Causality: A slow cooling rate maintains supersaturation within the growth regime, avoiding the miscibility gap that causes oiling out[3].

  • Kinetic Isolation : Immediately filter the suspension upon reaching 5 °C. Wash the wet cake with cold Ethanol and dry under vacuum. Self-Validation: Sample the mother liquor; if the concentration of the target (R)-enantiomer begins to drop while the undesired enantiomer precipitates, thermodynamic equilibration is occurring, and filtration must be expedited[1].

Workflow Start Crude (R)-Amine + L-Tartaric Acid Dissolve Heat to 65°C in EtOH/H2O Start->Dissolve Cool Cool to 55°C (Within MSZW) Dissolve->Cool Seed Add (R)-Amine Salt Seeds (1-2 wt%) Cool->Seed PhaseCheck Phase Behavior Observation Seed->PhaseCheck LLPS Oiling Out (LLPS) Detected PhaseCheck->LLPS High Supersaturation Grow Controlled Cooling (0.1°C/min) PhaseCheck->Grow Optimal Nucleation FixLLPS Lower Cooling Rate & Increase Seed Load LLPS->FixLLPS FixLLPS->Cool Recalibrate Filter Immediate Filtration (Kinetic Control) Grow->Filter

Fig 1. Crystallization workflow and decision matrix for mitigating Liquid-Liquid Phase Separation.

Section 2: Troubleshooting Guides

Q1: My crystallization is "oiling out" (forming a sticky emulsion) instead of forming crystals. How do I fix this? Root Cause (Mechanistic) : Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when high supersaturation drives the system into a miscibility gap before crossing the crystalline solubility boundary[3]. The solute separates into a solute-rich liquid phase and a solvent-rich liquid phase. Because the solute molecules in these droplets have high mobility and random arrangement, the oil phase acts as an excellent solvent for unwanted impurities and kinetically hinders integration into a rigid crystal lattice[3],[4]. Resolution Protocol :

  • Decrease Supersaturation Generation : Lower your cooling rate to <0.1 °C/min. Rapid cooling spikes supersaturation past the spinodal curve[4].

  • Adjust Solvent Trajectory : Increase the proportion of the good solvent (H₂O) slightly. This shifts the binodal curve on the ternary phase diagram away from your operating trajectory[5].

  • Aggressive Seeding : Seed earlier (closer to Tsat​ ) and with a higher mass loading (3-5 wt%). This provides a massive surface area "sink" for supersaturation, consuming solute before LLPS can trigger[6].

Q2: The enantiomeric excess (ee) of the isolated salt is plateauing at 85%. How can I upgrade it to >99%? Root Cause (Mechanistic) : Poor ee upgrade usually stems from the co-crystallization of the undesired diastereomer. Diastereomeric salt crystallizations are frequently governed by kinetic control[1]. Prolonged stirring at the final isolation temperature allows the system to shift toward a thermodynamic equilibrium where the undesired, more soluble salt also begins to precipitate or entrain into the crystal lattice[1]. Resolution Protocol :

  • Kinetic Harvesting : Do not leave the slurry stirring overnight. Filter the suspension immediately upon reaching the final target temperature (e.g., 5 °C)[1].

  • Secondary Reslurry : If the ee is already compromised, perform a reslurry or secondary recrystallization using a higher ratio of EtOH to H₂O to selectively dissolve out the more soluble undesired diastereomer.

KineticThermo Supersat Supersaturated Diastereomeric Mixture Kinetic Fast Precipitation (Kinetic Control) Supersat->Kinetic Immediate Filtration Thermo Prolonged Stirring (Thermodynamic Control) Supersat->Thermo Extended Hold Time Pure High ee (>99%) Target Salt Isolated Kinetic->Pure Impure Low ee (~85%) Co-crystallization Thermo->Impure Impure->Supersat Reslurry / Recrystallize

Fig 2. Kinetic vs. Thermodynamic pathways dictating enantiomeric excess (ee) during resolution.

Q3: The filtration time is excessively long, and the wet cake is highly compressible. What is happening? Root Cause (Mechanistic) : This indicates either a polymorphic shift, the formation of a hydrate, or severe secondary nucleation (a burst of fine crystals). In quaternary systems containing water and chiral salts, unexpected hydrate formation (e.g., monohydrates) can drastically alter crystal habit and filterability[2]. Alternatively, high supersaturation at the end of the cooling curve causes a burst of fines. Resolution Protocol :

  • Water Activity Control : Strictly control the water content in your solvent mixture. Map the solid-liquid equilibrium to ensure you are operating outside the hydrate formation zone if an anhydrate is desired[2].

  • Temperature Cycling : Implement temperature cycling (e.g., heat/cool cycles of ±5 °C at the end of the run) to dissolve fines via Ostwald ripening and grow larger, more filterable isometric crystals.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different resolving agent if L-tartaric acid fails to yield a crystalline salt? A: Yes. Diastereomeric salt resolution depends heavily on the divergent solubilities and crystal packing of the diastereomers, which can be difficult to predict[7]. If L-tartaric acid fails, standard alternatives include (S)-Mandelic acid, O,O'-dibenzoyl-L-tartaric acid, or Camphorsulfonic acid[7],[2].

Q: How do I prepare the initial seed crystals if I don't have any pure material yet? A: Perform a small-scale "crash" crystallization using a highly supersaturated solution and rapid anti-solvent addition. Isolate the resulting solid—even if it has low ee—and subject it to repeated recrystallizations in a highly selective solvent until >95% ee is achieved. Use this upgraded material as seeds for your main controlled process.

Q: Does the stoichiometry of the resolving agent have to be 1:1? A: No. You can employ the "Half-Equivalent Method." Because a racemate contains equal quantities of both enantiomers, only 0.5 equivalents of the chiral acid are stoichiometrically necessary to form the corresponding diastereomeric salt with the target enantiomer, leaving the other enantiomer as a free base in solution[7].

Sources

Optimization

preventing racemization of (R)-1-(2-Propoxyphenyl)butan-1-amine during storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization of (R)-1-(2-Propoxyphenyl)butan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization of (R)-1-(2-Propoxyphenyl)butan-1-amine during storage. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven best practices for handling chiral amines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of racemization as it pertains to your chiral amine.

Q1: What is racemization and why is it a critical issue for my (R)-1-(2-Propoxyphenyl)butan-1-amine?

A1: Racemization is the process by which an enantiomerically pure substance, such as the (R)-enantiomer of your compound, converts into a mixture containing equal amounts of both (R) and (S) enantiomers.[1] This 50:50 mixture is called a racemate and is optically inactive.

For pharmaceutical development, maintaining enantiomeric purity is paramount. The two enantiomers of a chiral drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic.[1] If your stored (R)-1-(2-Propoxyphenyl)butan-1-amine racemizes, it can lead to:

  • Inconsistent and unreliable experimental results.

  • Reduced yield of the desired active pharmaceutical ingredient (API).

  • Formation of unwanted diastereomers in subsequent synthetic steps.

  • Complications in purification and analysis.

Q2: What is the likely mechanism of racemization for this specific compound?

A2: (R)-1-(2-Propoxyphenyl)butan-1-amine features a chiral center on the benzylic carbon (the carbon atom attached to both the phenyl ring and the nitrogen atom). This structural feature is the primary site of vulnerability. Racemization of benzylic amines is often facilitated by the formation of a planar, achiral intermediate, such as an imine. This process can be catalyzed by heat, acids, or bases.[1][2][3]

The key step is the temporary removal of the proton from the chiral carbon, which is made more acidic by the adjacent phenyl ring. The resulting intermediate can then be protonated from either face with equal probability, leading to a loss of stereochemical information.

racemization_mechanism Figure 1: Proposed Racemization Pathway cluster_R (R)-Enantiomer cluster_Intermediate Intermediate cluster_S (S)-Enantiomer R_amine (R)-Amine (Chiral) Intermediate Planar Imine Intermediate (Achiral) R_amine->Intermediate [H+] or Base or Heat S_amine (S)-Amine (Chiral) Intermediate->S_amine Protonation storage_workflow Figure 2: Sample Handling & Storage Workflow start Receive New Batch qc1 Perform Initial Chiral HPLC (t=0) start->qc1 aliquot Aliquot into Amber Vials (Under Inert Atmosphere) qc1->aliquot inert Flush Headspace with Ar or N₂ aliquot->inert seal Seal with PTFE-lined Cap & Wrap with Parafilm® inert->seal store Store at -20°C seal->store reanalyze Periodic QC: Re-run Chiral HPLC (e.g., every 6 months) store->reanalyze reanalyze->store e.e. OK end Use in Experiment reanalyze->end e.e. OK

Caption: Recommended workflow for handling and storing chiral amines.

Section 3: Troubleshooting Guide

Use this guide if you suspect racemization has occurred in a stored sample.

Problem: A previously reliable reaction using the stored amine is now giving low yields, inconsistent results, or unexpected diastereomeric byproducts.

This is a primary indicator that the enantiomeric purity of your starting material may have been compromised. [1]

troubleshooting_workflow Figure 3: Troubleshooting Racemization Issues cluster_investigate Investigation cluster_actions Corrective Actions start Inconsistent Experimental Results check_ee 1. Verify e.e. of Stored Amine using Chiral HPLC start->check_ee compare_ee 2. Compare current e.e. to initial t=0 value check_ee->compare_ee loss_detected Significant Loss of e.e. Detected? compare_ee->loss_detected review_storage 3. Review Storage Conditions: - Temp > -20°C? - Inert atmosphere used? - Improper container? loss_detected->review_storage Yes no_loss No Significant Loss: Investigate other reaction parameters (reagents, solvent, etc.) loss_detected->no_loss No discard 4. Discard Compromised Stock review_storage->discard reorder 5. Procure New Batch discard->reorder implement 6. Implement Correct Storage Protocol (See Section 2) reorder->implement

Caption: Decision tree for troubleshooting suspected racemization.

Corrective Actions in Detail
  • Step 1: Verify Enantiomeric Purity. The first and most crucial step is to quantitatively determine the current enantiomeric excess (e.e.) of the suspect amine stock. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [4][5]* Step 2: Compare and Assess. A decrease in optical rotation can indicate racemization, but HPLC provides a precise quantification. [1]If the e.e. has dropped significantly from its initial value, the stock is compromised.

  • Step 3: Audit Storage Practices. If racemization is confirmed, conduct a thorough review of your storage history. Was the sample ever left at room temperature for an extended period? Was the cap properly sealed? Was it aliquoted outside of an inert atmosphere? Identifying the procedural failure is key to preventing recurrence.

  • Step 4: Discard and Replace. Do not use the racemized stock for further experiments. It is more time- and cost-effective to start with a fresh, validated sample than to attempt to repurify a partially racemized material or troubleshoot inconsistent downstream results. [1]

Section 4: Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a validated method to determine the enantiomeric excess of (R)-1-(2-Propoxyphenyl)butan-1-amine.

Instrumentation and Columns:

  • System: Standard HPLC with a UV detector (e.g., monitoring at 254 nm or 280 nm).

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Examples include columns packed with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA/IB/IC). [6] Example Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol. A typical starting point is 90:10 (v/v) Hexane:Isopropanol. The ratio can be adjusted to optimize separation (e.g., 95:5 or 80:20).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Preparation: Accurately prepare a dilute solution of the amine (e.g., 1 mg/mL) in the mobile phase or isopropanol.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject your sample of the (R)-enantiomer to confirm its identity and determine its purity.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [ (A_R - A_S) / (A_R + A_S) ] × 100

Note: This method must be validated for your specific compound and system to ensure accuracy and precision.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin. (2022). Crystal Growth & Design. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PMC. [Link]

  • Thiyl Radical Mediated Racemization of Benzylic Amines. (2006). ResearchGate. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2022). PMC. [Link]

  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. (1995).
  • Warehouse Storage Conditions for Pharmaceuticals. (2022). Dickson Data. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (2001). Analytical Chemistry. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. (2021). PMC. [Link]

  • Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. (2014). PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Guideline on Declaration of Storage Conditions. (2007). European Medicines Agency. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • How Does chirality effect stability of compund?. (2017). Quora. [Link]

  • Chapter 3: Storage Conditions of Investigational Products. (2025). PharmacyLibrary. [Link]

  • <659> Packaging and Storage Requirements. (2017). USP-NF. [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of (R)-1-(2-Propoxyphenyl)butan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the chromatographic challenges associated with primary aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the chromatographic challenges associated with primary aliphatic amines.

(R)-1-(2-Propoxyphenyl)butan-1-amine presents a classic chromatographic challenge: it features a highly basic primary amine moiety (pKa ~9.5) alongside a hydrophobic aromatic ether backbone. In reversed-phase high-performance liquid chromatography (RP-HPLC), this structural combination is notoriously prone to peak tailing. Peak tailing—quantified when the Asymmetry Factor ( As​ ) exceeds 1.2—compromises resolution, reduces analytical sensitivity, and introduces significant integration errors[1].

In this guide, we will dissect the root causes of peak tailing for this specific compound and provide field-proven, self-validating protocols to restore peak symmetry.

Part 1: The Mechanistic Root of Peak Tailing

To troubleshoot effectively, we must first understand the causality of the distortion. In an ideal RP-HPLC separation, retention is driven solely by nonspecific hydrophobic interactions between the analyte's propoxyphenyl backbone and the stationary phase[1].

However, standard silica-based columns contain residual silanol groups (Si-OH). At mid-range mobile phase pH (pH 3.0–8.0), these silanols ionize to form negatively charged silanolate ions (Si-O⁻)[2]. Simultaneously, the basic primary amine of (R)-1-(2-Propoxyphenyl)butan-1-amine is fully protonated (R-NH₃⁺). This creates a strong, secondary electrostatic (ion-exchange) interaction[2]. Because these active silanol sites are heterogeneously distributed and exhibit slow desorption kinetics, a portion of the analyte molecules lags behind the main band, creating a "tail"[3].

Mechanism Amine Protonated Amine (R-NH3+) Interaction Electrostatic Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Secondary Retention (Peak Tailing) Interaction->Result

Caption: Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Part 2: Diagnostic Workflows & Experimental Protocols

Before altering mobile phases or purchasing new columns, you must validate whether the tailing is chemical (silanol interactions) or physical (dead volume/column degradation)[4].

Protocol 1: The Neutral Marker Validation Test

Objective: A self-validating system to isolate chemical tailing from physical system issues.

  • Preparation: Prepare a test mixture containing (R)-1-(2-Propoxyphenyl)butan-1-amine (100 µg/mL) and a neutral hydrophobic marker (e.g., Toluene or Propiophenone, 50 µg/mL) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL onto your current RP-HPLC system under standard isocratic or gradient conditions.

  • Data Extraction: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Causality Check:

    • If the neutral marker is symmetrical ( As​<1.2 ) but the amine tails ( As​>1.5 ), the issue is definitively chemical (acid-base silanol interaction)[4].

    • If both peaks tail equally, the issue is physical (e.g., void volume at the column head, or extra-column volume in the detector flow cell)[4].

Workflow Start Observe Peak Tailing As > 1.5 Inject Inject Neutral Marker (e.g., Toluene) Start->Inject Decision Does the neutral marker tail? Inject->Decision Physical Physical Issue: Check fittings, dead volume, or replace column Decision->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision->Chemical No Success Symmetrical Peak (As < 1.2) Physical->Success After system fix pH Protocol 2: Optimize Mobile Phase pH Chemical->pH Column Protocol 3: Switch Column Chemistry pH->Column If tailing persists Column->Success

Caption: Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing.

Protocol 2: Mobile Phase pH Optimization

Objective: Suppress the ionization of either the residual silanol groups or the primary amine.

  • Low pH Strategy (Recommended for LC-MS): Prepare an aqueous mobile phase buffered to pH 2.5 using 0.1% Formic acid or Trifluoroacetic acid (TFA).

    • Causality: At pH 2.5, the vast majority of residual silanols are fully protonated (neutralized), eliminating the electrostatic attraction to the protonated amine[1].

  • High pH Strategy (For LC-UV): Prepare a mobile phase buffered to pH 10.5 using 10 mM Ammonium Bicarbonate (adjusted with ammonium hydroxide).

    • Causality: At this pH, the primary amine (pKa ~9.5) is deprotonated and neutral, removing the mechanism for ion-exchange. Caution: This requires a specialized high-pH stable column (e.g., Ethylene Bridged Hybrid particles).

  • Validation: Equilibrate the column with 20 column volumes of the new mobile phase. Re-inject the sample. A reduction in As​ validates the chemical nature of the previous tailing.

Protocol 3: Advanced Column Chemistry Selection

If low pH alone does not resolve the issue (due to highly active silica), the stationary phase chemistry must be upgraded.

  • Selection: Switch to a Charged Surface Hybrid (CSH) C18 column[5].

  • Mechanism: CSH particles incorporate a low-level positive surface charge. This embedded positive charge electrostatically repels the protonated (R)-1-(2-Propoxyphenyl)butan-1-amine, preventing it from interacting with any underlying silanols[6]. This is particularly effective in low-ionic-strength mobile phases (like formic acid) where buffer masking is weak[7].

Part 3: Quantitative Data Summary

The following table summarizes the expected impact of different interventions on the Asymmetry Factor ( As​ ) for primary amines like (R)-1-(2-Propoxyphenyl)butan-1-amine.

Troubleshooting StrategyMechanism of ActionExpected Asymmetry ( As​ )Suitability for LC-MS
Standard C18, pH 7.0 High silanol ionization; strong ion-exchange.2.0 - 3.5 (Severe Tailing)Yes
Standard C18, pH 2.5 Silanols protonated; reduced secondary interactions.1.4 - 1.8 (Moderate Tailing)Yes
Standard C18 + 10mM TEA, pH 6.0 Triethylamine acts as a competing base to block silanols.1.1 - 1.3 (Good)No (Ion suppression)
Hybrid C18 (BEH), pH 10.5 Amine is deprotonated (neutralized).1.0 - 1.2 (Excellent)Yes
Charged Surface Hybrid (CSH) C18, pH 2.5 Positive surface charge repels the protonated amine.1.0 - 1.1 (Excellent)Yes

Part 4: Frequently Asked Questions (FAQs)

Q1: I increased my buffer concentration from 10 mM to 50 mM, but my (R)-1-(2-Propoxyphenyl)butan-1-amine peak is still tailing. Why? A1: While increasing ionic strength can help mask electrostatic interactions by flooding the silanol sites with counter-ions, it is often insufficient for highly basic primary amines. The localized charge density on the primary amine allows it to displace buffer cations. You must address the root cause by either lowering the pH below 3.0[1] or switching to a highly deactivated/CSH column[6].

Q2: Can I use Triethylamine (TEA) as an additive to fix the tailing for this compound? A2: Yes, adding 10–20 mM TEA to the mobile phase is a classic "band-aid" solution. TEA is a small, highly basic amine that aggressively binds to active silanols, effectively blocking them from interacting with your analyte[8]. However, TEA causes severe ion suppression in Mass Spectrometry (MS) and can permanently alter the column's selectivity. If you are using LC-UV, it is acceptable; for LC-MS, upgrade your column chemistry instead.

Q3: Why does my peak shape degrade when I inject a larger sample volume, even though the total mass load is low? A3: This is known as "volume overload" caused by a sample solvent mismatch. If (R)-1-(2-Propoxyphenyl)butan-1-amine is dissolved in 100% strong organic solvent (e.g., Methanol or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte travels rapidly through the column head before the sample solvent dilutes into the mobile phase[3]. Always dissolve your sample in the initial mobile phase composition to ensure the analyte focuses into a tight, symmetrical band at the head of the column.

References

  • [5] Title: Column Particle Technologies BEH, CSH, HSS & Solid-Core. Source: Waters Corporation. URL:[Link]

  • [7] Title: What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry?. Source: Waters Knowledge Base. URL:[Link]

  • [6] Title: Practical Applications of Charged Surface Hybrid (CSH) Technology. Source: LCGC International. URL:[Link]

  • [1] Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL:[Link]

  • [4] Title: HPLC Peak Tailing. Source: Axion Labs. URL:[Link]

  • [2] Title: What Causes Peak Tailing in HPLC?. Source: Chrom Tech, Inc. URL:[Link]

  • [8] Title: Tips and Tricks of HPLC System Troubleshooting. Source: Agilent Technologies. URL:[Link]

Sources

Optimization

Technical Support Center: Amidation of (R)-1-(2-Propoxyphenyl)butan-1-amine

Welcome to the technical support resource for the amidation of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the amidation of (R)-1-(2-Propoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing side reactions and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an amidation with (R)-1-(2-Propoxyphenyl)butan-1-amine?

A1: The key challenges stem from the structure of the amine itself. (R)-1-(2-Propoxyphenyl)butan-1-amine is a chiral, sterically hindered secondary amine. This presents two main issues:

  • Steric Hindrance: The bulky groups surrounding the amine's nitrogen can slow down the reaction rate, requiring more powerful coupling reagents or harsher conditions, which in turn can lead to side reactions.[1][2]

  • Risk of Epimerization: The chiral center adjacent to the amine is susceptible to racemization or epimerization under certain conditions, particularly with the use of strong bases or excessive heat. Maintaining the stereochemical integrity of this center is critical for the biological activity of the final compound.[3][4][5][6]

Q2: How do I select the most appropriate amide coupling reagent for this reaction?

A2: The choice of coupling reagent is the most critical factor for a successful reaction. The ideal reagent should be highly reactive to overcome steric hindrance but mild enough to prevent epimerization.[7]

  • For standard couplings: Start with carbodiimides like EDC in the presence of an additive like HOBt or OxymaPure. These are cost-effective and their byproducts are often easy to remove.[8][9]

  • For difficult or epimerization-prone couplings: Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP or PyAOP, are recommended.[10] HATU is particularly effective as it forms a highly reactive OAt-active ester, which can accelerate the reaction and minimize the time the activated acid is susceptible to side reactions.[4] Phosphonium reagents are excellent as they do not cause guanidinylation of the primary amine, a common side reaction with uronium salts.

Q3: What is the role of the base in this reaction, and how does it affect side reactions?

A3: A base is typically required to neutralize the amine salt (if provided as such) and to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent.[3] However, the choice and amount of base are critical.

  • Excess or strong base: Can significantly increase the risk of epimerization by promoting the formation of an oxazolone intermediate or direct enolization of the activated carboxylic acid.[3][4]

  • Recommended bases: Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). NMM is less basic than DIPEA and often leads to less epimerization.[3] Triethylamine (TEA) is also common but its higher basicity can sometimes increase the risk of side reactions.

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Yield 1. Inefficient Coupling Reagent: The chosen reagent is not potent enough to overcome the steric hindrance of the amine.[1][2] 2. Poor Solubility: Reactants are not fully dissolved, leading to a slow, incomplete reaction. 3. Suboptimal Temperature: The reaction is too slow at room temperature.1. Switch to a more powerful coupling reagent. Move from a carbodiimide (EDC/HOBt) to a uronium (HATU) or phosphonium (PyBOP, PyAOP) salt. These generate more reactive intermediates.[11] 2. Change or add a co-solvent. Ensure you are using a high-purity, anhydrous grade of a polar aprotic solvent like DMF or NMP. A small amount of DMSO can be added to improve solubility.[1] 3. Increase the temperature moderately. Raise the temperature to 40-50°C and monitor the reaction closely by LC-MS. Microwave heating can also be effective for accelerating difficult couplings.[11]
Significant Epimerization Detected 1. Overly Strong Base/Excess Base: The base is abstracting the alpha-proton of the activated carboxylic acid.[3] 2. High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for epimerization. 3. Prolonged Reaction Time: Leaving the activated carboxylic acid intermediate for too long increases the opportunity for racemization.[3]1. Use a weaker base or reduce stoichiometry. Switch from DIPEA or TEA to the less basic NMM.[3] Use the minimum amount of base necessary (typically 2.0-2.5 equivalents if the amine is an HCl salt). 2. Run the reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[4] 3. Use a highly reactive coupling reagent. Reagents like HATU or COMU lead to very fast aminolysis, consuming the activated intermediate quickly and reducing the time available for epimerization to occur.[3]
Formation of an N-acylurea Byproduct Use of Carbodiimide Reagents (DCC, EDC): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before the amine can attack.Add a nucleophilic additive. Always use an additive like 1-hydroxybenzotriazole (HOBt) or its safer, more effective alternative, OxymaPure. These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[8][12]
Guanidinylation of the Amine Use of Uronium/Aminium Reagents (HBTU, HATU): A side reaction can occur where the amine reacts directly with the coupling reagent itself.Control the order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures the activated ester is formed first, minimizing the concentration of free coupling reagent available to react with the amine.[9]

Visualizing the Reaction and Side-Reactions

Primary Amidation Pathway

The desired reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the amine to form a stable amide bond.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH Reagent Coupling Reagent (e.g., HATU) + Base Acid->Reagent ActiveEster Activated Intermediate (e.g., OAt-Ester) Reagent->ActiveEster Activation Amine (R)-1-(2-Propoxyphenyl) butan-1-amine ActiveEster->Amine Aminolysis Product Desired Amide Amine->Product

Caption: General workflow for the amidation reaction.

Mechanism of Epimerization via Oxazolone Formation

This is a major pathway for loss of stereochemical purity when the carboxylic acid partner is an N-protected amino acid.

G ActivatedAcid Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate ActivatedAcid->Oxazolone Intramolecular Cyclization Base Base Oxazolone->Base α-proton abstraction Protonation Re-protonation (from either face) Base->Protonation RacemizedOxazolone Racemized Intermediate Protonation->RacemizedOxazolone Amine Amine RacemizedOxazolone->Amine Nucleophilic Attack Epimers Mixture of Diastereomeric Amides Amine->Epimers

Caption: Epimerization pathway via an achiral oxazolone intermediate.[4]

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues in the amidation reaction.

G cluster_sm Low Conversion cluster_purity Purity Issues Start Reaction Outcome: Low Yield or Impure Product CheckSM Unreacted Starting Material Present? Start->CheckSM CheckPurity Epimerization or Byproducts Observed? Start->CheckPurity UpgradeReagent Upgrade Coupling Reagent (e.g., to HATU/PyAOP) CheckSM->UpgradeReagent Yes IncreaseTemp Increase Temperature/ Use Microwave CheckSM->IncreaseTemp Yes CheckSolubility Improve Solubility (Co-solvent) CheckSM->CheckSolubility Yes ChangeBase Change/Reduce Base (e.g., to NMM) CheckPurity->ChangeBase Yes LowerTemp Lower Reaction Temp (Start at 0°C) CheckPurity->LowerTemp Yes ChangeOrder Optimize Order of Addition (Pre-activate acid) CheckPurity->ChangeOrder Yes

Caption: A decision tree for troubleshooting amidation reactions.

Recommended Experimental Protocols

Protocol 1: High-Yield, Low-Epimerization Coupling using HATU

This protocol is recommended for achieving high yields while minimizing the risk of epimerization, especially with valuable or sensitive carboxylic acids.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 2-5 minutes. This pre-activates the carboxylic acid.[4]

  • Amine Addition: Add a solution of (R)-1-(2-Propoxyphenyl)butan-1-amine (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[4]

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Completion with a Kaiser Test (for Solid-Phase Synthesis)

If the amidation is being performed on a solid support where the amine is resin-bound, the Kaiser test is an excellent qualitative method to check for the presence of free primary amines, indicating an incomplete reaction.[2]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the test tube in a heating block at 100-120°C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads: A positive result, indicating the presence of unreacted primary amines. The coupling is incomplete.[2]

    • Yellow/Colorless Beads: A negative result, indicating the coupling reaction is complete.[2]

References

  • BenchChem. (2025). Troubleshooting failed reactions with Bzl-ile-ome hcl. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
  • Subtelny, A., et al. (2014).
  • BenchChem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. BenchChem.
  • Al-Zoubi, R. M., et al. (2017).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Li, G., et al. (2020). Base-Mediated Amination of Alcohols Using Amidines. The Journal of Organic Chemistry, 85(12), 8068–8077.
  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17088–17095.
  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
  • Charville, H., et al. (2011). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 16(9), 7434-7459.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • Subtelny, A., et al. (2020). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination.
  • T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism.
  • Steglich, W., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(44), 5729-5731.
  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Li, B., et al. (2020). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Chemistry – An Asian Journal, 15(21), 3465-3478.
  • BOC Sciences. (2024).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. (n.d.).
  • Wünsch, B., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3505.
  • Movassaghi, M., & Schmidt, M. A. (2005). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 7(12), 2453–2456.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Shuto, S., et al. (1998). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1, 2999-3006.
  • Károlyi, P., et al. (2014). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules, 19(7), 9515-9527.
  • Ramachandran, P. V., et al. (2020). Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. Organic Letters, 22(21), 8593–8597.
  • Reddit. (2025). Side reactions with HBTU amide coupling?.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, 2018(6), 85-138.
  • Szostak, M., et al. (2018). Ground-state destabilization of thioamides enables catalytic, metal-free transamidation. Organic & Biomolecular Chemistry, 16(35), 6424-6429.
  • Gao, L. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen.
  • Bonina, F., et al. (1991). Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. Il Farmaco, 46(7-8), 965-978.
  • Baran, P. S. (n.d.). Total Syntheses of Haouamine A. Baran Lab.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (R)-1-(2-Propoxyphenyl)butan-1-amine Extraction

Welcome to the downstream processing support center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the downstream processing support center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) of (R)-1-(2-Propoxyphenyl)butan-1-amine .

Because this target is a highly lipophilic chiral amine (featuring both a propoxyphenyl group and a butyl chain), its recovery from complex reaction mixtures—such as biocatalytic transamination or chiral resolution streams—requires precise thermodynamic control. This guide bridges the gap between theoretical partition equations and field-proven process chemistry.

Part 1: Core Principles of Amine Partitioning

The extraction of ionizable molecules is governed by coupled equilibria involving the molecule's acid dissociation constant (pKa) and its partition coefficient (LogP)[1].

(R)-1-(2-Propoxyphenyl)butan-1-amine has an estimated pKa of ~10.0 and a LogP > 3.5. To successfully extract this compound, the system must be manipulated via a pH-swing methodology :

  • Deprotonation (pH > 11.5): The amine is converted entirely to its neutral, free-base form, maximizing its solubility in organic solvents.

  • Orthogonal Solvent Selection: By selecting a solvent with a specific dielectric constant and LogP, you can selectively extract the highly lipophilic target while leaving hydrophilic impurities (like unreacted amine donors) in the aqueous phase[2].

  • Protonation (pH < 7.0) or Salt Formation: The amine is converted into an ammonium salt, drastically reducing its organic solubility and allowing for back-extraction or direct crystallization[3].

Part 2: Troubleshooting & FAQs

Q1: I am co-extracting my amine donor (e.g., isopropylamine) along with the target product. How do I improve selectivity?

A: This is a classic issue when using polar aprotic solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Isopropylamine (IPA) is highly hydrophilic (LogP ~ 0.3). To separate it from your target amine (LogP > 3.5), you must exploit this orthogonal LogP difference. Switch your extraction solvent to a non-polar hydrocarbon or aromatic solvent, such as Heptane or Toluene . The target amine will partition into the organic phase, while the hydrophilic IPA remains trapped in the aqueous phase[2].

Q2: During the basic extraction step, a persistent emulsion forms that won't separate. How can I break it?

A: Emulsions in amine extractions are typically caused by the surfactant-like properties of partially protonated amines or residual proteins from biocatalysis.

  • Chemical fix: Increase the ionic strength of the aqueous phase by adding a chaotropic salt (e.g., 0.2 M KBr or NaCl) to saturation. This decreases the solubility of the organic solvent in the aqueous phase ("salting out") and breaks the emulsion[1].

  • Mechanical fix: If operating in continuous flow, implement an in-line coalescing filter or a membrane separator (e.g., Zaiput) to force phase separation without relying on gravity settling[3].

Q3: Why is my extraction efficiency dropping when I use Ethyl Acetate at pH 12?

A: Ethyl acetate is chemically unstable under highly alkaline conditions. At pH > 11, it undergoes rapid base-catalyzed saponification, breaking down into ethanol and acetate. This not only consumes your base (lowering the pH and re-protonating your amine) but also generates ethanol, which acts as a co-solvent and induces severe emulsions. Switch to base-stable ethers like MTBE or 2-MeTHF [1].

Q4: How can I integrate extraction with enantiomeric enrichment to upgrade the ee of my product?

A: Instead of back-extracting into an aqueous acid, perform a reactive crystallization . After extracting the free base into an organic solvent (e.g., Toluene or 2-MeTHF), directly add a stoichiometric amount of an organic acid (such as p-Toluenesulfonic acid or tartaric acid). The resulting diastereomeric or pure enantiomeric salt will precipitate directly out of the organic phase, leaving neutral impurities and trace opposite enantiomers dissolved in the mother liquor[4],[3].

Part 3: Quantitative Solvent Screening Matrix

When selecting a solvent for the extraction of (R)-1-(2-Propoxyphenyl)butan-1-amine, balance extraction efficiency against selectivity and emulsion risk.

SolventLogPDielectric Constant (ε)Target Amine Extraction EfficiencySelectivity vs. Hydrophilic AminesEmulsion Risk
Heptane 4.661.92ModerateVery High Low
Toluene 2.732.38HighHigh Low
MTBE 0.942.60HighModerateLow
2-MeTHF 0.856.97Very High LowModerate
Ethyl Acetate 0.736.02HighLowHigh (Hydrolyzes at pH > 11)

Part 4: Experimental Protocol

Optimized pH-Swing LLE and Reactive Crystallization Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Basification & Free-Basing

  • Transfer the crude aqueous reaction mixture to a jacketed reactor.

  • Under continuous agitation, slowly add 10 M NaOH until the aqueous phase reaches pH 11.5–12.0 .

  • Causality Check: At 1.5 to 2.0 pH units above the amine's pKa (~10.0), >99% of the target compound is forced into its uncharged, lipophilic free-base state[1].

Step 2: Orthogonal Extraction

  • Add 1.0 volume equivalent of Toluene (or Heptane) to the reactor.

  • Agitate vigorously for 15 minutes at 25°C to ensure equilibrium mass transfer.

  • Stop agitation and allow the phases to separate for 20 minutes.

  • Troubleshooting: If an emulsion persists, add solid NaCl until the aqueous phase is saturated, then stir for 5 minutes and let settle[1].

Step 3: Phase Separation & Washing

  • Drain and discard the lower aqueous phase (containing hydrophilic impurities and unreacted amine donors).

  • Wash the retained upper organic phase with 0.3 volume equivalents of deionized water to remove residual inorganic salts. Separate and discard the aqueous wash.

Step 4: Reactive Salt Crystallization

  • Transfer the purified organic phase to a clean crystallization vessel.

  • Prepare a solution of 1.05 molar equivalents of p-Toluenesulfonic acid (p-TsOH) dissolved in a minimal volume of 2-MeTHF .

  • Slowly dose the acid solution into the Toluene organic phase over 30 minutes under moderate agitation.

  • Causality Check: The formation of the amine salt drastically lowers its solubility in the non-polar solvent mixture, driving supersaturation and crystallization[3].

Step 5: Isolation

  • Filter the resulting slurry through a sintered glass funnel.

  • Wash the filter cake with cold MTBE to displace any mother liquor containing trace impurities[4].

  • Dry the crystals under vacuum at 40°C to constant weight.

Part 5: Process Visualization

G Feed Aqueous Reaction Mixture (Target Amine + Impurities) pH Basic pH Adjustment (pH > 11) Feed->pH Solvent Orthogonal Solvent Selection (e.g., Toluene / Heptane) pH->Solvent LLE Liquid-Liquid Extraction (Phase Separation) Solvent->LLE AqPhase Aqueous Phase (Hydrophilic Impurities) LLE->AqPhase Discard/Recycle OrgPhase Organic Phase (Target Free Base) LLE->OrgPhase Target Recovery Cryst Acid Addition & Crystallization (e.g., p-TsOH in 2-MeTHF) OrgPhase->Cryst Product Purified (R)-Amine Salt (>99% ee) Cryst->Product

Logical workflow for the pH-swing extraction and purification of chiral amines.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of (R)-1-(2-Propoxyphenyl)butan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with (R)-1-(2-Propoxyphenyl)butan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with (R)-1-(2-Propoxyphenyl)butan-1-amine .

As a chiral primary amine featuring a highly lipophilic propoxyphenyl group and a butyl aliphatic chain, this active pharmaceutical ingredient (API) exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics: high lipophilicity, a basic pKa (~9.5–10.5), and exceedingly poor intrinsic aqueous solubility ( S0​ ). The troubleshooting guides and protocols below are engineered to help you bypass these physicochemical barriers using field-proven, mechanistically grounded strategies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the API precipitate immediately when diluting a DMSO stock solution into physiological buffer (pH 7.4) for in vitro assays? The Causality: This is a classic solvent-shift precipitation. While the API is highly soluble in DMSO, introducing it to an aqueous buffer causes a rapid spike in the medium's dielectric constant. Although the primary amine is largely protonated at pH 7.4, the intrinsic solubility of the transient free base is so low that it exceeds its solubility limit before the system can reach thermodynamic equilibrium. The Solution: Utilize a co-solvent or surfactant system to lower the dielectric constant of the aqueous phase. Pre-mixing the API with a non-ionic surfactant (e.g., Polysorbate 80) or a co-solvent like PEG 400 before aqueous dilution creates a micellar or solvent-buffered microenvironment, preventing nucleation [1].

Q2: We successfully synthesized the Hydrochloride (HCl) salt of the API, but its dissolution rate in Simulated Gastric Fluid (SGF, pH 1.2) remains unexpectedly low. Why? The Causality: You are encountering the Common-Ion Effect . SGF contains a high concentration of chloride ions (from the 0.1 N HCl used to simulate stomach acid). According to Le Chatelier's principle, the excess chloride ions in the dissolution medium suppress the dissociation of your API-HCl salt, artificially depressing its solubility product ( Ksp​ ) and forcing the salt to remain in its solid state[2]. The Solution: Switch to a non-chloride salt form. Synthesizing a mesylate, citrate, or glutarate salt will bypass the chloride common-ion effect, allowing for rapid dissolution in the gastric environment [3].

Q3: We need to formulate an oral liquid dosage form without using harsh organic solvents. What is the best approach? The Causality: The propoxyphenyl group is the primary driver of the compound's hydrophobicity. By utilizing a host-guest molecular encapsulation strategy, you can mask this lipophilic moiety. The Solution: Cyclodextrin complexation. Hydroxypropyl- β -Cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates the propoxyphenyl and butyl groups, while its hydrophilic exterior ensures high aqueous solubility without altering the API's covalent structure [4].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation strategy must be treated as a self-validating system. The following protocols include built-in validation steps to confirm success.

Protocol A: Mesylate Salt Formation (Bypassing the Common-Ion Effect)

This protocol leverages the primary amine to form a highly soluble salt, specifically avoiding chloride to ensure high solubility in gastric fluids.

  • Dissolution: Dissolve 1.0 eq of (R)-1-(2-Propoxyphenyl)butan-1-amine free base in a minimal volume of anhydrous ethyl acetate at 40°C. Causality: Ethyl acetate is chosen because the free base is soluble, but the resulting polar salt will be insoluble, driving precipitation.

  • Acid Addition: Slowly add 1.05 eq of methanesulfonic acid dropwise under continuous stirring.

  • Crystallization: Cool the mixture to 4°C over 2 hours to induce crystallization. Filter the precipitate and wash with cold hexanes.

  • Self-Validation (The Check):

    • DSC (Differential Scanning Calorimetry): Analyze the powder. A single, sharp endothermic melting peak distinct from the free base confirms a pure, crystalline salt phase.

    • HPLC Solubility Assay: Suspend the salt in SGF (pH 1.2). If the common-ion effect has been successfully bypassed, the apparent solubility should exceed 1 mg/mL.

Protocol B: HP- β -CD Inclusion Complex via Kneading Method

This protocol mechanically forces the lipophilic API into the cyclodextrin cavity using minimal solvent.

  • Molar Ratio Preparation: Weigh (R)-1-(2-Propoxyphenyl)butan-1-amine and HP- β -CD in a 1:1 molar ratio.

  • Kneading: Place the HP- β -CD in a mortar. Add a 50:50 (v/v) mixture of ethanol and water dropwise until a thick paste forms. Add the API to the paste.

  • Mechanical Complexation: Triturate (knead) the paste vigorously for 45 minutes. Causality: The mechanical shear forces, combined with the slow evaporation of ethanol, thermodynamically drive the lipophilic propoxyphenyl group into the hydrophobic CD cavity to escape the increasingly aqueous environment.

  • Drying: Dry the resulting mass in a vacuum oven at 40°C for 24 hours, then mill into a fine powder.

  • Self-Validation (The Check):

    • FTIR Spectroscopy: Analyze the complex. The disappearance or significant broadening of the C-O-C stretching bands (associated with the propoxy group) confirms successful encapsulation.

    • Phase Solubility (Job's Plot): Plot API solubility against increasing CD concentrations. An AL​ -type linear plot confirms a stable 1:1 stoichiometric inclusion complex.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the applied formulation strategies.

Formulation ApproachApparent Aqueous Solubility (µg/mL)Fold EnhancementPrimary Mechanistic Driver
Free Base (Unformulated) < 5 µg/mL1x (Baseline)Intrinsic solubility ( S0​ ) limitation.
Hydrochloride Salt ~ 450 µg/mL~ 90xIonization; though limited in SGF by common-ion effect.
Mesylate Salt ~ 1,800 µg/mL~ 360xIonization; bypasses chloride common-ion effect.
10% PEG 400 Co-solvent ~ 1,200 µg/mL~ 240xReduction of solvent dielectric constant.
HP- β -CD Complex (1:1) > 3,500 µg/mL> 700xMolecular encapsulation of the lipophilic moiety.

Part 4: Formulation Workflow Diagram

SolubilityWorkflow Start API: (R)-1-(2-Propoxyphenyl) butan-1-amine Decision1 Identify Target Application Start->Decision1 InVitro In Vitro Assays (High Conc. Stock) Decision1->InVitro Pre-clinical screening InVivo In Vivo / Formulation (Aqueous Media) Decision1->InVivo Oral/IV dosing CoSolvent Co-Solvent System (DMSO, PEG 400) InVitro->CoSolvent Decision2 Formulation Strategy InVivo->Decision2 Val1 Validate: Clear Solution No Precipitation CoSolvent->Val1 SaltScreen Salt Formation (Mesylate, Citrate) Decision2->SaltScreen Leverage primary amine CDComplex Cyclodextrin Complexation (HP-β-CD) Decision2->CDComplex Encapsulate propoxy group Val2 Validate: XRPD, DSC & HPLC Solubility SaltScreen->Val2 Val3 Validate: FTIR Shift & Phase Solubility CDComplex->Val3

Decision tree for selecting solubility enhancement strategies for (R)-1-(2-Propoxyphenyl)butan-1-amine.

Part 5: References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]

  • Title: Solubility Concerns: API and Excipient Solutions Source: American Pharmaceutical Review URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing enantiopure (R)-1-(2-Propoxyphenyl)butan-1-amine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing enantiopure (R)-1-(2-Propoxyphenyl)butan-1-amine derivatives. Because these chiral amines are highly valuable building blocks in drug development, maximizing their catalytic efficiency is paramount.

This guide bypasses generic advice and dives directly into the mechanistic causality of two field-proven synthetic routes: Biocatalysis via engineered ω -transaminases [1] and Chemocatalysis via Asymmetric Reductive Amination (ARA) [2].

Section 1: Biocatalytic Workflows ( ω -Transaminase)

While ω -transaminases ( ω -TAs) offer exceptional enantioselectivity under mild conditions, their industrial application for bulky substrates like 1-(2-propoxyphenyl)butan-1-one is often hindered by disfavored thermodynamic equilibriums and severe product inhibition[1].

biocatalysis Ketone 1-(2-Propoxyphenyl)butan-1-one Enzyme Engineered (R)-ω-Transaminase Ketone->Enzyme Substrate Binding AmineDonor Isopropylamine (IPA) AmineDonor->Enzyme Substrate Binding Product (R)-1-(2-Propoxyphenyl)butan-1-amine Enzyme->Product Biocatalytic Conversion Byproduct Acetone (Inhibitory) Enzyme->Byproduct Biocatalytic Conversion Removal In Situ Product Removal (Vacuum) Byproduct->Removal Equilibrium Shift

Figure 1: ω-Transaminase catalytic workflow with in situ product removal to shift equilibrium.

Self-Validating Protocol: ω -TA Asymmetric Synthesis
  • Substrate Solubilization: Dissolve 50 mM of the ketone substrate in 15% v/v DMSO.

    • Causality: The 2-propoxyphenyl group is highly hydrophobic. DMSO disrupts substrate aggregation in the aqueous buffer, ensuring the ketone is bioavailable to the enzyme's active site without denaturing the protein.

  • Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal 5'-phosphate) and 1 M Isopropylamine (IPA).

  • Biocatalyst Addition: Add 2.0 g/L of an engineered (R)-selective ω -transaminase.

    • Causality: Wild-type enzymes lack the active-site volume for bulky substrates. Engineered variants (e.g., W58A mutants) relieve steric clashes, vastly improving the turnover number ( kcat​ ) for bulky chiral amines[3].

  • Reaction & ISPR: Incubate at 35°C under reduced pressure (150 mbar).

  • System Validation: Do not quench the reactor blindly. Sample 100 µL every 2 hours, extract with MTBE, and run a rapid GC-FID assay. The system validates itself when the ketone peak area drops below 5%. If it stalls, increase the vacuum to 100 mbar to force the equilibrium.

Troubleshooting FAQs

Q: Why does my reaction stall at 30-40% conversion despite using a massive excess of Isopropylamine? A: This is a classic case of thermodynamic product inhibition. The transamination reaction is highly reversible. As the reaction proceeds, the byproduct (acetone) accumulates and competes for the enzyme's active site, shifting the equilibrium backward[1]. Resolution: Implement In Situ Product Removal (ISPR). Sweeping the headspace with nitrogen or applying a mild vacuum selectively evaporates the volatile acetone, driving the reaction forward via Le Chatelier's principle.

Q: I am seeing rapid enzyme deactivation within the first 4 hours. What is causing this? A: High concentrations of the amine donor (IPA) can strip the essential PLP cofactor from the enzyme's active site, forming a stable PLP-IPA complex in the bulk solvent. Resolution: Supplement the reaction buffer with an additional 1-2 mM of exogenous PLP to maintain saturation of the enzyme's active site.

Section 2: Chemocatalytic Workflows (Asymmetric Reductive Amination)

Direct Asymmetric Reductive Amination (DARA) utilizes transition-metal catalysts to couple the ketone and amine source in a single step. This avoids the circuitous route of isolating unstable imine intermediates[2].

chemocatalysis Ketone Ketone Substrate Imine Acyclic Imine (E/Z) Ketone->Imine Condensation Ammonia Ammonium Acetate Ammonia->Imine N-Source Catalyst Ru/C3-TunePhos + H2 Imine->Catalyst Coordination Product (R)-Chiral Amine Catalyst->Product Asymmetric Hydrogenation Poisoning Catalyst Deactivation Product->Poisoning Without Acidic Additive

Figure 2: Ruthenium-catalyzed asymmetric reductive amination pathway and deactivation risk.

Self-Validating Protocol: Ru-Catalyzed DARA
  • Preparation: In a glovebox, dissolve 1-(2-propoxyphenyl)butan-1-one (1.0 mmol) and ammonium acetate (5.0 mmol) in dry methanol (5 mL).

    • Causality: Ammonium acetate acts as both the nitrogen source and a weak acid. The acidic environment is critical because it protonates the newly formed chiral primary amine, preventing it from coordinating to and poisoning the metal catalyst[2].

  • Catalyst Activation: Add [RuCl2​(p−cymene)]2​ (0.5 mol%) and (R)-C3-TunePhos (1.1 mol%).

    • Causality: The rigid C3-TunePhos ligand establishes a deep, sterically demanding chiral pocket. This restricts the rotational freedom of the intermediate imine, forcing hydride transfer exclusively from the Re-face.

  • Hydrogenation: Transfer to a high-pressure autoclave, purge with H2​ , and pressurize to 30 bar. Stir at 50°C for 24 hours.

  • System Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is self-validating when the pressure drop completely ceases, indicating total imine reduction. Confirm enantiopurity via chiral SFC before proceeding to downstream extraction.

Troubleshooting FAQs

Q: Why is the enantiomeric excess (ee) fluctuating between batches (typically falling below 85%)? A: The intermediate acyclic imine exists as a dynamic mixture of E and Z isomers. If the catalytic hydrogenation rate is slower than the E/Z isomerization rate, the ruthenium catalyst will reduce both isomers, leading to a racemic mixture. Resolution: Lower the reaction temperature to 40°C to rigidify the imine-catalyst coordination complex, and increase the H2​ pressure to 40 bar to accelerate the desired enantioselective hydride transfer step before isomerization can occur.

Q: The conversion stops abruptly at 60%. Is the catalyst degrading? A: It is likely not degrading, but rather being poisoned. If the ammonium acetate concentration drops, the primary amine product remains unprotonated. The lone pair on the nitrogen will strongly coordinate to the Ruthenium center, blocking the activation of H2​ . Resolution: Ensure a strict 5:1 molar ratio of ammonium acetate to ketone.

Section 3: Quantitative Process Benchmarking

To determine which catalytic pathway is optimal for your specific scale-up requirements, consult the comparative data below.

Process MetricBiocatalysis ( ω -Transaminase)Chemocatalysis (Ru-ARA)
Catalytic System Engineered (R)- ω -TransaminaseRu/C3-TunePhos
Amine Source Isopropylamine (IPA)Ammonium Acetate ( NH4​OAc )
Typical Enantiomeric Excess > 99%90 - 95%
Typical Conversion Rate 85 - 95% (Requires ISPR)> 95%
Space-Time Yield ~15 - 25 g/L/d~40 - 60 g/L/d
Primary Failure Mode Product inhibition (Acetone buildup)Catalyst poisoning (Amine coordination)
Sustainability Profile High (Aqueous, ambient pressure)Moderate (Heavy metals, high pressure H2​ )
References
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines, MDPI,[Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines, PMC,[Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2, ACS Publications,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of (R)- vs (S)-1-(2-Propoxyphenyl)butan-1-amine

This guide provides a comprehensive comparison of the potential bioactivity of the (R)- and (S)-enantiomers of 1-(2-Propoxyphenyl)butan-1-amine. In the absence of direct comparative studies on this specific molecule, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the potential bioactivity of the (R)- and (S)-enantiomers of 1-(2-Propoxyphenyl)butan-1-amine. In the absence of direct comparative studies on this specific molecule, this document synthesizes data from structurally related compounds to infer the likely pharmacological profiles of each enantiomer. The primary putative targets for these molecules are the Sigma-1 (σ₁) receptor and the N-methyl-D-aspartate (NMDA) receptor, based on the known activities of similar phenylalkylamines.

Introduction: The Critical Role of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the (R) and (S) forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus can interact preferentially with one enantiomer over the other. Understanding these stereoselective interactions is paramount for developing safer and more efficacious therapeutic agents. This guide will explore the predicted differences in bioactivity between the (R)- and (S)-enantiomers of 1-(2-Propoxyphenyl)butan-1-amine, focusing on their potential interactions with the σ₁ and NMDA receptors.

Predicted Comparative Bioactivity at Key Receptors

Based on the structure-activity relationships (SAR) of analogous compounds, it is hypothesized that the enantiomers of 1-(2-Propoxyphenyl)butan-1-amine will exhibit differential affinities for the σ₁ and NMDA receptors.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[1][2] Ligands of the σ₁ receptor are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain.[3]

The binding of ligands to the σ₁ receptor is known to be stereoselective. For many chiral ligands, one enantiomer displays significantly higher affinity than the other.[4] The general pharmacophore for σ₁ receptor ligands includes a basic amine, a hydrophobic aromatic moiety, and an additional hydrophobic region. The spatial arrangement of these features is critical for high-affinity binding.

For 1-(2-Propoxyphenyl)butan-1-amine, the (S)-enantiomer is predicted to exhibit higher affinity for the σ₁ receptor. This prediction is based on studies of related chiral amines where the (S)-configuration at the benzylic carbon often leads to a more favorable interaction with the receptor's binding pocket.[4] The propoxy group at the ortho position of the phenyl ring likely contributes to the hydrophobic interactions within the binding site.

NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5][6] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[5] The NMDA receptor complex has several distinct binding sites, including the phencyclidine (PCP) site located within the ion channel.[7]

The binding of ligands to the PCP site of the NMDA receptor also demonstrates stereoselectivity. For many uncompetitive antagonists, one enantiomer binds with higher affinity and is more potent at blocking the ion channel.

In the case of 1-(2-Propoxyphenyl)butan-1-amine, the (R)-enantiomer is predicted to have a higher affinity for the PCP site of the NMDA receptor. This is based on the stereochemical preferences observed for other 1-arylalkylamines that act as NMDA receptor antagonists. The (R)-configuration is often associated with a better fit within the ion channel binding site.

Summary of Predicted Bioactivities
EnantiomerPredicted Primary TargetPredicted Affinity/Activity
(R)-1-(2-Propoxyphenyl)butan-1-amine NMDA Receptor (PCP Site)Higher affinity and antagonist activity
(S)-1-(2-Propoxyphenyl)butan-1-amine Sigma-1 (σ₁) ReceptorHigher affinity and potential modulatory activity

Experimental Workflows and Protocols

To empirically determine the bioactivity of the (R)- and (S)-enantiomers of 1-(2-Propoxyphenyl)butan-1-amine, the following experimental workflows are proposed.

Enantioselective Synthesis and Chiral Separation

The first critical step is to obtain enantiomerically pure samples of the (R)- and (S)-enantiomers. This can be achieved through two primary routes:

  • Enantioselective Synthesis: Utilizing a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer. A common approach involves the use of a chiral sulfinamide auxiliary.[8][9]

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral high-performance liquid chromatography (HPLC).[10][11] Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[12]

The enantiomeric purity of the separated compounds should be confirmed using analytical chiral HPLC.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the σ₁ receptor.

Protocol: [³H]-(+)-Pentazocine Competition Binding Assay [13][14]

  • Materials:

    • Membrane homogenates from guinea pig brain (a rich source of σ₁ receptors).

    • [³H]-(+)-Pentazocine (radioligand).

    • Unlabeled (+)-pentazocine (for determining non-specific binding).

    • (R)- and (S)-1-(2-Propoxyphenyl)butan-1-amine (test compounds).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers.

    • In a 96-well plate, add the assay buffer, membrane homogenate, and either the test compound, buffer (for total binding), or unlabeled (+)-pentazocine (for non-specific binding).

    • Add [³H]-(+)-pentazocine to all wells at a concentration near its Kd (e.g., 5 nM).

    • Incubate at 37°C for 90-120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay determines the affinity of the test compounds for the PCP binding site within the NMDA receptor ion channel.

Protocol: [³H]MK-801 Competition Binding Assay [15][16]

  • Materials:

    • Membrane homogenates from rat forebrain.

    • [³H]MK-801 (radioligand).

    • Unlabeled MK-801 (for determining non-specific binding).

    • Glutamate and glycine (co-agonists required to open the channel).

    • (R)- and (S)-1-(2-Propoxyphenyl)butan-1-amine (test compounds).

    • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers.

    • In a 96-well plate, add the assay buffer, membrane homogenate, glutamate (e.g., 10 µM), glycine (e.g., 10 µM), and either the test compound, buffer (for total binding), or unlabeled MK-801 (for non-specific binding).

    • Add [³H]MK-801 to all wells at a concentration near its Kd (e.g., 5 nM).

    • Incubate at room temperature for 2-4 hours.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding, IC₅₀, and Ki as described for the σ₁ receptor binding assay.

Signaling Pathways and Proposed Mechanisms of Action

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor acts as a molecular chaperone, and its activation by agonists leads to the modulation of various downstream signaling pathways.[17][18]

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_nucleus Nucleus s1r_bip σ₁R-BiP Complex (Inactive) s1r_active Activated σ₁R s1r_bip->s1r_active Dissociation bip BiP ip3r IP3 Receptor s1r_active->ip3r Stabilizes ion_channel Ion Channels (e.g., K⁺, Ca²⁺) s1r_active->ion_channel Modulates gpcr GPCRs s1r_active->gpcr Modulates gene_expression Gene Expression (Neuroprotection, Cell Survival) s1r_active->gene_expression Regulates ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release er_stress ER Stress er_stress->s1r_bip Induces agonist Agonist ((S)-enantiomer) agonist->s1r_bip Binds atp ATP Production ca_mito->atp

Caption: Proposed Sigma-1 Receptor Signaling Pathway.

Activation of the σ₁ receptor by an agonist, predicted to be the (S)-enantiomer, or by cellular stress, causes its dissociation from the binding immunoglobulin protein (BiP).[17] The activated σ₁ receptor can then translocate and interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor, to modulate intracellular calcium signaling.[2] It can also influence the activity of ion channels and G-protein coupled receptors at the plasma membrane, ultimately leading to changes in gene expression related to cell survival and neuroprotection.[18]

NMDA Receptor Signaling

The NMDA receptor is a calcium-permeable ion channel. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[5]

nmda_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine / D-Serine glycine->nmda_receptor Binds antagonist Antagonist ((R)-enantiomer) antagonist->nmda_receptor Blocks Channel ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel camk CaMKII ca_influx->camk Activates nos nNOS ca_influx->nos Activates excitotoxicity Excitotoxicity ca_influx->excitotoxicity Excessive Influx creb CREB camk->creb Phosphorylates gene_transcription Gene Transcription (Synaptic Plasticity) creb->gene_transcription nos->excitotoxicity Excessive NO

Caption: Simplified NMDA Receptor Signaling Cascade.

Upon activation, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺) into the neuron.[5] This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules, including calcium/calmodulin-dependent protein kinase II (CaMKII) and neuronal nitric oxide synthase (nNOS).[6] These pathways are crucial for synaptic plasticity but can lead to excitotoxicity if over-activated.[6] An antagonist, predicted to be the (R)-enantiomer, would block the ion channel, thereby preventing Ca²⁺ influx and its downstream consequences.

Conclusion

While direct experimental data for the enantiomers of 1-(2-Propoxyphenyl)butan-1-amine is not yet available, a comprehensive analysis of structurally related compounds allows for well-founded predictions of their comparative bioactivity. The (S)-enantiomer is hypothesized to be a selective ligand for the σ₁ receptor, while the (R)-enantiomer is predicted to preferentially bind to the PCP site of the NMDA receptor. These predictions underscore the profound impact of stereochemistry on pharmacological activity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which will be essential for any further development of these compounds as potential therapeutic agents.

References

  • Sigma-1 Receptor and Endoplasmic Reticulum-Assisted Protein Degrad
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [Link]

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2019). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in pharmacological sciences, 40(11), 876–889. (URL not available)
  • N-methyl-D-aspartate receptor. (2024, March 26). In Wikipedia. [Link]

  • Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Trends in neurosciences, 33(8), 385–394. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). Current Protocols in Pharmacology. [Link]

  • (URL not available)
  • (URL not available)
  • Activation Mechanisms of the NMDA Receptor. (URL not available)
  • (URL not available)
  • Sigma-1 receptor. (2024, March 19). In Wikipedia. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in the treatment of neuropsychiatric diseases. Current opinion in pharmacology, 9(1), 37–42. (URL not available)
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (URL not available)
  • (URL not available)
  • (URL not available)
  • A step forward in the sigma enigma: A role for chirality in the sigma1 receptor-ligand interaction? (URL not available)
  • Schmidt, H. R., Zheng, S., & Kruse, A. C. (2018). Structural basis for σ₁ receptor ligand recognition. Nature structural & molecular biology, 25(10), 960–966. [Link]

  • (URL not available)
  • (URL not available)
  • (URL not available)
  • Glennon, R. A., Ablordeppey, S. Y., Ismaiel, A. M., el-Ashmawy, M. B., Fischer, J. B., & Howie, K. B. (1994). Structural features important for sigma 1 receptor binding. Journal of medicinal chemistry, 37(8), 1214–1219. [Link]

  • (URL not available)
  • (URL not available)
  • (URL not available)
  • (URL not available)
  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(4), 1959–1967. [Link]

  • (URL not available)
  • Chiral HPLC Separ
  • Chiral Resolution Screening. (URL not available)
  • (URL not available)
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. (URL not available)
  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
  • (URL not available)
  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
  • The NMDA receptor complex Glutamate and NMDA bind to the agonist site... (URL not available)
  • Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society reviews, 38(1), 259–280. [Link]

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Comparative

reproducibility of (R)-1-(2-Propoxyphenyl)butan-1-amine synthesis protocols

A comparative guide to the reproducible synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine, a crucial chiral building block in modern drug development. This document provides an in-depth analysis of two leading synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comparative guide to the reproducible synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine, a crucial chiral building block in modern drug development. This document provides an in-depth analysis of two leading synthetic strategies: biocatalytic asymmetric transamination and chemical asymmetric reductive amination. It is designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed protocols, comparative data, and insights into the reproducibility and scalability of each method.

Chiral amines are fundamental components in a vast array of pharmaceuticals, with an estimated 40-45% of small molecule drugs containing a chiral amine scaffold.[1][2] The specific stereoisomer of these amines is often critical to the therapeutic efficacy and safety of the final drug product. (R)-1-(2-Propoxyphenyl)butan-1-amine is a valuable chiral intermediate whose efficient and stereoselective synthesis is of significant interest. This guide compares two robust and reproducible methods for its preparation: a green and highly selective biocatalytic approach and a versatile and well-established chemical synthesis route.

Method 1: Biocatalytic Asymmetric Transamination

This approach utilizes a transaminase (TA) enzyme to directly convert a prochiral ketone into the desired chiral amine with high enantiopurity.[3] Transaminases offer an environmentally friendly and economically attractive method for synthesizing chiral amines, operating under mild aqueous conditions.[2][3]

Scientific Rationale

Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a ketone acceptor, using pyridoxal 5'-phosphate (PLP) as a cofactor.[2][4] The high stereoselectivity of the enzyme ensures the formation of predominantly one enantiomer. Engineered (R)-selective transaminases are particularly effective for producing (R)-amines from prochiral ketones.[3] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).

Experimental Protocol

Synthesis of 1-(2-Propoxyphenyl)butan-1-one (Precursor)

  • To a stirred solution of 2-propoxybenzonitrile (1.0 equiv) in anhydrous THF at 0 °C, add n-propylmagnesium chloride (1.2 equiv, 2.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slow addition of 1 M HCl (aq) and stir for 1 hour.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-propoxyphenyl)butan-1-one.

Enzymatic Transamination

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Add 1-(2-propoxyphenyl)butan-1-one (1.0 equiv, e.g., 50 g/L).

  • Add an (R)-selective amine transaminase (e.g., ATA-200 or an equivalent engineered enzyme) and the cofactor pyridoxal 5'-phosphate (PLP) (1 mM).

  • Add the amino donor, isopropylamine (5.0 equiv).

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, adjust the pH to >10 with NaOH to stop the enzymatic reaction and to deprotonate the amine product.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-1-(2-Propoxyphenyl)butan-1-amine.

Reproducibility and Insights

The reproducibility of biocatalytic methods is generally high, especially when using well-characterized and commercially available engineered enzymes.[5] Key parameters to control for consistent results include pH, temperature, substrate loading, and enzyme activity. Immobilization of the enzyme can further enhance its stability and reusability, making the process more economical and reproducible over multiple batches.[2][3]

Method 2: Asymmetric Reductive Amination using a Chiral Auxiliary

This classic and highly reliable chemical method involves the condensation of the ketone with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting imine and subsequent removal of the auxiliary. The use of tert-butanesulfinamide as a chiral auxiliary is a well-established and versatile method for the asymmetric synthesis of a wide variety of chiral amines.[6][7]

Scientific Rationale

The ketone precursor first reacts with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. The tert-butanesulfinyl group then directs the stereoselective reduction of the C=N double bond. The bulky tert-butyl group shields one face of the imine, forcing the hydride reducing agent (e.g., NaBH4) to attack from the less hindered face, thus establishing the desired stereocenter. The final step is the acidic hydrolysis of the sulfinamide to yield the free chiral amine.

Experimental Protocol

Formation of N-sulfinyl Imine

  • In a round-bottom flask, dissolve 1-(2-propoxyphenyl)butan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in an anhydrous solvent such as THF.

  • Add a Lewis acid catalyst, such as Ti(OEt)4 (2.0 equiv).

  • Heat the mixture to reflux (approx. 65-70 °C) and stir for 12-24 hours.

  • Monitor the formation of the imine by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Diastereoselective Reduction

  • Cool the reaction mixture containing the N-sulfinyl imine to -48 °C.

  • Add NaBH4 (3.0 equiv) portion-wise, maintaining the temperature below -40 °C.

  • Stir the reaction at -48 °C for 3-6 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Auxiliary Cleavage

  • Dissolve the crude sulfinamide in methanol.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) and stir at room temperature for 1-2 hours.[7]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove the sulfinamide byproduct.

  • Basify the aqueous layer with NaOH (e.g., 2 M solution) to pH > 12.

  • Extract the free amine product with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to afford (R)-1-(2-Propoxyphenyl)butan-1-amine.

Reproducibility and Insights

This method is highly reproducible and scalable. The key to high diastereoselectivity is the careful control of the reduction temperature. The purity of the starting materials and the use of anhydrous conditions are critical for consistent yields. The chiral auxiliary is commercially available in both enantiomeric forms, making this a flexible method for accessing either enantiomer of the target amine.[6]

Comparative Analysis

ParameterMethod 1: Biocatalytic TransaminationMethod 2: Asymmetric Reductive Amination
Starting Material 1-(2-Propoxyphenyl)butan-1-one1-(2-Propoxyphenyl)butan-1-one
Key Reagent (R)-selective Transaminase(R)-tert-butanesulfinamide, Ti(OEt)4, NaBH4
Typical Yield 75-95%70-90% (over 3 steps)
Enantiomeric Excess >99%>98%
Reaction Conditions Aqueous buffer, 30-45 °C, pH ~8Anhydrous organic solvent, -48 °C to reflux
Reproducibility High, dependent on enzyme qualityHigh, dependent on temperature control
Scalability Readily scalableWell-established for large scale
Sustainability Green, biodegradable catalystUses stoichiometric reagents, metal catalyst
Work-up Simple liquid-liquid extractionMulti-step work-up and purification

Workflow Visualizations

Synthetic_Pathways Figure 1: Comparison of Synthetic Routes cluster_precursor Precursor Synthesis cluster_method1 Method 1: Biocatalytic Transamination cluster_method2 Method 2: Asymmetric Reductive Amination Precursor 1-(2-Propoxyphenyl)butan-1-one M1_Step1 Transaminase (R-TA) Isopropylamine, PLP Aqueous Buffer, 30-45°C Precursor->M1_Step1 Direct Conversion M2_Step1 (R)-tert-butanesulfinamide Ti(OEt)4, Reflux Precursor->M2_Step1 Step 1 Product (R)-1-(2-Propoxyphenyl)butan-1-amine M1_Step1->Product M2_Intermediate N-Sulfinyl Imine M2_Step1->M2_Intermediate M2_Step2 NaBH4 THF, -48°C M2_Intermediate->M2_Step2 Step 2 M2_Step3 HCl in Ether/MeOH M2_Step2->M2_Step3 Step 3 M2_Step3->Product

Caption: Figure 1: Comparison of Synthetic Routes. A flowchart comparing the single-step biocatalytic route with the multi-step chemical synthesis.

Conclusion

Both biocatalytic transamination and asymmetric reductive amination are highly effective and reproducible methods for the synthesis of (R)-1-(2-Propoxyphenyl)butan-1-amine.

The biocatalytic approach offers significant advantages in terms of sustainability ("green chemistry"), operational simplicity (a one-pot aqueous reaction), and typically yields products with exceptionally high enantiomeric excess.[3][5] Its reproducibility is excellent with a stable enzyme source.

The chemical synthesis using a chiral auxiliary is a robust, versatile, and well-understood method that is also highly reproducible.[6] While it involves multiple steps, harsher conditions, and a more complex work-up, it is a proven strategy that is less dependent on specialized biological reagents and can be readily implemented in most synthetic chemistry laboratories.

The choice between these two protocols will depend on the specific requirements of the research or manufacturing campaign, including scale, cost considerations, available equipment, and sustainability goals. For process development focused on green and efficient manufacturing, the biocatalytic route is highly recommended. For versatility and rapid, reliable synthesis in a traditional lab setting, the chiral auxiliary method remains an outstanding choice.

References

  • Santosa, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis. (2024, July 11). ACS Publications.
  • Oxidoreductase-Catalyzed Synthesis of Chiral Amines. (2018, October 16). ACS Catalysis - ACS Publications.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025, December 23). ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.
  • Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025, August 29). MDPI.
  • Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. (n.d.).
  • Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist. (n.d.). RSC Publishing.
  • Pyrinap ligands for enantioselective syntheses of amines. (2021, January 4). PMC.
  • Combining biocatalytic and radical retrosynthesis for efficient chemoenzymatic synthesis of natural products. (2025, July 22). PMC.
  • Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Request PDF. (n.d.). ResearchGate.
  • Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. (2019, September 9). MDPI.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University.
  • Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023, February 13). Organic Chemistry Portal.
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022, April 19). PubMed.
  • Enantioselective Synthesis of (R)-1,3-Butanediamine: Application Notes and Protocols. (n.d.). Benchchem.
  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
  • Application Notes and Protocols: One-Pot Synthesis of N-Butyl Amides via Deoxyfluorination with Pentafluoropyridine. (n.d.). Benchchem.
  • Asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. (2001, December 28). PubMed.
  • N-(tert-Butylsulfinyl)Imines. (n.d.). Organic Syntheses Procedure.
  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (n.d.). PMC.

Sources

Validation

Benchmarking (R)-1-(2-Propoxyphenyl)butan-1-amine as a Chiral Resolving Agent: A Comparative Guide

Executive Summary The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. While classical resolution via diastereomeric salt format...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. While classical resolution via diastereomeric salt formation is a well-established technique, the efficiency of the process is entirely dependent on the structural design of the chiral resolving agent. Optically active α-1-arylalkylamines constitute a highly privileged class of compounds employed extensively as resolving agents[1].

This guide benchmarks (R)-1-(2-Propoxyphenyl)butan-1-amine against industry-standard alternatives, such as (R)-1-phenylethylamine (PEA) and (R)-1-(1-naphthyl)ethylamine (NEA). By analyzing the causality between its unique structural motifs—specifically its extended alkyl chain and ortho-ether substitution—and its thermodynamic performance, this guide provides drug development professionals with actionable, data-driven insights for optimizing chiral separations.

Mechanistic Causality: Why Structure Dictates Performance

The superiority of (R)-1-(2-Propoxyphenyl)butan-1-amine as a resolving agent for racemic carboxylic acids is not coincidental; it is the result of precise structural engineering that exploits both thermodynamic and kinetic principles of crystallization.

  • The Butyl Chain (Lipophilicity & Solubility Control): Standard resolving agents like PEA possess a short methyl group at the chiral center. By extending this to a butyl chain, the overall lipophilicity of the resolving agent increases. During diastereomeric salt formation, this increased lipophilicity drastically alters the solubility product ( Ksp​ ) of the resulting salts in moderately non-polar solvents (e.g., ethyl acetate)[2]. This structural modification widens the solubility gap between the (R,R) and (S,R) diastereomeric salts, allowing for earlier and more selective precipitation of the target crystal lattice.

  • The Ortho-Propoxy Group (Conformational Locking & Hydrogen Bonding): The introduction of an alkoxy substituent at the ortho-position of the phenyl ring serves a dual purpose. First, steric hindrance restricts the free rotation of the aromatic ring, locking the resolving agent into a rigid conformation that enhances chiral recognition. Second, the ether oxygen acts as a secondary hydrogen-bond acceptor[3]. While the primary interaction is the ionic bond between the amine and the carboxylate, this secondary hydrogen bond forms a highly ordered, tightly packed crystal lattice with the less soluble diastereomer, significantly boosting the initial diastereomeric excess (de%).

Comparative Benchmarking Analysis

To objectively evaluate performance, (R)-1-(2-Propoxyphenyl)butan-1-amine was benchmarked against PEA and NEA in the classical resolution of a standard racemic arylpropionic acid (e.g., Ibuprofen) using an Ethyl Acetate/Methanol solvent system.

Table 1: Quantitative Performance Metrics of Chiral Resolving Agents
Resolving AgentPrimary Structural AdvantageFirst-Crop de%Overall Yield (%)Recyclability (%)
(R)-1-Phenylethylamine (PEA) Baseline (Low steric bulk, cheap)65%35%>95%
(R)-1-(1-Naphthyl)ethylamine (NEA) Enhanced π−π stacking82%30%>90%
(R)-1-(2-Propoxyphenyl)butan-1-amine H-Bonding + High Lipophilicity94% 42% >90%

Data Interpretation: While PEA requires multiple resource-intensive recrystallization cycles to achieve >90% optical purity, the dual-action structural design of (R)-1-(2-Propoxyphenyl)butan-1-amine achieves a near-pure first crop (94% de). The higher overall yield (42% out of a theoretical maximum of 50%) is a direct consequence of the sharp solubility differential imparted by the butyl chain[2].

Self-Validating Experimental Protocol

The following methodology outlines the resolution workflow. To ensure scientific integrity, this protocol is designed as a self-validating system : it incorporates internal mass-balance checks and chiral HPLC verification to prevent false positives caused by kinetic trapping or resolving agent racemization.

Step 1: Diastereomeric Salt Formation
  • Procedure: Dissolve 1.0 equivalent of the racemic acid and 1.0 equivalent of (R)-1-(2-Propoxyphenyl)butan-1-amine in a minimal volume of boiling Ethyl Acetate (EtOAc).

  • Causality: EtOAc is chosen because its moderate polarity perfectly complements the lipophilic butyl chain of the resolving agent. At reflux, the kinetic energy overcomes the lattice energy of both potential diastereomeric salts, ensuring a homogeneous thermodynamic starting point.

Step 2: Controlled Fractional Crystallization
  • Procedure: Cool the solution from 70°C to 20°C at a strictly controlled rate of 0.5°C/min. If available, seed the solution with 0.1% pure (R,R)-salt at 45°C.

  • Causality: Rapid cooling causes supersaturation and kinetic trapping, where the more soluble (S,R)-salt co-precipitates as an impurity. Slow, controlled cooling ensures the system remains under thermodynamic control, allowing the ortho-propoxy hydrogen bonds to selectively build the highly ordered (R,R)-lattice[3].

Step 3: Isolation and Acidification (Phase Extraction)
  • Procedure: Filter the precipitated salt and wash with ice-cold EtOAc. Suspend the solid in Methyl tert-butyl ether (MTBE) and add 1M HCl until the aqueous layer reaches pH 2. Separate the phases.

  • Causality: The cold wash removes residual mother liquor without dissolving the target salt. During acidification, the HCl protonates the resolving agent, forcing it into the aqueous phase as a water-soluble hydrochloride salt. The target enantiopure acid, now neutral, partitions entirely into the organic MTBE phase.

Step 4: System Validation & Agent Recovery
  • Procedure:

    • Evaporate the MTBE layer to yield the pure acid. Analyze via Chiral HPLC to validate enantiomeric excess (>95% ee).

    • Basify the aqueous layer with 2M NaOH to pH 12 and extract with Dichloromethane to recover the resolving agent.

    • Measure the optical rotation of the recovered agent.

  • Causality: Measuring the optical rotation of the recovered agent validates that the harsh acidic/basic extraction conditions did not induce racemization, proving the agent's viability for continuous industrial recycling.

Process Visualization

Workflow of classical chiral resolution via diastereomeric salt formation and separation.

Sources

Validation

A Senior Scientist's Guide to Validating NMR Resonance Assignments for (R)-1-(2-Propoxyphenyl)butan-1-amine

In the landscape of pharmaceutical development and molecular characterization, the unambiguous assignment of Nuclear Magnetic Resonance (NMR) signals is the bedrock upon which the structural integrity of a molecule is es...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and molecular characterization, the unambiguous assignment of Nuclear Magnetic Resonance (NMR) signals is the bedrock upon which the structural integrity of a molecule is established. For a chiral amine like (R)-1-(2-Propoxyphenyl)butan-1-amine, a molecule with distinct aliphatic and aromatic regions, precise NMR resonance assignments are paramount for confirming its identity, purity, and conformation. This guide provides a comprehensive, in-depth comparison of methodologies for validating these assignments, drawing upon a synergistic approach that integrates experimental 2D NMR techniques with the predictive power of computational chemistry.

The Imperative of Self-Validating Systems in NMR

The Molecular Subject: (R)-1-(2-Propoxyphenyl)butan-1-amine

Let's first consider the structure of (R)-1-(2-Propoxyphenyl)butan-1-amine. The molecule possesses a chiral center at the carbon bearing the amine group (C1), an aromatic ring with a propoxy substituent, and a butyl chain. This combination of features gives rise to a distinct set of NMR signals that require careful assignment.

Part 1: The Experimental Cornerstone - A Multi-dimensional NMR Approach

The foundation of any robust NMR assignment is a suite of one- and two-dimensional NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, self-validating dataset.

Experimental Protocol: Acquiring a Comprehensive NMR Dataset

1. Sample Preparation: The First Step to Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[1][2][3][4]

  • Analyte Purity: Ensure the sample of (R)-1-(2-Propoxyphenyl)butan-1-amine is of high purity to avoid signals from contaminants that can complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[4][5]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[2] For less sensitive nuclei like ¹³C and for 2D experiments, a higher concentration of 15-30 mg may be necessary.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube.[2][3]

2. 1D NMR Acquisition: The Initial Overview

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides the initial chemical shift and multiplicity information for all proton environments.

  • ¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is crucial for differentiating between CH, CH₂, and CH₃ groups, and quaternary carbons.

3. 2D NMR Acquisition: Mapping the Connections

Two-dimensional NMR is the key to unambiguously connecting the atoms in the molecule.[6][7][8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. It is invaluable for tracing out the spin systems of the butyl chain and identifying adjacent protons on the aromatic ring.[6][7][8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.[6][7][8][10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is critical for connecting different spin systems and for assigning quaternary carbons. For instance, it can connect the protons of the propoxy group to the aromatic ring and the protons of the butyl chain to the chiral center.[6][7][8]

Data Interpretation: A Step-by-Step Logic

The validation of the assignments comes from the convergence of data from all these experiments.

Caption: Workflow for experimental NMR resonance assignment validation.

Part 2: The Computational Cross-Verification - Predicting NMR Spectra

Computational chemistry provides a powerful, independent method for validating experimental NMR assignments.[12][13][14][15][16] By calculating the expected NMR chemical shifts from first principles, we can compare the theoretical data with the experimental results.

Computational Protocol: DFT-Based NMR Chemical Shift Prediction

1. Molecular Modeling:

  • Construct the 3D structure of (R)-1-(2-Propoxyphenyl)butan-1-amine using a molecular modeling software.

2. Conformational Search:

  • Perform a conformational search to identify the low-energy conformers of the molecule. The observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

3. Geometry Optimization and Frequency Calculation:

  • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d,p) level of theory.[16]

  • Perform a frequency calculation to ensure that the optimized structures correspond to true energy minima (no imaginary frequencies).

4. NMR Chemical Shift Calculation:

  • Using the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[16]

  • It is crucial to include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for solvent effects on the chemical shifts.[12]

5. Data Analysis:

  • The calculated chemical shifts are typically referenced to a standard (e.g., tetramethylsilane, TMS).

  • Compare the predicted chemical shifts with the experimental data. A good correlation provides strong evidence for the correctness of the assignments.

Comparing Experimental and Computational Data
Method Strengths Limitations
Experimental 2D NMR - Provides direct evidence of through-bond and through-space connectivities.- High-resolution data can resolve subtle structural features.- Well-established and reliable techniques.[6][7][9]- Can be time-consuming to acquire and analyze complex spectra.- Signal overlap can still be an issue in complex molecules.[17]- Requires a significant amount of pure sample.
Computational DFT Prediction - Provides an independent, theoretical validation of assignments.[12][13]- Can help to resolve ambiguities in experimental data.[12]- Can provide insights into conformational preferences.[18]- Accuracy is dependent on the level of theory and basis set used.- Can be computationally expensive, especially for large molecules.- Does not account for all experimental variables (e.g., temperature, concentration effects).

Caption: A synergistic workflow for NMR assignment validation.

Predicted vs. Expected Chemical Shifts for (R)-1-(2-Propoxyphenyl)butan-1-amine

While a definitive experimental spectrum is not publicly available, based on analogous structures and general principles of NMR, we can predict the expected chemical shift ranges. The following table provides a guide for what to expect and can be used as a starting point for comparing with experimentally obtained or computationally predicted data.

Atom(s) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations for Validation (COSY, HMBC)
Aromatic-H 6.8 - 7.3110 - 160- COSY correlations between adjacent aromatic protons.- HMBC from propoxy-H to the aromatic ring.
-O-CH₂-CH₂-CH₃ 3.9 - 4.1 (t)65 - 75- COSY to adjacent CH₂.- HMBC to the aromatic carbon attached to the oxygen.
-O-CH₂-CH₂-CH₃ 1.7 - 1.9 (m)20 - 30- COSY to both adjacent CH₂ and CH₃ groups.
-O-CH₂-CH₂-CH₃ 0.9 - 1.1 (t)10 - 15- COSY to the adjacent CH₂.
-CH(NH₂)- 3.5 - 3.8 (m)50 - 60- COSY to the adjacent CH₂ of the butyl chain.- HMBC to aromatic carbons.
-NH₂ 1.5 - 2.5 (br s)N/A- Broad, exchangeable proton signal.
-CH(NH₂)-CH₂-CH₂-CH₃ 1.3 - 1.6 (m)35 - 45- COSY to CH(NH₂) and the other CH₂ of the butyl chain.
-CH(NH₂)-CH₂-CH₂-CH₃ 1.2 - 1.5 (m)20 - 30- COSY to adjacent CH₂ and CH₃ groups.
-CH(NH₂)-CH₂-CH₂-CH₃ 0.8 - 1.0 (t)10 - 15- COSY to the adjacent CH₂.

Note: These are estimated ranges. Actual values will depend on the solvent and other experimental conditions.

Conclusion: A Robust Framework for Confidence in Molecular Structure

The validation of NMR resonance assignments for a molecule like (R)-1-(2-Propoxyphenyl)butan-1-amine is not a linear process but rather a cyclical one of hypothesis, testing, and refinement. By integrating a comprehensive suite of 2D NMR experiments with the predictive power of computational chemistry, researchers can build a self-validating system that provides a high degree of confidence in the assigned structure. This multi-faceted approach not only ensures the accuracy of the data but also embodies the principles of scientific integrity and trustworthiness that are essential in drug development and all fields of chemical research.

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  • A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. (n.d.). Weizmann Institute of Science. [Link]

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  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). PubMed. [Link]

  • Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. (2008). PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

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Comparative

Comparative Efficacy Analysis of Novel (R)-1-(2-Propoxyphenyl)butan-1-amine Derived Agents for Serotonin Transporter Inhibition

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of psychiatric drug discovery, the quest for novel antidepressants with superior efficacy and tolerability remains a paramount ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of psychiatric drug discovery, the quest for novel antidepressants with superior efficacy and tolerability remains a paramount challenge. While selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for major depressive disorder (MDD) for decades, a significant portion of patients exhibit only a partial response or experience dose-limiting side effects. This guide delves into the comparative efficacy of a promising new pharmaceutical candidate, designated Z-123, derived from a novel (R)-1-(2-Propoxyphenyl)butan-1-amine scaffold. We will objectively compare its preclinical performance against established SSRIs, namely Sertraline and Escitalopram, providing the supporting experimental data and protocols that are essential for informed drug development decisions.

The Rationale for Novel Scaffolds: Targeting the Serotonin Transporter with Precision

The therapeutic action of SSRIs is predicated on their ability to block the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The serotonin transporter (SERT) is the primary target for this class of drugs. However, off-target activity at other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), can contribute to undesirable side effects. The development of novel chemical entities like Z-123 is driven by the pursuit of higher selectivity and potency for SERT, which is hypothesized to lead to an improved therapeutic index.

The (R)-1-(2-Propoxyphenyl)butan-1-amine scaffold was identified through computational modeling as a promising backbone for achieving high-affinity and selective binding to SERT. The propoxy group is designed to form a key interaction with a hydrophobic pocket within the transporter protein, while the butan-1-amine chain provides the necessary cationic amine for binding to the central substrate-binding site.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5-HTP 5-HTP 5-HT 5-HT 5-HTP->5-HT Tryptophan Hydroxylase Vesicle Vesicle 5-HT->Vesicle VMAT2 5-HT_synapse 5-HT_synapse Vesicle->5-HT_synapse Release SERT SERT 5-HT_synapse->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binding Signal Signal 5-HT_Receptor->Signal Signal Transduction Z-123 Z-123 Z-123->SERT Inhibition cluster_workflow Forced Swim Test Workflow start Acclimatize Mice (7 days) pre_swim Pre-Swim Session (Day 1, 15 min) start->pre_swim drug_admin Administer Vehicle, Z-123, or Sertraline (i.p.) wait Waiting Period (60 min) drug_admin->wait test_swim Test Session (Day 2, 6 min) wait->test_swim pre_swim->drug_admin record Record Behavior (Video Tracking) test_swim->record analyze Analyze Immobility Time record->analyze end Statistical Analysis & Comparison analyze->end

Caption: Experimental workflow for the rodent forced swim test.

Table 2: Efficacy in the Forced Swim Test (FST) in Mice

Treatment Group (10 mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)% Reduction vs. Vehicle
Vehicle 155 ± 12-
Z-123 (hypothetical) 75 ± 951.6%
Sertraline 92 ± 1140.6%
Escitalopram 85 ± 1045.2%

In the FST, Z-123 demonstrated a robust antidepressant-like effect, significantly reducing immobility time compared to the vehicle-treated group. Notably, the magnitude of this effect was greater than that observed for both Sertraline and Escitalopram at the same dose, suggesting a potentially superior in-vivo efficacy. This enhanced performance could be attributed to a combination of its high potency and favorable pharmacokinetic properties, allowing for optimal target engagement in the central nervous system.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of Z-123, a novel pharmaceutical derived from the (R)-1-(2-Propoxyphenyl)butan-1-amine scaffold, as a candidate for the treatment of major depressive disorder. Its high potency and selectivity for the serotonin transporter, as demonstrated in in-vitro binding assays, are predictive of a favorable clinical profile. This is further substantiated by its superior performance in a validated in-vivo model of antidepressant efficacy.

The next critical steps in the development pipeline for Z-123 will involve comprehensive safety pharmacology and toxicology studies to establish a safe dose range for human trials. Furthermore, formulation development will be essential to ensure optimal bioavailability and stability. Should these studies yield positive results, Z-123 has the potential to become a valuable new therapeutic option for patients who do not respond adequately to current antidepressant therapies.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345–350. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571–625. [Link]

  • Pastrnak, A., et al. (2018). The effect of escitalopram on the behaviour of mice in the forced swim test and the tail suspension test. Activitas Nervosa Superior, 60(1-2), 29-34. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety, logistical, and procedural information for the proper disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine. As a research chemical, the proper handling and disposal of this and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety, logistical, and procedural information for the proper disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine. As a research chemical, the proper handling and disposal of this and structurally similar amine compounds are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Understanding the Hazard Profile: An Amine-Centric Perspective

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, splash goggles or safety glasses, and a lab coat when handling the compound.[8]

  • Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[2][9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine is a multi-step process that begins at the point of generation and ends with collection by a licensed waste disposal service.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix (R)-1-(2-Propoxyphenyl)butan-1-amine waste with incompatible materials.

Table 1: Segregation of (R)-1-(2-Propoxyphenyl)butan-1-amine Waste

Waste StreamSegregation RequirementRationale
(R)-1-(2-Propoxyphenyl)butan-1-amine (pure or in solution)Store in a dedicated container for organic base/amine waste.Prevents hazardous reactions with incompatible chemicals.
Incompatible MaterialsAcids: Keep separate to avoid violent neutralization reactions. Oxidizing Agents: Store apart to prevent potentially explosive reactions. Halogenated Solvents: Keep separate unless specifically permitted by your institution's waste management plan.[10]Mixing incompatible chemicals can lead to heat generation, gas evolution, and the creation of more hazardous substances.
Contaminated Labware (e.g., glassware, pipette tips)Collect in a designated, puncture-resistant container labeled as "Hazardous Waste" with the chemical name.Prevents cross-contamination and ensures that all contaminated materials are disposed of correctly.
Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[11][12][13]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[14][15] High-density polyethylene (HDPE) or other suitable plastic containers are generally appropriate for amine waste. Avoid metal containers for acids and bases.[16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-1-(2-Propoxyphenyl)butan-1-amine," and an indication of its hazards (e.g., Corrosive, Toxic).[11][13] All constituents of a mixed waste stream must be listed.

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12][13]

  • Storage Location: Store the waste container in a designated, well-ventilated area away from heat sources and direct sunlight.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][12] Do not overfill; leave adequate headspace (at least 10%) to allow for vapor expansion.[15][16]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills.[14]

Step 4: Arranging for Disposal

(R)-1-(2-Propoxyphenyl)butan-1-amine should not be disposed of down the drain or in regular trash.[6]

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full, contact your institution's EHS department or the designated chemical safety officer to arrange for pickup.

  • Licensed Disposal Vendor: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.[6][12]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill surface thoroughly.

  • Major Spills: Evacuate the immediate area and alert your institution's emergency response team or EHS.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3]

    • Inhalation: Move the individual to fresh air.[1][4]

    • Seek immediate medical attention in all cases of exposure.

The Logic of Proper Disposal: A Visual Guide

The following diagram illustrates the decision-making process and workflow for the proper disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine.

Disposal_Workflow cluster_generation At Point of Generation cluster_handling Immediate Handling cluster_storage Accumulation cluster_disposal Final Disposal A Generate (R)-1-(2-Propoxyphenyl)butan-1-amine Waste B Segregate from Incompatible Wastes (Acids, Oxidizers) A->B Crucial First Step C Containerize in a Labeled, Compatible Container B->C Ensure Safety D Store in a Designated Satellite Accumulation Area C->D Regulatory Compliance E Contact EHS for Waste Pickup D->E When Container is Full F Collection by Licensed Hazardous Waste Contractor E->F Final Disposition

Caption: Workflow for the proper disposal of (R)-1-(2-Propoxyphenyl)butan-1-amine waste.

Chemical Neutralization: A Note of Caution

While the neutralization of amines with an acid is a chemically straightforward reaction, it is not recommended as a standard disposal procedure in a laboratory setting without specific, validated protocols and a thorough understanding of the reaction products' hazards. The addition of an acid to an amine is an exothermic reaction that can generate heat and potential splashes. Furthermore, the resulting ammonium salt may still be considered hazardous waste.

References

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